Diphenyl selenide
Description
Properties
IUPAC Name |
phenylselanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQWTLCYLDRDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061551 | |
| Record name | Diphenyl selenide | |
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Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-39-4 | |
| Record name | 1,1′-Selenobis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1,1'-selenobis- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl selenide | |
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| Record name | Benzene, 1,1'-selenobis- | |
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| Record name | Diphenyl selenide | |
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| Record name | Diphenyl selenide | |
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| Record name | Diphenyl selenide | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Diphenyl Selenide and Its Precursor, Diphenyl Diselenide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of diphenyl selenide and its stable, extensively studied precursor, diphenyl diselenide. Given its prominent role in research and potential therapeutic applications, this document places a primary emphasis on diphenyl diselenide.
Introduction: The Significance of Diphenyl Diselenide in Research and Drug Development
Diphenyl diselenide ((C₆H₅)₂Se₂), an orange-colored, stable organoselenium compound, serves as a pivotal precursor for the generation of various phenylseleno compounds used in organic synthesis.[1][2][3] In the context of drug development, diphenyl diselenide has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6][7] Its biological activities are often attributed to its ability to mimic the selenoenzyme glutathione peroxidase (GPx), modulate key signaling pathways, and interact with thiol-containing biomolecules.[8][9][10]
This compound ((C₆H₅)₂Se), on the other hand, is typically generated from diphenyl diselenide for specific synthetic applications and is less stable.[2][11] This guide will detail the synthesis of diphenyl diselenide and its subsequent conversion to other useful phenylseleno reagents.
Synthesis of Diphenyl Diselenide
The most common and efficient laboratory synthesis of diphenyl diselenide involves the reaction of a Grignard reagent with elemental selenium, followed by oxidation.[2][3] An alternative method utilizes the reaction of a benzenediazonium salt with a selenide source.
Synthesis via Grignard Reagent
This method proceeds in two main steps: the formation of a phenylselenomagnesium bromide intermediate and its subsequent oxidation to diphenyl diselenide.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Selenium powder (black)
-
Bromine
-
Ammonium chloride
-
Hexane
-
Pentane
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether.
-
Reaction with Selenium: To the freshly prepared Grignard reagent, add black selenium powder in portions. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture at reflux for 30 minutes.
-
Hydrolysis and Oxidation: Cool the reaction mixture in an ice bath and add water to hydrolyze any excess Grignard reagent. Subsequently, add a solution of bromine dropwise while maintaining the low temperature.
-
Work-up and Purification: Add a saturated aqueous solution of ammonium chloride. Filter the mixture and separate the organic layer. Wash the precipitate with diethyl ether. Combine the organic filtrates and evaporate the solvent.
-
Crystallization: Dissolve the crude product in hot hexane and filter to remove any insoluble impurities. Allow the filtrate to cool to room temperature and then in a refrigerator to induce crystallization.
-
Isolation: Collect the resulting yellow microcrystalline solid by filtration, wash with cold pentane, and air-dry to obtain diphenyl diselenide.
Yield: 64-70% Melting Point: 60-62 °C
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of diphenyl diselenide.
Characterization of Diphenyl Diselenide
The identity and purity of synthesized diphenyl diselenide are confirmed using various spectroscopic and analytical techniques.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀Se₂ |
| Molecular Weight | 312.13 g/mol [3][12] |
| Appearance | Orange-colored solid[1][3] |
| Melting Point | 59-61 °C[2][3] |
| Solubility | Insoluble in water; soluble in dichloromethane, THF, hot hexane[2][3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.26-7.32 (m, 6H), 7.55-7.58 (m, 4H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 127.4, 129.2, 131.2, 137.6 |
| ⁷⁷Se NMR (CDCl₃) | δ (ppm): ~463 |
| IR (KBr, cm⁻¹) | 3055, 1575, 1475, 1438, 1021, 998, 734, 688 |
| Mass Spec (EI, m/z) | 314 (M⁺), 157, 77 |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR spectra are recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and diphenyl diselenide itself can be used as an external standard for ⁷⁷Se NMR.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: Combustion analysis is performed to determine the percentage composition of carbon and hydrogen, which should be in close agreement with the calculated theoretical values.
Conversion to Phenylseleno Reagents
Diphenyl diselenide is a versatile precursor to both nucleophilic and electrophilic phenylseleno reagents.[1][2]
-
Reduction to Sodium Phenylselenolate (Nucleophilic): Diphenyl diselenide can be reduced with sodium borohydride or sodium hydride to generate sodium phenylselenolate (PhSeNa), a potent nucleophile.[1]
(C₆H₅)₂Se₂ + 2 NaBH₄ → 2 C₆H₅SeNa + B₂H₆ + H₂
-
Chlorination to Phenylselenyl Chloride (Electrophilic): Reaction of diphenyl diselenide with chlorine or sulfuryl chloride yields phenylselenyl chloride (PhSeCl), a useful electrophile.[2]
(C₆H₅)₂Se₂ + Cl₂ → 2 C₆H₅SeCl
Biological Activities and Signaling Pathways of Diphenyl Diselenide
Diphenyl diselenide exhibits a range of biological effects that are of interest to drug development professionals.
Antioxidant Activity
Diphenyl diselenide is known for its glutathione peroxidase (GPx)-like activity, which allows it to catalytically reduce hydroperoxides, thereby mitigating oxidative stress.[8][9] This antioxidant property is central to its protective effects against cellular damage.
Anti-inflammatory Effects
The compound has demonstrated potent anti-inflammatory properties in various models.[5][13] Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways.
Neuroprotective Effects
Diphenyl diselenide has shown promise as a neuroprotective agent in models of neurotoxicity and neurodegenerative diseases.[6][14][15] Its protective effects are linked to its antioxidant and anti-inflammatory activities within the central nervous system.
Key Signaling Pathways Modulated by Diphenyl Diselenide
The biological effects of diphenyl diselenide are mediated through its interaction with several key intracellular signaling pathways.
-
Nrf2/Keap1 Pathway: Diphenyl diselenide can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[9][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and promotes the expression of antioxidant and detoxification enzymes.
-
NF-κB and MAPK Pathways: Diphenyl diselenide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critically involved in the inflammatory response.[9][17] By suppressing these pathways, it can reduce the production of pro-inflammatory cytokines.
-
NLRP3 Inflammasome: The compound can also suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a key role in initiating inflammatory responses.[17]
Signaling Pathway Diagram
Caption: Signaling pathways modulated by diphenyl diselenide.
Conclusion
Diphenyl diselenide is a versatile and valuable compound for both synthetic organic chemistry and drug discovery. Its straightforward synthesis, well-defined characterization, and significant biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective effects, make it a compound of high interest. A thorough understanding of its chemistry and biological signaling pathways is crucial for leveraging its full potential in the development of novel therapeutic agents. This guide provides a foundational resource for researchers embarking on studies involving this promising organoselenium compound.
References
- 1. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
- 2. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 3. Diphenyl_diselenide [chemeurope.com]
- 4. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antinociceptive activity of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of diphenyl diselenide in a mouse model of brain toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 11. Selenium - Wikipedia [en.wikipedia.org]
- 12. Diphenyl diselenide | C12H10Se2 | CID 15460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diphenyl diselenide attenuates oxidative stress and inflammatory parameters in ulcerative colitis: A comparison with ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diphenyl diselenide confers neuroprotection against hydrogen peroxide toxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Selenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenyl selenide ((C₆H₅)₂Se). The information is curated for researchers, scientists, and professionals in drug development who utilize organoselenium compounds in their work. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of its synthesis and reactivity.
Physical Properties of this compound
This compound is a pale yellow, viscous liquid under standard conditions.[1] It is characterized by its insolubility in water and moisture sensitivity.[2][3] For safe handling and to maintain its integrity, it should be stored at 2-8°C.[2][3][4]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Se | [1][4][5] |
| Molecular Weight | 233.17 g/mol | [2][4][5][6] |
| Appearance | Amber to brown liquid / Pale yellow viscous liquid | [1][2][4] |
| Melting Point | 3 °C (37.4 °F; 276.15 K) | [2][3][4][5][7][8] |
| Boiling Point | 165-167 °C at 12 mmHg; ~302 °C at 760 mmHg | [1][2] |
| Density | 1.338 - 1.352 g/mL at 25 °C | [2][3][5][7][8] |
| Refractive Index (n20/D) | 1.6465 | [2][3][5][8] |
| Solubility | Insoluble in water | [2][3][8] |
| Flash Point | >110 °C (>230 °F) (closed cup) | [2][3] |
| Dipole Moment | 1.39 D | [7] |
Chemical Properties and Reactivity
This compound serves as a versatile reagent in organic synthesis. Its chemical behavior is largely dictated by the selenium atom, which can undergo oxidation and participate in various organic transformations.
Key Reactions
-
Oxidation: this compound can be oxidized to form other useful organoselenium compounds. For instance, reaction with aqua regia yields diphenyl selenium dichloride, while oxidation with hydrogen peroxide produces diphenylselenoxide.[1]
Diagram: Key Reactions of this compound
Caption: Oxidation reactions of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of a phenyldiazonium salt with a selenium source.[1] A detailed procedure is described in Organic Syntheses.[9][10]
Procedure Outline:
-
Preparation of Potassium Selenide: Potassium hydroxide and powdered selenium are heated to form a dark red liquid. This is then dissolved in ice water.[9][10]
-
Diazotization of Aniline: Aniline is diazotized with sodium nitrite in the presence of hydrochloric acid at a low temperature (<5°C).[9][10]
-
Reaction: The diazotized aniline solution is added slowly to the potassium selenide solution with vigorous stirring.[9][10]
-
Workup: The resulting dark oil is separated, and the aqueous layer is heated to boiling and then returned to the oil. The mixture is extracted with chloroform.[9][10]
-
Purification: The combined chloroform extracts are distilled to yield this compound, which appears as a yellow oil. Further purification can be achieved by distillation under reduced pressure.[10]
Diagram: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Determination of Physical Properties
The physical properties listed in Table 1 are determined using standard laboratory techniques:
-
Melting Point: Determined using a melting point apparatus where a sample is heated slowly, and the temperature range over which it melts is recorded.
-
Boiling Point: Measured by distillation at atmospheric or reduced pressure. The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded.
-
Density: Typically measured using a pycnometer or a hydrometer.
-
Refractive Index: Determined using a refractometer, which measures the extent to which light is bent when it passes through the liquid.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Description | Reference |
| ¹H NMR | Provides information about the hydrogen atoms in the molecule. | [11] |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | [11] |
| IR Spectroscopy | Identifies the functional groups present in the molecule. | [12] |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | [11] |
Note on a Related Compound: Diphenyl Diselenide
It is important to distinguish this compound ((C₆H₅)₂Se) from the closely related compound, diphenyl diselenide ((C₆H₅)₂Se₂). Diphenyl diselenide is a yellow crystalline solid with a melting point of 59-61°C.[13] It has a distinct chemistry, often involving the cleavage of the Se-Se bond, and has been studied for its biological activities, including glutathione peroxidase-like antioxidant activity.[13][14] While both are valuable organoselenium reagents, their physical and chemical properties are different.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diphenyl SelenideCAS #: 1132-39-4 [eforu-chemical.com]
- 3. Cas 1132-39-4,this compound | lookchem [lookchem.com]
- 4. haihangchem.com [haihangchem.com]
- 5. 1132-39-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. This compound [stenutz.eu]
- 8. This compound CAS#: 1132-39-4 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 11. This compound(1132-39-4) 1H NMR [m.chemicalbook.com]
- 12. This compound(1132-39-4) IR Spectrum [chemicalbook.com]
- 13. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
diphenyl selenide CAS number and molecular structure
An In-depth Technical Guide to Diphenyl Selenide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a significant organoselenium compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, safety protocols, and applications, with a particular focus on its relevance to medicinal chemistry.
Core Compound Information
CAS Number: 1132-39-4[1][2][3]
Molecular Structure: this compound is an organoselenium compound with the chemical formula (C₆H₅)₂Se or C₁₂H₁₀Se.[1][2][4] The molecule consists of a central selenium atom bonded to two phenyl groups.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Se | [2][4] |
| Molecular Weight | 233.17 g/mol | [2][3] |
| Appearance | Pale yellow or amber viscous liquid/oil | [1][4] |
| Boiling Point | 165–167 °C at 12 mmHg; 300-315 °C at atmospheric pressure | [1][4] |
| Density | 1.338 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.6465 | [4] |
| InChI | InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | [1][5] |
| SMILES | c1ccc(cc1)[Se]c2ccccc2 | [1] |
| ¹H NMR (CDCl₃) | δ 7.59 (m, 4H), 7.26 (m, 6H) | [5] |
| ¹³C NMR (CDCl₃) | δ 136.56, 133.94, 131.32, 130.15, 129.09, 128.86, 125.75, 123.10, 121.02, 120.55, 111.48, 98.33 | [5] |
| ⁷⁷Se NMR (CDCl₃) | Referenced to diphenyl diselenide at 463.0 ppm | [6] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common and established laboratory-scale protocol involves the reaction of a phenyldiazonium salt with an alkali metal selenide.
Experimental Protocol: Synthesis from Aniline via Diazotization
This protocol is adapted from established organic synthesis procedures.[2][4]
Materials:
-
Potassium hydroxide (powdered)
-
Selenium (black powder)
-
Aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Chloroform
-
Ice
Procedure:
-
Preparation of Potassium Selenide Solution:
-
Grind together 360 g of powdered potassium hydroxide and 240 g of black powdered selenium in a mortar.
-
Heat the mixture in an oil bath at 140–150 °C until a thick, dark red liquid forms.
-
In a 5 L flask, add the hot potassium selenide mixture in small portions to 400 mL of ice water. Keep the resulting solution in an ice bath.
-
-
Diazotization of Aniline:
-
In a separate vessel, add 139.6 g of aniline to a mixture of 375 mL of concentrated hydrochloric acid and 200 g of ice.
-
Cool the solution and diazotize it by adding a solution of 103.5 g of sodium nitrite in water. Maintain the temperature below 5 °C by adding ice as needed.
-
-
Reaction and Formation of this compound:
-
Slowly add the cold diazotized aniline solution to the vigorously stirred potassium selenide solution.
-
A dark oil will form. Decant the red aqueous solution from the oil.
-
Heat the aqueous layer to boiling and pour it back onto the oil, stirring well.
-
-
Extraction and Purification:
-
Add 200 mL of chloroform to the mixture to aid in the separation and filtration of any unreacted selenium.
-
Separate the chloroform layer and extract the aqueous layer again with another 200 mL of chloroform.
-
Combine the chloroform extracts and distill them. Collect the this compound fraction that boils between 300-315 °C.
-
For a purer product, the material can be distilled under reduced pressure (boiling point 165–167 °C at 12 mmHg).[4]
-
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity | токсично | Danger | Toxic if swallowed (H301). Toxic if inhaled (H331). |
| Chronic Toxicity | небезпечно для здоров'я | May cause damage to organs through prolonged or repeated exposure (H373). | |
| Environmental | небезпечно для довкілля | Very toxic to aquatic life with long lasting effects (H410). |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
Storage:
Applications in Drug Development and Biological Activity
This compound and its derivatives, particularly its oxidized form diphenyl diselenide, have garnered significant interest in drug development due to their diverse biological activities.
Antioxidant and Glutathione Peroxidase (GPx)-like Activity
A primary mechanism of action for the biological effects of this compound is its participation in redox cycles, mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[8] In this process, this compound can be oxidized to diphenyl diselenide, which is then reduced by thiols like glutathione (GSH) to form a selenol. This selenol is a key species that can reduce peroxides, thus mitigating oxidative stress.[3][8] This antioxidant property is the basis for its protective effects against cellular damage.[9]
Anticancer and Chemopreventive Potential
The dual role of selenium compounds as both antioxidants and pro-oxidants at different concentrations makes them interesting candidates for cancer therapy.[10] this compound and related compounds have been investigated for their potential as antitumor agents.[11] Their mechanism of action can involve the induction of apoptosis and the inhibition of tumor cell proliferation.[10][11] The ability of these compounds to modulate redox signaling pathways, such as the down-regulation of NF-κB, contributes to their anticancer effects.[10]
Neuroprotective Effects
The antioxidant properties of this compound also confer neuroprotective effects. It has been shown to protect against neuronal damage in various models of neurotoxicity and ischemia.[9]
Visualizations
Glutathione Peroxidase (GPx)-like Antioxidant Cycle
The following diagram illustrates the catalytic cycle of diphenyl diselenide, which is central to its antioxidant activity. This process involves the reduction of the diselenide by glutathione (GSH) and subsequent reaction with reactive oxygen species (ROS).
Caption: GPx-like antioxidant cycle of diphenyl diselenide.
Experimental Workflow: Assessing Antioxidant Activity
This diagram outlines a typical workflow for evaluating the in vitro antioxidant capacity of this compound, based on common assays described in the literature.
Caption: Workflow for in vitro antioxidant activity assessment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 4. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 5. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103086935B - this compound, diphenyl selenoxide, diphenyl selenone compounds and uses thereof - Google Patents [patents.google.com]
The Historical Discovery and Synthesis of Diphenyl Selenide: A Technical Guide
Introduction
Diphenyl selenide ((C₆H₅)₂Se) is an organoselenium compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its journey from discovery to modern applications reflects the broader evolution of organometallic chemistry. While the element selenium was first discovered in 1818, the exploration of its organic derivatives began in earnest in the late 19th and early 20th centuries. Early works by chemists such as Krafft, Kaschau, Lesser, and Weiss laid the groundwork for the synthesis of aryl selenides. However, a robust, high-yield, and well-documented procedure that became a benchmark for chemists was published in Organic Syntheses in 1938 by Henry M. Leicester, building upon a method by Schoeller.[1] This guide provides an in-depth look at the historical synthesis of this compound, details key experimental protocols, and presents alternative methods for its preparation.
Classical Synthesis: From Diazotized Aniline and Potassium Selenide
The most historically significant and thoroughly documented method for preparing this compound involves the reaction of a phenyldiazonium salt with an alkali metal selenide.[1] The procedure detailed by Leicester in 1938 provides a reliable pathway with good yields.[1][2] It is a two-part synthesis requiring the initial preparation of potassium selenide, followed by the diazotization of aniline and the subsequent reaction of the two intermediates.[2]
Experimental Protocol
Part A: Preparation of Potassium Selenide Solution
-
In a 500-cc beaker, 360 g (6.4 moles) of powdered potassium hydroxide and 240 g (3 gram-atoms) of black powdered selenium are ground together in a mortar.[2]
-
The mixture is heated in an oil bath at 140–150°C until a thick, dark red liquid is formed.[2]
-
This liquid is then added in small portions to 400 cc of ice water contained in a 5-liter flask. The resulting solution is kept in an ice bath until use.[2]
Part B: Diazotization of Aniline and Synthesis of this compound
-
To a mixture of 375 cc (4.3 moles) of hydrochloric acid (sp. gr. 1.18) and 200 g of ice, 139.6 g (1.5 moles) of aniline is added.[2]
-
The aniline solution is diazotized by adding a solution of 103.5 g (1.5 moles) of sodium nitrite. Ice is added as needed to maintain the reaction temperature below 5°C.[2]
-
The resulting phenyldiazonium chloride solution (approximately 1 liter) is added in a slow stream from a dropping funnel to the vigorously stirred potassium selenide solution from Part A.[2]
-
After the addition is complete, a dark oil forms. The red aqueous solution is decanted from the oil and heated to boiling.[2]
-
The hot aqueous solution is poured back onto the oil, and the mixture is stirred well. This process helps convert colloidal red selenium into the more easily filterable black form.[1]
-
200 cc of chloroform is added to the mixture. The precipitated selenium is collected on a filter and washed with additional chloroform.[2]
-
The chloroform layer is separated from the aqueous layer. The aqueous layer is extracted again with another 200 cc of chloroform.[2]
-
The combined chloroform extracts are distilled. The final product, this compound, is collected at 300–315°C. For a purer product, vacuum distillation can be performed, with the compound boiling at 165–167°C/12 mm.[2]
Data Presentation: Classical Synthesis
| Reagent/Parameter | Moles | Quantity | Notes |
| Potassium Selenide Prep. | |||
| Potassium Hydroxide (KOH) | 6.4 | 360 g | Powdered |
| Selenium (Se) | 3.0 | 240 g | Black, powdered |
| Temperature | - | 140-150°C | Oil bath |
| Diazotization & Reaction | |||
| Aniline (C₆H₅NH₂) | 1.5 | 139.6 g | |
| Hydrochloric Acid (HCl) | 4.3 | 375 cc | Specific gravity 1.18 |
| Sodium Nitrite (NaNO₂) | 1.5 | 103.5 g | |
| Temperature | - | < 5°C | Maintained with ice |
| Product Information | |||
| Yield | - | 138-150 g | 79-86% of theoretical |
| Boiling Point (atm) | - | 300-315°C | |
| Boiling Point (vac) | - | 165-167°C | at 12 mmHg |
Experimental Workflow: Classical Synthesis
Alternative Synthesis Methods
While the diazotization route is historically prominent, other methods for synthesizing this compound have been developed, including those utilizing Grignard reagents and Friedel-Crafts reactions.[1]
Grignard Reagent Method
This method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with elemental selenium.[3][4] This pathway primarily yields phenylselenomagnesium bromide (PhSeMgBr), which is a versatile intermediate.[4]
-
Pathway to Diphenyl Diselenide: The most common application of this intermediate is its oxidation with an agent like bromine (Br₂) to form diphenyl diselenide ((C₆H₅)₂Se₂).[4][5] This related compound is a stable, crystalline solid often used as a source for the "PhSe" group in organic synthesis.[4]
-
Pathway to this compound: Direct synthesis of this compound can be achieved by reacting the PhSeMgBr intermediate with an aryl halide like phenyl bromide. However, initial reports showed low yields (12-26%).[3] More recent optimized protocols for symmetrical selenides, using excess magnesium and a nitrogen atmosphere, have achieved yields as high as 80-95%.[3]
Experimental Workflow: Grignard Reagent Pathways
Friedel-Crafts Reaction
This compound can also be prepared via a Friedel-Crafts-type reaction.[1] This involves the electrophilic aromatic substitution of benzene using a selenium-based electrophile, such as selenium tetrachloride (SeCl₄) or selenium dioxide (SeO₂), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][6] While this method is conceptually straightforward, it often requires harsh conditions and stoichiometric amounts of the catalyst.[6]
Conclusion
The synthesis of this compound has a rich history, with the diazotization method published by Leicester in 1938 standing as a classic and reliable procedure.[1] Alternative routes, particularly those employing Grignard reagents, offer greater versatility for creating not only this compound but also the synthetically useful diphenyl diselenide. For researchers and professionals in drug development, understanding these fundamental synthetic pathways is crucial. The selenium atom in compounds like this compound imparts unique redox properties, making them valuable as intermediates in organic synthesis and as scaffolds for developing novel therapeutic agents with antioxidant or anticancer activities.[7][8] Modern methods continue to evolve, focusing on milder conditions and greater efficiency, often leveraging photocatalysis to access these important chemical structures.[9]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Diphenyl diselenide and Benzeneselenenyl chloride - Chempedia - LookChem [lookchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. CN103086935B - this compound, diphenyl selenoxide, diphenyl selenone compounds and uses thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
Toxicological Profile and Safety Data for Diphenyl Selenide: An In-depth Technical Guide
Disclaimer: Comprehensive toxicological data for diphenyl selenide is limited in publicly available scientific literature. Many safety data sheets indicate that its toxicological properties have not been fully investigated.[1] This guide provides the available safety information for this compound. Due to the scarcity of data, this document also presents an in-depth toxicological profile of the closely related and more extensively studied organoselenium compound, diphenyl diselenide . This information is provided for context within the broader class of organoselenium compounds and should not be directly extrapolated to this compound.
This compound: Summary of Safety Data
This compound ((C₆H₅)₂Se) is a pale yellow, viscous liquid.[2] The available safety information from material safety data sheets (MSDS) is summarized below.
| Parameter | Information |
| Synonyms | Phenyl selenide, 1,1'-Selenobisbenzene |
| CAS Number | 1132-39-4 |
| GHS Hazard Statements | Toxic if swallowed (H301), Toxic if inhaled (H331), May cause damage to organs through prolonged or repeated exposure (H373), Very toxic to aquatic life with long lasting effects (H410). |
| Potential Health Effects | Causes eye and skin irritation. Harmful if inhaled or swallowed. May be absorbed through the skin. May cause central nervous system effects.[1] Chronic exposure to selenium compounds can lead to selenosis, characterized by hair and nail loss, skin lesions, and nervous system abnormalities.[1][2] |
| Target Organs | Blood, kidneys, liver, respiratory system, eyes, skin.[1] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Call a poison control center. Do not induce vomiting. Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] |
| Handling and Storage | Use only in a chemical fume hood. Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Store in a cool, dry, well-ventilated area in a tightly closed container.[1] |
Diphenyl Diselenide: An In-depth Toxicological Profile
Diphenyl diselenide ((C₆H₅)₂Se₂) is a stable organoselenium compound that has been extensively studied for its pharmacological and toxicological properties.[3][4]
Acute Toxicity
The acute toxicity of diphenyl diselenide varies significantly depending on the route of administration and the animal species.[3] Intraperitoneal administration is generally more toxic than subcutaneous or oral routes.[5]
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Mouse | Intravenous | 28 mg/kg | [6] |
| Mouse | Intraperitoneal | 210 µmol/kg | [3] |
| Rat | Intraperitoneal | 1200 µmol/kg | [3] |
| Rabbit | Intraperitoneal | 500 µmol/kg (caused 85% mortality) | [7] |
| Mouse | Oral | > 1 µmol/kg |
Subchronic and Chronic Toxicity
Subchronic exposure to high doses of diphenyl diselenide has been shown to induce minor toxicological effects.[8] Long-term oral supplementation in rabbits was found to be relatively safe.[9]
| Species | Duration | Route | Dose | Observed Effects | Reference |
| Rat | 14 days | Subcutaneous | 300 µmol/kg/day | Increased plasma AST and ALT activities; inhibited liver and kidney δ-ALA-D activity. | [8] |
| Rat | 14 days | Subcutaneous | 100 and 300 µmol/kg/day | Decreased body weight gain and food consumption; no histological alterations in the liver. | [8] |
| Rabbit | 8 months | Oral (in chow) | 30 p.p.m. | Increased δ-ALA-D activity in the liver and cerebral cortex; increased non-protein thiol levels in the liver; decreased ascorbic acid in the liver and cerebral cortex. No alterations in GSHPx and CAT activities or lipid peroxidation. | [9] |
Genotoxicity and Mutagenicity
Diphenyl diselenide has shown genotoxic potential in various in vitro and in vivo studies, likely through the generation of DNA strand breaks via a pro-oxidant effect.[3] However, at low concentrations, it can also exhibit antigenotoxic and antimutagenic properties, likely due to its antioxidant capabilities.[10]
| Test System | Cell Type | Concentration/Dose | Results | Reference |
| Salmonella/microsome assay | S. typhimurium | Not specified | Induced frameshift mutations in exponentially growing cultures. | [3] |
| Yeast assay | S. cerevisiae | Not specified | Induced frameshift mutations, crossing over, and gene conversion in exponentially growing cultures. | [3] |
| Comet assay | MCF7 cell line | Not specified | Genotoxic. | [3] |
| Comet assay & Micronucleus test | Chinese hamster V79 cells | 1.62 to 12.5 µM | Not cytotoxic; prevented DNA damage induced by mutagens. | [10] |
| Comet assay & Micronucleus test | Chinese hamster V79 cells | up to 25 µM | Significantly decreased cell survival. | [10] |
| Comet assay & Micronucleus test | Mice (in vivo) | 500 µmol/kg (subcutaneous) | Did not cause mutagenicity. | [11] |
Reproductive and Developmental Toxicity
Maternal administration of diphenyl diselenide during gestation has been shown to induce adverse effects on fetal development in rats, including reduced fetal weight and delayed ossification.[3][12]
| Species | Gestation Day of Administration | Route | Dose | Effects on Dams and Fetuses | Reference |
| Rat | Days 6 to 15 | Subcutaneous | 1.5, 3.0, and 6.0 mg/kg | Dams: Decreased body weight gain. Fetuses: Reduced fetal weight and crown-rump length; delayed ossification of the skull, sternebrae, and limbs; altered placental morphology. No externally visible malformations. | [12] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified diphenyl diselenide under Group 3: Not classifiable as to its carcinogenicity to humans.[6] Studies have also investigated its potential chemopreventive properties.[13]
Mechanism of Toxicity and Signaling Pathways of Diphenyl Diselenide
The toxicity of diphenyl diselenide is primarily attributed to its interaction with thiol groups (-SH) in proteins and low-molecular-weight molecules like glutathione (GSH).[3][4] This interaction can lead to a pro-oxidant effect and depletion of cellular antioxidants.[3]
A proposed mechanism for the genotoxicity of diphenyl diselenide involves the generation of reactive oxygen species (ROS), which can cause single and double-strand breaks in DNA.[3]
Caption: Proposed Genotoxic Mechanism of Diphenyl Diselenide.
The toxicity of diphenyl diselenide has also been linked to the inhibition of sulfhydryl-containing enzymes, such as δ-aminolevulinate dehydratase (δ-ALA-D), which is involved in heme biosynthesis.[3][8]
Recent studies suggest that diphenyl diselenide can modulate various signaling pathways, including the Nrf2/Keap1 pathway, which is a key regulator of the antioxidant response.[14][15]
Experimental Protocols for Diphenyl Diselenide
Acute Toxicity Study in Rabbits (Adapted from Gay et al., 2010)
-
Test System: Adult New Zealand rabbits.
-
Administration: Intraperitoneal injection of diphenyl diselenide at doses of 5, 50, and 500 µmol/kg, once a day for 5 days.
-
Vehicle: Corn oil.
-
Observations: Mortality was recorded daily.
-
Endpoint Analysis: After the treatment period, animals were euthanized, and various tissues (e.g., hippocampus, kidney, heart, cerebellum, cerebral cortex, liver) were collected.
-
Biochemical Assays:
-
Glutathione (GSH) levels: Measured to assess the antioxidant status.
-
Lipid peroxidation (TBARS assay): To evaluate oxidative damage.
-
Enzyme activities: Glutathione peroxidase (GPx), glutathione reductase (GR), and δ-aminolevulinate dehydratase (δ-ALA-D) activities were determined.
-
Mitochondrial respiratory chain complexes I and II activity: Assessed in liver and brain homogenates.
-
-
Histological Analysis: Liver and kidney tissues were fixed, sectioned, and stained for microscopic examination.
-
Apoptosis Detection: TUNEL assay was performed on liver and kidney sections.
Genotoxicity Assessment using the Comet Assay (Adapted from Rosa et al., 2004)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Caption: General Workflow for the Comet Assay.
-
Cell Line: Human breast cancer cell line (MCF7).
-
Treatment: Cells were treated with varying concentrations of diphenyl diselenide in a serum-free medium for 3 hours. A positive control (e.g., methylmethanesulfonate) and a negative control (vehicle) were included.
-
Slide Preparation:
-
Treated cells were mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
The slides were immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
-
DNA Unwinding and Electrophoresis:
-
Slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA.
-
Electrophoresis was carried out at a specific voltage and duration. Damaged DNA (with strand breaks) migrates further towards the anode, forming a "comet tail".
-
-
Staining and Visualization:
-
The slides were neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).
-
Comets were visualized using a fluorescence microscope.
-
-
Data Analysis: The extent of DNA damage was quantified by measuring the length of the comet tail and the amount of DNA in the tail using image analysis software. A damage index was calculated based on these parameters.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. epa.gov [epa.gov]
- 3. scielo.br [scielo.br]
- 4. Pharmacology and toxicology of diphenyl diselenide in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential renal and hepatic toxicity of diphenyl diselenide, diphenyl ditelluride and Ebselen for rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Acute exposure of rabbits to diphenyl diselenide: a toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Low toxicity of diphenyl diselenide in rabbits: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of diphenyl diselenide prevents the genotoxicity of several mutagens in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. Repeated administration of diphenyl diselenide to pregnant rats induces adverse effects on embryonic/fetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Diphenyl diselenide protects against diabetic kidney disease through modulating gut microbiota dysbiosis in streptozotocin-induced diabetic rats [frontiersin.org]
Navigating the Physicochemical Landscape of Diphenyl Selenide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl selenide [(C₆H₅)₂Se], a simple organoselenium compound, serves as a pivotal structural motif in the design of novel therapeutic agents and catalysts. Its utility in medicinal chemistry and materials science is fundamentally linked to its physicochemical properties, particularly its solubility in common solvents and its stability under various experimental conditions. This technical guide provides a comprehensive overview of the current state of knowledge regarding the solubility and stability of this compound. A conspicuous absence of quantitative data in the public domain underscores the necessity for robust experimental protocols, which are detailed herein to empower researchers in generating reliable and reproducible data.
Core Physical Properties
A foundational understanding of this compound's physical characteristics is essential for its effective application.
| Physical Property | Value |
| Molecular Formula | C₁₂H₁₀Se |
| Molecular Weight | 233.17 g/mol |
| Appearance | Colorless to light amber liquid |
| Melting Point | 3 °C |
| Boiling Point | 115-117 °C (at reduced pressure) |
| Density | 1.338 g/mL at 25 °C |
Solubility Profile
Currently, there is a notable lack of published quantitative data on the solubility of this compound in common laboratory solvents. It is widely reported to be immiscible with water.[1] For organic solvents, qualitative descriptions suggest solubility, but empirical determination is necessary for specific applications. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimentally determined data.
| Solvent | Polarity Index | Solubility ( g/100 mL at 25°C) | Observations |
| Water | 10.2 | Immiscible[1] | Forms a separate phase. |
| Methanol | 5.1 | Data not available | Expected to be soluble. |
| Ethanol | 4.3 | Data not available | Expected to be soluble. |
| Acetone | 5.1 | Data not available | Expected to be soluble. |
| Dichloromethane (DCM) | 3.1 | Data not available | Organoselenium compounds are generally soluble.[2] |
| Tetrahydrofuran (THF) | 4.0 | Data not available | Organoselenium compounds are generally soluble.[2] |
| Toluene | 2.4 | Data not available | Organoselenium compounds are generally soluble.[2] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Data not available | Organoselenium compounds are generally soluble.[2] |
Stability and Degradation
The stability of this compound is a critical factor in its storage, handling, and application. While generally considered stable, organoselenium compounds can be sensitive to light and oxidation. The primary degradation pathway for selenides is oxidation to the corresponding selenoxide and subsequently to the selenone.
Potential Degradation Pathway:
This compound → Diphenyl Selenoxide → Diphenyl Selenone
Experimental Protocols
Given the scarcity of quantitative data, the following detailed protocols are provided to enable researchers to determine the solubility and stability of this compound.
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Ensure a visible excess of the liquid this compound remains to confirm saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for complete phase separation.
-
Alternatively, centrifuge the vials at a high speed to accelerate phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter (e.g., PTFE) to remove any micro-droplets.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
Diagram of Solubility Determination Workflow:
References
Diphenyl Selenide in Organoselenium Chemistry: A Technical Guide
Introduction
Diphenyl selenide, with the chemical formula (C₆H₅)₂Se, is a foundational organoselenium compound that has garnered significant interest in synthetic organic chemistry, materials science, and pharmacology.[1][2] As a stable, yet reactive molecule, it serves as a precursor to a variety of other organoselenium reagents and as a catalyst in numerous organic transformations.[1] Its chemistry is closely related to that of its oxidized counterpart, diphenyl diselenide ((C₆H₅)₂Se₂), and together they form a cornerstone of modern organoselenium research. This guide provides an in-depth review of this compound, focusing on its synthesis, key reactions, and applications, with particular relevance to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
This compound is a pale yellow, viscous oil at room temperature.[2] Its physical and structural properties are crucial for its application in synthesis. While detailed spectroscopic data for the compound itself is sparse in the provided results, typical chemical shifts for the phenylselanyl group (PhSe-) attached to various organic moieties are well-documented.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀Se | [2] |
| Molecular Weight | 233.17 g/mol | |
| Appearance | Pale yellow viscous oil | [2] |
| Boiling Point | 165–167 °C at 12 mmHg; 115-117 °C | [3] |
| Density | 1.338 g/mL at 25 °C | |
| Refractive Index | n20/D 1.6465 | |
| CAS Number | 1132-39-4 | [2] |
Synthesis of this compound
The preparation of this compound can be achieved through several methods, with one of the most reliable and well-documented procedures involving the reaction of a diazotized aniline solution with potassium selenide.[3][4]
Experimental Protocol: Synthesis from Aniline and Selenium
This procedure is a modification of the method developed by Schoeller.[4]
Reagents and Equipment:
-
Potassium hydroxide (KOH), powdered
-
Selenium (Se), black powder
-
Aniline (C₆H₅NH₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Chloroform (CHCl₃)
-
500-cc beaker, 5-L flask, mechanical stirrer, dropping funnel, oil bath, distillation apparatus
Table 2: Reactant Quantities for this compound Synthesis
| Reactant | Moles | Mass / Volume |
| Potassium Hydroxide | 6.4 | 360 g |
| Selenium | 3.0 | 240 g |
| Aniline | 1.5 | 139.6 g |
| Hydrochloric Acid (sp. gr. 1.18) | 4.3 | 375 cc |
| Sodium Nitrite | 1.5 | 103.5 g |
Procedure:
-
Preparation of Potassium Selenide:
-
Grind 360 g of powdered potassium hydroxide and 240 g of black powdered selenium together in a mortar.[3][4]
-
Heat the mixture in an oil bath at 140–150°C until a thick, dark red liquid forms. Note: If the reactants are very dry, adding a few cubic centimeters of water can facilitate the formation of the red liquid.[4]
-
Add the hot potassium selenide liquid in small portions to 400 cc of ice water in a 5-L flask. Keep this solution in an ice bath.[3][4]
-
-
Diazotization of Aniline:
-
Reaction and Formation of this compound:
-
Slowly add the cold diazotized aniline solution from a dropping funnel to the vigorously stirred potassium selenide solution.[3][4]
-
After the addition is complete, a dark oil will form. Decant the red aqueous solution from the oil.[4]
-
Heat the decanted aqueous solution to boiling. This converts any colloidal red selenium into the more easily filterable black form.[4]
-
Pour the hot aqueous solution back onto the oil and stir the mixture well.[3][4]
-
-
Extraction and Purification:
-
Add 200 cc of chloroform to the mixture and filter to collect the recovered selenium.[3][4]
-
Separate the chloroform layer and extract the aqueous layer again with another 200 cc of chloroform.[4]
-
Combine the chloroform extracts and distill. Collect the this compound fraction between 300-315°C.[3][4]
-
For a purer product, the oil can be redistilled under reduced pressure. The yield is typically between 79–86%.[3][4]
-
References
The Antioxidant Armamentarium of Diphenyl Selenide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyl selenide, a simple organoselenium compound, has emerged as a potent antioxidant agent with multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the core antioxidant activities of this compound, focusing on its ability to directly scavenge free radicals, mimic the activity of the crucial antioxidant enzyme glutathione peroxidase (GPx), and activate the endogenous antioxidant response through the Nrf2-ARE signaling pathway. This document synthesizes key findings, presents quantitative data in structured tables, details experimental protocols for crucial assays, and provides visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Antioxidant Mechanisms of this compound
This compound exerts its protective effects against oxidative stress through three primary, interconnected mechanisms:
-
Direct Radical Scavenging: this compound can directly interact with and neutralize harmful free radicals, thereby terminating damaging chain reactions.
-
Glutathione Peroxidase (GPx) Mimicry: It can catalytically reduce peroxides, such as hydrogen peroxide and lipid hydroperoxides, by utilizing glutathione (GSH) as a reducing substrate, thus mimicking the function of the endogenous selenoenzyme GPx.[1]
-
Induction of Endogenous Antioxidant Defenses via Nrf2 Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of a suite of protective genes encoding antioxidant and detoxifying enzymes.
Quantitative Analysis of Antioxidant Activity
The antioxidant efficacy of this compound and its derivatives has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.
Table 1: Direct Radical Scavenging Activity
While this compound is known to possess direct radical scavenging capabilities, specific IC50 values for DPPH and ABTS assays were not prominently available in the reviewed literature. This represents a knowledge gap that warrants further investigation.
| Assay | Compound | IC50 Value | Reference |
| DPPH | This compound | Not Reported | N/A |
| ABTS | This compound | Not Reported | N/A |
Table 2: Glutathione Peroxidase (GPx) Mimetic Activity
Studies have demonstrated that diphenyl diselenide possesses a more potent GPx-like activity than the well-characterized organoselenium compound, ebselen.[2] The catalytic efficiency of various diaryl diselenides has been determined, providing insights into the structure-activity relationship.
| Compound | Vmax (mM/min) | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (η) (mM⁻¹min⁻¹) | Reference |
| Diaryl Diselenide 1 | Data not available | Data not available | Data not available | Data not available | [3] |
| Diaryl Diselenide 2 | Data not available | Data not available | Data not available | Data not available | [3] |
Note: Specific kinetic parameters for this compound were not available in the cited literature. The data for related diaryl diselenides from the referenced study can be used as a comparative benchmark.
Table 3: Nrf2-ARE Pathway Activation by Diphenyl Diselenide
Diphenyl diselenide has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of downstream antioxidant genes in rat glomerular mesangial (HBZY-1) cells.[4]
| Treatment | Nrf2 Protein Expression (Fold Change vs. t-BHP) | Keap1 Protein Expression (Fold Change vs. t-BHP) | HO-1 mRNA Expression (Fold Change vs. t-BHP) | NQO1 mRNA Expression (Fold Change vs. t-BHP) | Reference |
| t-BHP (400 μM) | 1.0 | 1.0 | 1.0 | 1.0 | [4] |
| DPDS (25 μM) + t-BHP | ~1.8 | ~0.6 | ~2.5 | ~2.2 | [4] |
| DPDS (50 μM) + t-BHP | ~2.5 | ~0.4 | ~3.8 | ~3.5 | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures.
Glutathione Peroxidase (GPx) Mimicry
The catalytic cycle of GPx mimicry by this compound involves the reduction of the diselenide to a selenol, which then reduces peroxides.
Nrf2-ARE Signaling Pathway Activation
This compound can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.
Experimental Workflow for DPPH Radical Scavenging Assay
This diagram outlines the typical steps involved in determining the direct radical scavenging activity of this compound using the DPPH assay.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for the key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in an amber bottle to protect it from light.
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the this compound solution, positive control, or blank (solvent alone) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with blank) and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample: Prepare serial dilutions of this compound and the positive control as described in the DPPH assay protocol.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the this compound solution, positive control, or blank to the wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
Glutathione Peroxidase (GPx) Mimetic Activity Assay
Principle: This assay measures the rate of NADPH oxidation to NADP+, which is coupled to the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH) by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx-like activity of the test compound.
Materials:
-
This compound
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH)
-
Buffer (e.g., potassium phosphate buffer with EDTA)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, GSH, glutathione reductase, and NADPH.
-
Initiation of Reaction: Add the this compound solution to the cuvette and incubate for a few minutes to allow for temperature equilibration.
-
Start of Measurement: Initiate the reaction by adding the peroxide substrate (H₂O₂ or t-BuOOH).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
Kinetic parameters such as Vmax and Km can be determined by measuring the reaction rates at varying substrate (peroxide or GSH) concentrations and fitting the data to the Michaelis-Menten equation.[2][9]
-
Nrf2 Activation Assay (Western Blotting)
Principle: Western blotting is used to detect and quantify the levels of Nrf2 protein in the nuclear fraction of cells treated with this compound, providing evidence of its activation and translocation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffers for cytoplasmic and nuclear protein extraction
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-lamin B1 or histone H3 as a nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HBZY-1) and treat them with different concentrations of this compound for a specified time.
-
Protein Extraction: Harvest the cells and perform subcellular fractionation to isolate the nuclear and cytoplasmic proteins using appropriate lysis buffers.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of nuclear protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the Nrf2 signal to the nuclear loading control (lamin B1 or histone H3).
Conclusion
This compound demonstrates significant antioxidant potential through a combination of direct radical scavenging, potent glutathione peroxidase mimicry, and the induction of the Nrf2-mediated endogenous antioxidant defense system. The comprehensive data and detailed protocols presented in this whitepaper provide a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising organoselenium compound in the context of oxidative stress-related diseases. Further research is warranted to fill existing knowledge gaps, particularly concerning the specific radical scavenging kinetics of this compound.
References
- 1. Catalase and glutathione peroxidase mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 4. Diphenyl Diselenide Alleviates Tert-Butyl Hydrogen Peroxide-Induced Oxidative Stress and Lipopolysaccharide-Induced Inflammation in Rat Glomerular Mesangial Cells [mdpi.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. pubs.acs.org [pubs.acs.org]
The Biological Significance of the Selenium-Carbon Bond in Diphenyl Selenide and Its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organoselenium compounds, particularly those containing a selenium-carbon (Se-C) bond, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth exploration of the biological significance of the Se-C bond, with a primary focus on diphenyl diselenide ((PhSe)₂), a widely studied model compound, and its close analog, diphenyl selenide (Ph₂Se). The reactivity of the Se-C bond is central to the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of these compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these selenium-containing molecules, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Selenium-Carbon Bond at the Heart of Biological Activity
The unique chemical nature of the selenium-carbon bond underpins the diverse biological effects of organoselenium compounds. Compared to its lighter chalcogen counterpart, sulfur, selenium forms a more polarized and weaker bond with carbon. This inherent reactivity allows for dynamic interactions within the biological milieu, particularly with thiol-containing molecules such as glutathione (GSH). The biological activities of diphenyl diselenide and related compounds are largely attributed to the cleavage of the Se-Se or Se-C bond, leading to the formation of reactive selenol (R-SeH) species. These selenols are potent catalysts in redox reactions, most notably mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[1][2]
While diphenyl diselenide is the more extensively studied compound due to its stability and potent GPx-mimetic activity, understanding the role of the Se-C bond in this compound is also crucial. The biological activities of this compound are thought to be mediated through its metabolic conversion to species that can participate in similar redox cycling pathways.
Key Biological Activities and Mechanisms of Action
The biological significance of the selenium-carbon bond in this compound and its diselenide counterpart is manifested through a range of pharmacological effects.
Antioxidant and Glutathione Peroxidase (GPx) Mimetic Activity
Diphenyl diselenide is a potent antioxidant, primarily through its ability to mimic the function of glutathione peroxidase (GPx).[3][4] This catalytic activity involves the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing equivalent. The proposed catalytic cycle involves the reaction of the organoselenium compound with thiols to form a reactive selenol intermediate, which then reduces peroxides.[5][6]
Mechanism of GPx Mimicry by Diphenyl Diselenide
The catalytic cycle of GPx mimicry by diphenyl diselenide is a key aspect of its antioxidant activity. The process is initiated by the reaction of diphenyl diselenide with a thiol, such as glutathione (GSH), which leads to the formation of a selenenyl sulfide and a selenol. The selenol is the active species that reduces peroxides, becoming oxidized to a selenenic acid in the process. The selenenic acid then reacts with another thiol to regenerate the selenenyl sulfide, which can then be further reduced to regenerate the active selenol, completing the catalytic cycle.
References
- 1. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical and biochemical profiling of diphenyl diselenide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 6. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
introduction to the reactivity of diphenyl selenide
An In-depth Technical Guide to the Reactivity of Diphenyl Selenide
Introduction
This compound ((C₆H₅)₂Se) and its common precursor, diphenyl diselenide ((C₆H₅)₂Se₂, Ph₂Se₂), are pivotal organoselenium compounds in modern organic synthesis and medicinal chemistry. Diphenyl diselenide, a stable, yellow crystalline solid, serves as the primary source for the "PhSe" unit, which can be readily converted into electrophilic, nucleophilic, or radical species. This versatility makes it an indispensable reagent for introducing selenium into organic molecules, a key step in the synthesis of complex natural products and pharmacologically active agents. The biological activities of these compounds, particularly their antioxidant and thiol-modifying properties, have garnered significant interest in the field of drug development. This guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols, and insights into its biological significance for researchers, scientists, and drug development professionals.
Core Reactivity of this compound and Diselenide
The reactivity of the phenylseleno group can be broadly categorized into three classes: electrophilic, nucleophilic, and radical. Most applications utilize the stable diphenyl diselenide as the starting material, which is then activated in situ.
Nucleophilic Reactivity: Formation and Use of Phenylselenoate Anion
The selenium-selenium bond in diphenyl diselenide is easily cleaved by reducing agents to generate the potent and soft nucleophile, sodium phenylselenoate (PhSeNa). This is one of the most common applications of Ph₂Se₂ in organic synthesis.
Key Reactions:
-
Reduction: The reduction is typically achieved using sodium borohydride (NaBH₄) in ethanol or sodium metal. The disappearance of the yellow color of the diselenide indicates the formation of the colorless selenolate.
-
Nucleophilic Substitution: PhSeNa readily reacts with various electrophiles, such as alkyl halides and epoxides, to form alkyl phenyl selenides.
-
Conjugate Addition: The phenylselenoate anion can add in a conjugate fashion to α,β-unsaturated carbonyl compounds.
Electrophilic Reactivity: Generation of Phenylselenenyl Cation Equivalents
Diphenyl diselenide can be oxidized to generate a potent electrophilic phenylselenium reagent. This species is highly effective for the selenenylation of a wide range of nucleophiles.
Key Reactions:
-
Oxidation/Halogenation: Reaction of Ph₂Se₂ with halogens like chlorine (Cl₂) or bromine (Br₂) produces benzeneselenenyl chloride (PhSeCl) or bromide (PhSeBr), respectively. These are powerful electrophiles.
-
Oxidative Addition to Alkenes: In the presence of an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ammonium persulfate, Ph₂Se₂ reacts with alkenes. This reaction, often performed in a nucleophilic solvent like methanol or water, leads to the stereospecific anti-addition of the PhSe group and a solvent molecule across the double bond (e.g., phenylselenomethoxylation).
-
Reaction with Enolates: Electrophilic selenium reagents react with enolates of ketones, esters, and other carbonyl compounds to form α-phenylseleno carbonyl compounds. These are valuable intermediates that can be oxidized to the corresponding selenoxides, which then undergo syn-elimination to yield α,β-unsaturated carbonyl compounds.
Radical Reactivity: Phenylselenyl Radical
The Se-Se bond in diphenyl diselenide can undergo homolytic cleavage under thermal or photochemical conditions to generate the phenylselenyl radical (PhSe•). This radical can participate in various addition and substitution reactions.
Key Reactions:
-
Radical Addition: The phenylselenyl radical can add to unsaturated bonds, such as those in alkenes and alkynes.
-
Atom Transfer: It can be used in radical cyclization reactions and other transformations where a radical intermediate is trapped by the selenium reagent.
Metal-Catalyzed Cross-Coupling Reactions
Diphenyl diselenide is a key reagent for the synthesis of aryl selenides through transition metal-catalyzed cross-coupling reactions. These methods provide a powerful way to form carbon-selenium bonds.
Key Catalytic Systems:
-
Copper-Catalyzed Couplings: Copper catalysts, often in the form of CuI or CuO nanocrystals, are effective for coupling diaryl diselenides with aryl halides or arylboronic acids.
-
Palladium-Catalyzed Couplings: Palladium catalysts are also widely used for the cross-coupling of diselenides with various organic partners.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound and its diselenide precursor.
Table 1: Selected Syntheses of Diphenyl Diselenide
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Phenylmagnesium bromide | Se, then Br₂ | Ether | 64-70 | |
| Aniline | 1. NaNO₂, HCl2. K₂Se | Water | 79-86 | |
| Phenyl iodide | Na₂Se | Not specified | Not specified |
Table 2: Electrophilic Phenylselenenylation of Alkenes
| Alkene | Reagent System | Solvent | Product | Yield (%) | Reference |
| Cyclohexene | Ph₂Se₂, DDQ | Methanol | 1-Methoxy-2-(phenylseleno)cyclohexane | 95 | |
| 1-Octene | Ph₂Se₂, DDQ | CH₃CN/H₂O | 1-(Phenylseleno)octan-2-ol | 88 | |
| Styrene | Ph₂Se₂, (NH₄)₂S₂O₈ | Methanol | 2-Methoxy-2-phenyl-1-(phenylseleno)ethane | 92 |
Table 3: Copper-Catalyzed C-Se Cross-Coupling Reactions
| Aryl Partner | Selenium Source | Catalyst | Base | Solvent | Yield (%) | Reference |
| Aryl Halides | Ph₂Se₂ | CuS | K₂CO₃ | DMSO | Excellent | |
| Arylboronic Acids | Ph₂Se₂ | CuFe₂O₄ | - | PEG-600 | Excellent | |
| Aryl Iodides | Ph₂Se₂ | CuI | - | Acetonitrile | Good |
Experimental Protocols
Detailed methodologies for key transformations are provided below.
Protocol 1: Synthesis of Diphenyl Diselenide via Grignard Reagent
-
Objective: To synthesize diphenyl diselenide from phenylmagnesium bromide and elemental selenium.
-
Reagents:
-
Magnesium turnings
-
Bromobenzene
-
Elemental selenium powder
-
Bromine (Br₂)
-
Anhydrous diethyl ether
-
Hexane
-
-
Procedure:
-
Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the freshly prepared Grignard reagent, add elemental selenium powder portion-wise at a rate that maintains a gentle reflux. Stir until all the selenium has reacted.
-
Cool the resulting dark solution of phenylselenomagnesium bromide in an ice bath.
-
Slowly add a solution of bromine in diethyl ether until the color of the bromine persists, indicating the complete oxidation to diphenyl diselenide.
-
Quench the reaction by carefully adding aqueous HCl.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the ether under reduced pressure. Recrystallize the resulting yellow solid from hot hexane to yield pure diphenyl diselenide.
-
Protocol 2: Reduction of Diphenyl Diselenide to Sodium Phenylselenoate
-
Objective: To generate the nucleophilic reagent sodium phenylselenoate.
-
Reagents:
-
Diphenyl diselenide
-
Sodium borohydride (NaBH₄)
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide (1.0 mmol) in absolute ethanol.
-
Cool the yellow solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 mmol) portion-wise to the stirred solution.
-
Observe the reaction mixture. The characteristic yellow color of the diselenide will disappear, and the solution will become colorless, indicating the formation of sodium phenylselenoate.
-
The resulting solution of PhSeNa can be used directly for subsequent reactions with electrophiles.
-
Protocol 3: Phenylselenomethoxylation of Cyclohexene
-
Objective: To perform an electrophilic addition of a phenylseleno group and a methoxy group across a double bond.
-
Reagents:
-
Cyclohexene
-
Diphenyl diselenide
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Methanol
-
-
Procedure:
-
To a stirred solution of cyclohexene (1.0 mmol) and diphenyl diselenide (0.5 mmol) in methanol at 30 °C, add DDQ (1.1 mmol).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 1-methoxy-2-(phenylseleno)cyclohexane.
-
Reactivity in Biological Systems and Drug Development
Diphenyl diselenide has emerged as a compound of significant interest for drug development due to its diverse biological activities, which are intrinsically linked to its chemical reactivity.
Antioxidant and Glutathione Peroxidase (GPx)-like Activity
One of the most studied properties of diphenyl diselenide is its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). This enzyme is crucial for protecting cells from oxidative damage by catalyzing the reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. Diphenyl diselenide catalyzes a similar reaction, where it is first reduced by thiols to form a selenol (PhSeH), which then reduces the peroxide and is re-oxidized back to the diselenide.
Thiol Oxidase Activity and Interaction with Signaling Pathways
Diphenyl diselenide is a potent thiol-modifying agent, capable of oxidizing critical cysteine residues in proteins. This reactivity underlies many of its pharmacological and toxicological effects. By interacting with cellular thiols, diphenyl diselenide can modulate the activity of key signaling pathways involved in cellular stress response and inflammation.
-
Nrf2/Keap1 Pathway: Diphenyl diselenide can activate the Nrf2/Keap1 signaling pathway, a master regulator of the endogenous antioxidant response. Under oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, promoting the expression of antioxidant genes.
-
NF-κB and MAPK Pathways: The compound has been shown to suppress pro-inflammatory signaling pathways like NF-κB and MAPK, contributing to its anti-inflammatory effects.
This dual ability to act as an antioxidant and modulate redox-sensitive signaling pathways makes diphenyl diselenide and its derivatives attractive candidates for therapeutic intervention in diseases associated with oxidative stress and inflammation, such as diabetic nephropathy and neurodegenerative disorders.
Visualizations
Reaction Workflows and Mechanisms
Caption: General reactivity pathways of diphenyl diselenide.
Caption: Catalytic cycle of GPx-like activity for diphenyl diselenide.
Biological Signaling Pathways
Caption: Activation of the Nrf2/Keap1 pathway by diphenyl diselenide.
Conclusion
This compound, primarily utilized via its stable diselenide form, is a remarkably versatile reagent. Its ability to act as a precursor to nucleophilic, electrophilic, and radical selenium species has cemented its role in synthetic organic chemistry for the formation of C-Se bonds and the construction of complex molecules. For drug development professionals, the reactivity of diphenyl diselenide with biological thiols is of paramount importance. This reactivity is the foundation for its potent antioxidant, anti-inflammatory, and signaling-modulatory effects. A thorough understanding of its chemical behavior, from reaction mechanisms in a flask to its interaction with cellular pathways, is essential for harnessing the full potential of this unique organoselenium compound in both synthesis and medicine.
Methodological & Application
Application Notes and Protocols for Diphenyl Selenide and Diphenyl Diselenide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diphenyl selenide and its more common counterpart, diphenyl diselenide, in organic synthesis. While both are valuable organoselenium reagents, diphenyl diselenide offers a broader range of applications and is more frequently cited in the literature.
Diphenyl Diselenide: A Versatile Catalyst and Reagent
Diphenyl diselenide ((PhSe)₂) is a stable, crystalline solid that serves as a versatile precursor to electrophilic and nucleophilic selenium species. It is widely employed as a catalyst in a variety of organic transformations, particularly in oxidation and cyclization reactions.
Catalytic Oxidation Reactions
Diphenyl diselenide is an effective pre-catalyst for a range of oxidation reactions, typically in the presence of a stoichiometric amount of a terminal oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). The active catalytic species are generated in situ.[1]
The diphenyl diselenide-catalyzed oxidation of aldehydes to carboxylic acids using aqueous hydrogen peroxide is a green and efficient method.[2][3] This protocol avoids the use of heavy metals and harsh oxidants.[2][3] The reaction proceeds smoothly in water, making it an environmentally benign choice.[2][3]
Reaction Mechanism: Diphenyl diselenide reacts with hydrogen peroxide to form highly reactive seleninic and perseleninic acids, which are the active oxidizing agents.[2][4] The reaction is believed to involve radical intermediates, as the presence of radical scavengers like TEMPO can inhibit the transformation.[4]
Logical Relationship: Activation of Diphenyl Diselenide for Catalytic Oxidation
Caption: Activation of diphenyl diselenide by hydrogen peroxide to form the active catalytic species for aldehyde oxidation.
Quantitative Data: Oxidation of Various Aldehydes
| Entry | Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%)[3][4] |
| 1 | Benzaldehyde | Benzoic acid | >99 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 75 |
| 3 | 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 85 |
| 4 | 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 80 |
| 5 | 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 30 (88% with extended time) |
| 6 | 2-Trifluoromethylbenzaldehyde | 2-Trifluoromethylbenzoic acid | 99 |
| 7 | 2-Naphthaldehyde | 2-Naphthoic acid | 78 |
| 8 | Octanal | Octanoic acid | 80 |
| 9 | Cinnamaldehyde | Cinnamic acid | 95 |
Experimental Protocol: General Procedure for the Oxidation of Aldehydes to Carboxylic Acids [5]
-
To a round-bottom flask, add diphenyl diselenide (0.02 mmol, 2 mol%).
-
Add 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL).
-
Stir the mixture vigorously at room temperature until the yellow color of the diselenide disappears.
-
Add the aldehyde (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (typically 6 hours, but can vary depending on the substrate).
-
Upon completion (monitored by TLC), extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Diphenyl diselenide also catalyzes the selective oxidation of activated alcohols, such as benzylic and allylic alcohols, to the corresponding aldehydes or ketones using tert-butyl hydroperoxide (TBHP) as the oxidant.[5][6] An improved protocol involves pre-activating the diselenide with the oxidant, which can lead to significantly decreased catalyst loadings (<1 mol%).[1][6]
Quantitative Data: Oxidation of Activated Alcohols
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%)[7] |
| 1 | Benzyl alcohol | Benzaldehyde | 99 |
| 2 | 4-(Dimethylamino)benzyl alcohol | 4-(Dimethylamino)benzaldehyde | 80 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | - |
| 4 | Cyclohexanol | Cyclohexanone | - |
| 5 | 1-Phenylethanol | Acetophenone | - |
Experimental Protocol: General Procedure for the Oxidation of Activated Alcohols [1][6]
-
In a round-bottom flask, dissolve diphenyl diselenide (0.01 mmol, 1 mol%) in toluene or heptane.
-
Add tert-butyl hydroperoxide (1.0 mmol) and stir the mixture for at least 30 minutes at room temperature to pre-activate the catalyst.
-
Add the activated alcohol (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium sulfite to quench the excess peroxide.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Selenocyclization Reactions
Diphenyl diselenide is a key reagent in selenocyclization reactions, where an electrophilic selenium species is generated in situ to trigger the cyclization of an unsaturated substrate containing an internal nucleophile. These reactions are powerful methods for the synthesis of selenium-containing heterocycles.
The reaction of diphenyl diselenide with iodine generates phenylselenyl iodide (PhSeI) in situ. This electrophilic selenium species can react with alkenes, such as 1,5-dienes, to initiate a cascade cyclization, leading to the formation of selenium-containing heterocyclic compounds.[8]
Experimental Workflow: Selenocyclization of a Diene
Caption: A general workflow for the iodoselenenylation-cyclization of a diene using diphenyl diselenide.
Experimental Protocol: Selenocyclization of N,N-diallyl-4-methylbenzenesulfonamide [8]
-
In an undivided electrochemical cell equipped with a graphite rod anode and a platinum plate cathode, combine N,N-diallyl-4-methylbenzenesulfonamide (0.5 mmol), diphenyl diselenide (0.5 mmol), and nBu₄NBF₄ (0.5 mmol) in CH₃CN (11 mL).
-
Stir the mixture under an argon atmosphere.
-
Apply a constant current of 18 mA for 6 hours.
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired seleno-benzazepine product.
This compound: Applications in Michael Additions
This compound (Ph₂Se) is less commonly used in organic synthesis compared to its diselenide counterpart. However, it has found applications in specific reactions, such as the anti-selective Michael addition of thiols to nitro-olefins.
Application Note: Michael Addition of Thiols to Nitro-olefins
The Michael addition of thiols to nitro-olefins is a synthetically useful carbon-sulfur bond-forming reaction. The diastereoselectivity of this addition can be influenced by the reaction conditions and the catalyst employed. While not extensively documented, this compound can play a role in promoting such transformations. In the absence of a specific protocol for this compound catalysis, a general procedure for the base-catalyzed Michael addition of thiophenol to a nitro-olefin is provided, which typically results in the anti-diastereomer as the major product.[9]
Quantitative Data: Michael Addition of Thiophenol to Nitro-olefins in Aqueous Media
| Entry | Nitro-olefin | Base | Time | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | β-Nitrostyrene | NaHCO₃ | 30 min | 95 | 70:30 |
| 2 | 1-Nitro-1-propene | NaHCO₃ | 45 min | 80 | 70:30 |
| 3 | 1-Nitrocyclohexene | NaHCO₃ | 45 min | 58 | cis only |
Experimental Protocol: General Procedure for Michael Addition of Thiophenol to Nitro-olefins
-
To a 0.5 M aqueous solution of a base (e.g., NaHCO₃, 10 mL), add thiophenol (5 mmol).
-
To this mixture, add the nitro-olefin (5 mmol).
-
Stir the reaction vigorously at room temperature for the time indicated by TLC monitoring (typically 30-45 minutes).
-
After completion, separate the organic and aqueous phases.
-
Extract the aqueous phase with chloroform.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling selenium compounds and other reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Notes: Diphenyl Selenide as a Catalyst in Green Oxidation Reactions
Introduction
In modern organic chemistry, there is a significant demand for selective, mild, and environmentally friendly oxidative procedures.[1] Organoselenium compounds, particularly diphenyl diselenide ((PhSe)₂), have emerged as highly effective pre-catalysts for a variety of green oxidation reactions.[2][3] Diphenyl diselenide is valued for its ability to catalyze oxidations under mild conditions using green oxidants like hydrogen peroxide (H₂O₂), with water often being the only byproduct.[2][4] This approach avoids the use of toxic heavy metals and harsh reagents traditionally employed for oxidation, aligning with the principles of green chemistry.[2][4] The catalytic activity stems from the in-situ formation of highly reactive seleninic and peroxyseleninic acids, which act as the true oxygen-transfer agents before the catalyst is regenerated, allowing for low catalyst loading.[2][5] These application notes provide detailed protocols and data for key transformations facilitated by this catalytic system.
Catalytic Cycle of Diphenyl Diselenide
The catalytic cycle begins with the oxidation of diphenyl diselenide by hydrogen peroxide to form benzeneseleninic acid. This species is further oxidized to the highly reactive benzeneperoxyseleninic acid, which is the primary oxygen-transfer agent.[2][5] After transferring an oxygen atom to the substrate, the selenium species is reduced and eventually regenerated, allowing the cycle to continue. This process is highly efficient, enabling reactions to proceed with only a catalytic amount of the selenium compound.[2]
Application 1: Oxidation of Aldehydes to Carboxylic Acids
The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing pharmaceuticals and fine chemicals.[1] The diphenyl diselenide/H₂O₂ system offers a green and efficient method for this oxidation, proceeding under mild, aqueous conditions and accommodating a wide range of substrates.[5][6]
Data Presentation: Substrate Scope
The protocol demonstrates broad applicability, efficiently converting both aromatic and aliphatic aldehydes into their corresponding carboxylic acids in good to excellent yields.[5]
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | H₂O₂ (equiv) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 2 | 1.0 (10% aq.) | 6 | 92 | [4] |
| 2 | 4-Methoxybenzaldehyde | 2 | 1.1 | 1.5 | 98 | [5] |
| 3 | 4-Chlorobenzaldehyde | 2 | 1.1 | 1.5 | 95 | [5] |
| 4 | 4-Nitrobenzaldehyde | 2 | 1.1 | 24 | 90 | [5] |
| 5 | 2-Naphthaldehyde | 2 | 1.1 | 2 | 98 | [5] |
| 6 | Cinnamaldehyde | 2 | 1.1 | 1.5 | 92 | [5] |
| 7 | Octanal | 2 | 1.1 | 1 | 85 | [5] |
| 8 | Dodecanal | 2 | 1.1 | 1 | 82 | [5] |
Experimental Protocol: Synthesis of Benzoic Acid
This protocol details the gram-scale synthesis of benzoic acid from benzaldehyde using a recyclable aqueous medium containing the catalyst.[5][6]
-
Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, add diphenyl diselenide (62.4 mg, 0.2 mmol, 2 mol%).
-
Reagent Addition : Add 10 mL of water, followed by benzaldehyde (1.02 mL, 10 mmol).
-
Oxidant Addition : Add 30% aqueous hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the vigorously stirred (800 rpm) biphasic mixture at room temperature.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by TLC (thin-layer chromatography) or GC (gas chromatography) until the starting aldehyde is consumed (typically 1.5-2 hours).
-
Product Isolation : Upon completion, cool the reaction mixture in an ice bath to precipitate the benzoic acid.
-
Purification : Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to yield pure benzoic acid.[5]
-
Catalyst Recycling : The aqueous filtrate, containing the diphenyl diselenide catalyst, can be reused for subsequent batches by adding fresh aldehyde and hydrogen peroxide.[6] An overall yield of 87% was achieved over five cycles on a gram scale.[1][6]
Application 2: Chemoselective Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a critical process in the synthesis of pharmaceutical intermediates, as over-oxidation to sulfones is a common side reaction.[7] The diphenyl diselenide system, using urea-hydrogen peroxide (UHP) as the oxidant, provides a highly chemoselective method for this transformation, avoiding over-oxidation and the use of metal-based oxidants.[7]
Data Presentation: Substrate Scope
This method is effective for a variety of aryl and alkyl sulfides, showing excellent yields and high selectivity for the sulfoxide product.[7]
| Entry | Sulfide Substrate | Catalyst Loading (mol%) | UHP (equiv) | Time (h) | Yield (%) | Reference |
| 1 | Thioanisole | 5 | 1.2 | 24 | 99 | [7] |
| 2 | Diphenyl sulfide | 5 | 1.2 | 24 | 99 | [7] |
| 3 | 4-Chlorothioanisole | 5 | 1.2 | 24 | 98 | [7] |
| 4 | Dibenzyl sulfide | 5 | 1.2 | 24 | 99 | [7] |
| 5 | Methyl phenyl sulfide | 0.1 | 1.2 | 24 | 99 | [7] |
Experimental Protocol: Synthesis of Methyl Phenyl Sulfoxide
-
Reaction Setup : To a solution of methyl phenyl sulfide (124 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add diphenyl diselenide (15.6 mg, 0.05 mmol, 5 mol%).
-
Oxidant Addition : Add urea-hydrogen peroxide complex (UHP, 113 mg, 1.2 mmol) to the solution at room temperature.
-
Reaction Monitoring : Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Work-up : After 24 hours, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Product Isolation : Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure sulfoxide.[7]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a diphenyl selenide-catalyzed oxidation reaction in a research laboratory setting.
Diphenyl diselenide is a versatile and robust pre-catalyst for a range of green oxidation reactions. Its use with environmentally benign oxidants like hydrogen peroxide provides a sustainable and efficient alternative to traditional methods.[2] The protocols outlined here for the oxidation of aldehydes and sulfides demonstrate the high yields, selectivity, and mild conditions that characterize this catalytic system, making it a valuable tool for researchers in academia and the pharmaceutical industry.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Efficiency of Diphenyl Diselenide in Green Oxidation Reactions | Sarex [sarex.com]
- 3. Organoselenium Catalyzed Reaction: Sustainable Chemistry from Laboratory to Industry [sciltp.com]
- 4. sciforum.net [sciforum.net]
- 5. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide [organic-chemistry.org]
Application Notes and Protocols: Diphenyl Selenide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Diphenyl selenide, an organoselenium compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its applications span across several therapeutic areas, primarily owing to its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document provides a detailed overview of these applications, supported by quantitative data, experimental protocols, and visualizations of the underlying molecular mechanisms.
Application Notes
This compound and its derivatives have demonstrated considerable potential in preclinical studies, positioning them as promising candidates for further drug development.
1. Antioxidant Activity
This compound exhibits potent antioxidant effects, primarily by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx) and by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[1] This activity is crucial in mitigating oxidative stress, a pathological process implicated in a wide array of diseases.[1] The antioxidant capacity of this compound has been quantified in various in vitro assays.
Table 1: In Vitro Antioxidant and Cytotoxic Activities of this compound
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| Cytotoxicity | SH-SY5Y Neuroblastoma | IC50 | ~15 µM | [2] |
| Anticancer | MCF-7 Breast Cancer | IC50 | 15 µM | [3] |
| Antiviral (SARS-CoV-2) | Calu-3 | EC50 (24h) | 3.9 µM | [4] |
| Antiviral (SARS-CoV-2) | Calu-3 | EC50 (48h) | 3.4 µM | [4] |
2. Anti-Inflammatory Properties
The anti-inflammatory effects of this compound are well-documented and are significantly more potent than those of ebselen, another well-known organoselenium compound.[5] Its mechanism of action involves the inhibition of key inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[4][6] this compound has shown efficacy in various animal models of inflammation.[5][7]
3. Neuroprotective Effects
This compound has emerged as a promising neuroprotective agent. Its ability to counteract oxidative stress and inflammation in the central nervous system contributes to its protective effects in models of neurodegenerative diseases and neurotoxicity.[8][9][10] For instance, it has been shown to protect against methylmercury-induced brain toxicity by reducing oxidative stress and preventing mitochondrial dysfunction.[9] Furthermore, this compound has been found to protect motor neurons by inhibiting microglia-mediated neuroinflammatory injury in models of amyotrophic lateral sclerosis (ALS).[6][11]
4. Anticancer Activity
The anticancer potential of this compound has been demonstrated in various cancer cell lines.[3][12][13] Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death) and the modulation of signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway.[2][13] It has shown cytotoxic effects against human breast cancer (MCF-7), colon adenocarcinoma (HT-29), and neuroblastoma (SH-SY5Y) cells.[3][12][13]
Table 2: In Vitro Antifungal Activity of Diphenyl Diselenide
| Fungal Species | MIC Range (µg/mL) | Reference |
| Trichophyton mentagrophytes (human isolates) | 17.36 (Geometric Mean) | [14] |
| Trichophyton mentagrophytes (animal isolates) | 13.45 (Geometric Mean) | [14] |
| Candida albicans | 4-32 | [15] |
| Candida dubliniensis | 2-16 | [15] |
| Aspergillus spp. | 0.5-64 | [15] |
| Fusarium spp. | 2-16 | [15] |
| Trichosporon asahii | 8.0-64 | [16] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are underpinned by its interaction with several key cellular signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for assessing its antioxidant activity.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the evaluation of this compound's medicinal chemistry applications.
1. Synthesis of Diphenyl Diselenide
This protocol is adapted from a common method for the preparation of diphenyl diselenide from phenylmagnesium bromide and selenium.[17][18]
-
Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene, selenium powder, bromine, ammonium chloride, hexane, pentane.
-
Procedure:
-
Prepare a Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
To the freshly prepared phenylmagnesium bromide solution, add selenium powder portion-wise. The reaction is exothermic and should be controlled by cooling.
-
After the addition of selenium is complete, stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add a solution of bromine in diethyl ether.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hot hexane to yield diphenyl diselenide as a yellow crystalline solid.
-
2. In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol is a standard method for assessing the free radical scavenging activity of a compound.[8][19][20]
-
Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (or ethanol), ascorbic acid (positive control), 96-well microplate, microplate reader.
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions.
-
Preparation of Positive Control: Prepare a series of dilutions of ascorbic acid in the same manner as the test sample.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test sample, positive control, or blank (solvent) to the wells.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the DPPH solution with the blank, and Asample is the absorbance of the DPPH solution with the test sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
3. In Vitro Cytotoxicity and Neuroprotection: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[21][22]
-
Materials: SH-SY5Y human neuroblastoma cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours. For neuroprotection studies, cells can be pre-treated with this compound before being exposed to a neurotoxic agent (e.g., hydrogen peroxide, amyloid-β).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
4. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[23][24][25]
-
Animals: Male Wistar rats (180-220 g).
-
Materials: this compound, carrageenan, saline solution, plethysmometer.
-
Procedure:
-
Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups treated with different doses of this compound. Administer the treatments (e.g., by oral gavage or intraperitoneal injection) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation: The degree of edema is calculated as the increase in paw volume after carrageenan injection compared to the initial volume. The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.
-
5. In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.[14][26]
-
Materials: Fungal isolates, RPMI 1640 medium, this compound, standard antifungal drugs (e.g., itraconazole, terbinafine), 96-well microplates.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI M38 guidelines.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and standard antifungal drugs in RPMI 1640 medium in a 96-well microplate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.
-
Reading of Results: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
References
- 1. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl diselenide ameliorates diabetic nephropathy in streptozotocin-induced diabetic rats via suppressing oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Diphenyl diselenide protects motor neurons through inhibition of microglia-mediated inflammatory injury in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diphenyl diselenide protects against diabetic kidney disease through modulating gut microbiota dysbiosis in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diphenyl diselenide protects against diabetic kidney disease through modulating gut microbiota dysbiosis in streptozotocin-induced diabetic rats [frontiersin.org]
- 15. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 16. scribd.com [scribd.com]
- 17. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 26. njccwei.com [njccwei.com]
Application Notes and Protocols: Diphenyl Selenide in the Synthesis of Selenium-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diphenyl selenide and its derivatives in the synthesis of various selenium-containing heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to their unique biological activities and electronic properties.
Synthesis of 3-(Phenylselanyl)selenophenes via Copper-Catalyzed Reaction
This protocol describes the synthesis of 3-(phenylselanyl)selenophenes from butylselanyl propargyl alcohols and diphenyl diselenide, a common precursor and source of the phenylselenyl moiety, which can be considered a derivative of this compound for synthetic purposes. The reaction is catalyzed by copper(I) iodide in a polar aprotic solvent.
Experimental Protocol
A detailed experimental protocol for the synthesis of 3-(phenylselanyl)selenophenes is outlined below.
General Procedure: To a reaction vessel containing butylselanyl propargyl alcohol (1.0 equiv) and diphenyl diselenide (1.5 equiv) is added copper(I) iodide (CuI) in dimethyl sulfoxide (DMSO). The reaction mixture is then heated to 110 °C under an air atmosphere and stirred for 8–24 hours. After completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard chromatographic techniques.[1]
Synthesis of 3-Selenylindoles via Visible-Light-Promoted Reaction
This section details a metal- and photocatalyst-free method for the synthesis of 3-selenylindoles using diphenyl diselenide under visible light irradiation. This approach offers a greener alternative to traditional metal-catalyzed methods.
Experimental Protocol
The following protocol provides a step-by-step guide for the visible-light-mediated synthesis of 3-selenylindoles.
General Procedure: In a suitable reaction vessel, the indole substrate (0.15 mmol) and diphenyl diselenide (0.5 equiv.) are dissolved in ethanol (2 mL). The mixture is then irradiated with a 3 W blue LED (467 nm) at room temperature under an air atmosphere for 18 hours. Following the completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]
Quantitative Data Summary
| Entry | Indole Substrate | Diphenyl Diselenide Derivative | Product | Yield (%) |
| 1 | Indole | Diphenyl diselenide | 3-(Phenylselanyl)-1H-indole | 85 |
| 2 | Indole | Bis(4-methoxyphenyl) diselenide | 3-((4-Methoxyphenyl)selanyl)-1H-indole | 75 |
| 3 | Indole | Bis(4-(trifluoromethyl)phenyl) diselenide | 3-((4-(Trifluoromethyl)phenyl)selanyl)-1H-indole | 63 |
| 4 | Indole | Dimethyl diselenide | 3-(Methylselanyl)-1H-indole | 87 |
| 5 | Indole | Dibenzyl diselenide | 3-(Benzylselanyl)-1H-indole | 60 |
| 6 | 2-Methylindole | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-1H-indole | 24 |
| 7 | N-Methylindole | Diphenyl diselenide | 1-Methyl-3-(phenylselanyl)-1H-indole | 73 |
Synthesis of Diaryl Selenides through Copper-Catalyzed Cross-Coupling
This protocol describes a copper-catalyzed cross-coupling reaction of aryl halides with diphenyl diselenide to synthesize unsymmetrical diaryl selenides. This method is notable for its tolerance of various functional groups.
Experimental Protocol
A detailed methodology for the copper-catalyzed synthesis of diaryl selenides is provided below.
General Procedure: A mixture of the aryl halide (1.0 equiv), diphenyl diselenide (1.2 equiv), a copper catalyst, and a suitable ligand in an appropriate solvent is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired diaryl selenide.[3]
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams, generated using Graphviz, depict key reaction pathways and experimental workflows.
Caption: Workflow for the synthesis of 3-(phenylselanyl)selenophenes.
Caption: Experimental workflow for visible-light synthesis of 3-selenylindoles.
Caption: Proposed radical mechanism for 3-selenylindole synthesis.
References
- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 3. mangalkotegovtcollege.org [mangalkotegovtcollege.org]
Application Notes and Protocols: The Catalytic Cycle of Diphenyl Diselenide in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyl diselenide as a catalyst in various oxidation reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this methodology in research and development settings. Diphenyl diselenide has emerged as a powerful and versatile catalyst for a range of oxidative transformations, offering mild reaction conditions and high selectivity.[1]
Introduction to Diphenyl Diselenide Catalysis
Diphenyl diselenide ((PhSe)₂) serves as a pre-catalyst in a variety of oxidation reactions, including the oxidation of sulfides, aldehydes, alcohols, and alkynes.[2][3][4][5] The catalytic activity of diphenyl diselenide stems from its ability to be readily oxidized by a terminal oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to form highly reactive selenium species. These species then act as the active catalysts in the oxidation of the substrate.
The general catalytic cycle involves the initial oxidation of diphenyl diselenide to phenylseleninic acid (PhSe(O)OH) or related species. In the presence of an excess of the oxidant, phenylseleninic acid can be further oxidized to phenylperoxyseleninic acid (PhSe(O)OOH), which is a powerful oxygen transfer agent.[3][6] After oxidizing the substrate, the selenium species is reduced and can re-enter the catalytic cycle. This process allows for the use of diphenyl diselenide in catalytic amounts, making it an efficient and atom-economical choice for various oxidation reactions.
Catalytic Cycle of Diphenyl Diselenide
The catalytic cycle of diphenyl diselenide in oxidation reactions, particularly with hydrogen peroxide as the oxidant, can be visualized as a series of oxidation and reduction steps involving different selenium species.
Caption: Catalytic cycle of diphenyl diselenide in oxidation reactions.
Applications and Protocols
Oxidation of Aldehydes to Carboxylic Acids
Diphenyl diselenide is an effective catalyst for the green synthesis of carboxylic acids from aldehydes using hydrogen peroxide as the oxidant, often in an aqueous medium.[3][6][7][8]
Table 1: Diphenyl Diselenide-Catalyzed Oxidation of Various Aldehydes to Carboxylic Acids [3][6]
| Entry | Substrate (Aldehyde) | Product (Carboxylic Acid) | Yield (%) |
| 1 | Benzaldehyde | Benzoic acid | >99 |
| 2 | 2-Hydroxybenzaldehyde | 2-Hydroxybenzoic acid | 75 |
| 3 | 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 85 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 80 |
| 5 | 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 88 |
| 6 | 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzoic acid | 99 |
| 7 | 3,5-Difluorobenzaldehyde | 3,5-Difluorobenzoic acid | 78 |
| 8 | Cinnamaldehyde | Cinnamic acid | 80 |
Experimental Protocol: General Procedure for the Synthesis of Carboxylic Acids [3][6]
-
To a round-bottom flask, add diphenyl diselenide (0.02 mmol, 2 mol%).
-
Add 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL).
-
Stir the mixture at room temperature until the yellow color of the diphenyl diselenide disappears.
-
Add the aldehyde (1 mmol) to the reaction mixture.
-
Stir vigorously at room temperature for the appropriate time (typically 4-6 hours).
-
Upon completion of the reaction (monitored by TLC), extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Chemoselective Oxidation of Sulfides to Sulfoxides
The diphenyl diselenide-catalyzed oxidation of sulfides provides a highly selective method for the synthesis of sulfoxides, avoiding over-oxidation to sulfones.[2] This is particularly valuable in the synthesis of pharmaceutical intermediates.
Table 2: Diphenyl Diselenide-Catalyzed Oxidation of Various Sulfides to Sulfoxides [2]
| Entry | Substrate (Sulfide) | Product (Sulfoxide) | Reaction Time (h) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 24 | 98 |
| 2 | 4-Methylthioanisole | 4-Methylphenyl methyl sulfoxide | 24 | 99 |
| 3 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 24 | 95 |
| 4 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 24 | 97 |
| 5 | Dibenzyl sulfide | Dibenzyl sulfoxide | 24 | 96 |
| 6 | Tetrahydrothiophene | Tetrahydrothiophene 1-oxide | 24 | 85 |
Experimental Protocol: General Procedure for the Oxidation of Sulfides [2]
-
To a solution of the sulfide (1 mmol) in dichloromethane (5 mL) in a round-bottom flask, add diphenyl diselenide (0.01 mmol, 1 mol%).
-
Add urea-hydrogen peroxide (UHP) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate).
Experimental Workflow
The general workflow for a diphenyl diselenide-catalyzed oxidation reaction is straightforward and involves simple setup and work-up procedures.
Caption: General experimental workflow for catalytic oxidation.
Safety and Handling
Diphenyl diselenide is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
These application notes are intended to provide a starting point for researchers interested in utilizing diphenyl diselenide as a catalyst for oxidation reactions. The provided protocols may require optimization depending on the specific substrate and desired outcome.
References
- 1. Catalytic Efficiency of Diphenyl Diselenide in Green Oxidation Reactions | Sarex [sarex.com]
- 2. Chemoselective Oxidation of Sulfides to Sulfoxides with Urea-Hydrogen Peroxide Complex Catalysed by Diselenide [organic-chemistry.org]
- 3. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenyl Selenide in Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition of thiols to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, crucial for the formation of carbon-sulfur bonds in numerous biologically active molecules and pharmaceutical agents. The stereochemical outcome of this reaction, particularly achieving anti-diastereoselectivity, remains a significant challenge. While various catalysts have been explored, the use of organoselenium compounds, specifically diphenyl selenide, in this context is an area of emerging interest.
This document provides an overview of the known interactions between this compound and thiols and explores its catalytic potential in related reactions. Although direct protocols for this compound-catalyzed anti-selective Michael addition of thiols are not yet established in the literature, this guide offers insights into the fundamental reactivity and proposes a hypothetical framework for the development of such methodologies.
Reactivity of Diphenyl Diselenide with Thiols
Diphenyl diselenide is known to react with thiols, primarily acting as a catalyst for thiol oxidation. This reactivity is fundamental to its biological and toxicological profiles and involves the formation of a selenylsulfide intermediate. The general process can be described as the reaction of a thiolate with diphenyl diselenide to form a phenylselenylsulfide and a phenylselenol. The phenylselenol can then be re-oxidized to regenerate the diphenyl diselenide, completing a catalytic cycle. This thiol oxidase activity is dependent on factors such as the pH of the medium and the nature of the thiol.[1][2][3][4]
Catalytic Applications of Diphenyl Diselenide in Organic Synthesis
While not specifically documented for anti-selective Michael additions of thiols, diphenyl diselenide has demonstrated catalytic activity in a range of other organic transformations. These applications highlight its ability to act as a versatile catalyst, particularly in reactions involving unsaturated systems.
Summary of Diphenyl Diselenide-Catalyzed Reactions
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Key Features | Reference |
| Intramolecular Nucleophilic Cyclization | o-Nitrophenylacetylene | 10 | CH3CN | Electrochemical conditions, formation of 2,1-benzoxazoles. | [5] |
| Oxidative Functionalization of Alkenes | Ynamides, Acetonitrile | 10 | - | Use of Selectfluor® as an oxidant, synthesis of oxazoles. | [5] |
| Radical Addition of Diphenyl Disulfide | Alkenes, Dienes | 30 | - | Photoinduced, suppresses polymerization of dienes. | [6] |
| α-Phenylthiolation of Carbonyls | Carbonyl compounds, Diphenyl disulfide | Catalytic | - | In conjunction with cesium carbonate, improves yields. | [7] |
Hypothetical Protocol for a this compound-Mediated Michael Addition of a Thiol
Note: The following protocol is hypothetical and intended as a starting point for experimental design. Optimization of all parameters would be necessary.
Objective: To explore the feasibility of a this compound-mediated Michael addition of a thiol to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., chalcone)
-
Thiol (e.g., thiophenol)
-
Diphenyl diselenide
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Dissolve the starting material in the chosen anhydrous solvent (5 mL).
-
Add the thiol (1.2 mmol, 1.2 equivalents).
-
Add diphenyl diselenide (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by NMR and mass spectrometry to determine the yield and diastereomeric ratio.
Visualizing Reaction Pathways and Workflows
Hypothetical Catalytic Cycle
The following diagram illustrates a plausible, yet hypothetical, catalytic cycle for the this compound-mediated Michael addition of a thiol to an enone. This mechanism is proposed based on the known reactivity of selenium compounds.
Caption: Hypothetical catalytic cycle for this compound-mediated thiol Michael addition.
General Experimental Workflow
This diagram outlines a standard workflow for setting up and analyzing a catalytic organic reaction.
References
- 1. Interaction profile of diphenyl diselenide with pharmacologically significant thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. Interaction Profile of Diphenyl Diselenide with Pharmacologically Significant Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Photoinduced Reactions Involving Diphenyl Diselenide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Diphenyl diselenide ((PhSe)₂) is a stable, crystalline solid that serves as a versatile reagent in organic synthesis and materials science.[1] A key feature of diphenyl diselenide is its photochemical reactivity; upon exposure to UV or visible light, the selenium-selenium bond undergoes homolytic cleavage to generate highly reactive phenylselenyl radicals (PhSe•).[1][2] This property makes it a valuable tool for initiating a wide range of chemical transformations under mild conditions, aligning with the principles of green chemistry.[1][2] These photoinduced reactions have found applications in the synthesis of complex organic molecules, including those with potential pharmaceutical activity, and in the development of novel photocatalytic systems.[2][3] This document provides an overview of the applications of photoinduced reactions involving diphenyl diselenide, detailed experimental protocols for key transformations, and visualizations of the underlying reaction mechanisms.
I. Applications in Organic Synthesis
The generation of phenylselenyl radicals through photolysis of diphenyl diselenide enables a variety of synthetic transformations, including selenocyclization, α-selenylation of ketones, and the synthesis of selenium-containing heterocycles.
Selenocyclization of Alkenes and Alkynes
Photoinduced selenocyclization is a powerful method for the construction of selenium-containing cyclic compounds. The reaction is initiated by the addition of a phenylselenyl radical to an unsaturated bond, followed by an intramolecular cyclization step.
-
Application: Synthesis of functionalized cyclic ethers, lactones, and carbocycles.
-
Advantages: Mild reaction conditions, high atom economy, and the ability to form complex ring systems in a single step.[2]
α-Selenylation of Ketones
The introduction of a selenium moiety at the α-position of a ketone is a valuable transformation in organic synthesis, as the resulting α-seleno ketones are precursors to various functional groups. Photoinduced methods provide a metal-free and mild alternative to traditional approaches.[2]
-
Application: Synthesis of α,β-unsaturated ketones and other functionalized carbonyl compounds.[2]
-
Advantages: Avoids the use of metal additives and photosensitizers, offering a greener synthetic route.[2]
Synthesis of 3-Selenylindoles
The indole scaffold is a common motif in pharmaceuticals and biologically active compounds.[4] The direct C-H functionalization of indoles to introduce a selenyl group at the 3-position can be achieved using diphenyl diselenide under visible light irradiation.[4]
-
Application: Functionalization of indoles for drug discovery and materials science.[4]
-
Advantages: Metal- and photocatalyst-free reaction conditions, proceeding under aerobic conditions with a simple light source.[4]
II. Applications in Photocatalysis
Diphenyl diselenide can also be incorporated into photocatalytic systems for environmental remediation. When combined with a polymer like polypyrrole, it forms a nanocomposite with enhanced photocatalytic activity.
Degradation of Organic Dyes
A nanocomposite of diphenyl diselenide and polypyrrole ((PhSe)₂/PPy) has been shown to be an effective photocatalyst for the degradation of various organic dyes under visible light.[3]
-
Application: Water treatment and removal of organic pollutants.[3]
-
Mechanism: The photocatalytic activity involves the generation of reactive oxygen species (ROS), such as hydroxyl and superoxide radicals, which then degrade the dye molecules.[3]
III. Experimental Protocols
Protocol 1: Photoinduced α-Selenylation of Ketones
This protocol describes a metal-free and photosensitizer-free method for the α-selenylation of ketones using diphenyl diselenide.[2]
Materials:
-
Diphenyl diselenide ((PhSe)₂)
-
Alkyl ketone (e.g., cyclohexanone)
-
Pyrrolidine (organocatalyst)
-
Acetonitrile (CH₃CN) as solvent
-
Compact Fluorescent Lamp (CFL) UVA (26 W)
-
Reaction vessel (e.g., quartz tube)
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve the alkyl ketone (1.0 mmol) and diphenyl diselenide (1.0 mmol) in acetonitrile.
-
Add pyrrolidine (20 mol%) to the reaction mixture.
-
Seal the vessel and place it under a 26 W CFL UVA lamp.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Purify the product by column chromatography on silica gel.
Protocol 2: Visible-Light-Promoted Synthesis of 3-Selenospiroindolenines
This protocol outlines the synthesis of 3-selenospiroindolenines from indolyl-ynones and diphenyl diselenide under visible light.[2]
Materials:
-
Indolyl-ynone substrate
-
Diphenyl diselenide ((PhSe)₂)
-
Solvent (as specified in the literature, e.g., acetonitrile)
-
Blue LEDs as the light source
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the indolyl-ynone substrate and diphenyl diselenide in the chosen solvent in a reaction vessel.
-
Ensure the reaction mixture is exposed to air (oxygen).
-
Irradiate the mixture with blue LEDs at room temperature.
-
Stir the reaction until completion, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture and purify the product by column chromatography.
Protocol 3: Synthesis of 3-Phenylselenylindole
This protocol details the direct C-H selenylation of indole using diphenyl diselenide and visible light.[4]
Materials:
-
Indole
-
Diphenyl diselenide ((PhSe)₂)
-
Ethanol
-
3 W blue LED (467 nm)
-
Glass vial
-
Magnetic stirrer
Procedure:
-
Place indole (0.15 mmol) and diphenyl diselenide (0.075 mmol) in a glass vial.
-
Add 2 mL of ethanol to the vial.
-
Irradiate the mixture with a 3 W blue LED, stirring for 18 hours under an air atmosphere.
-
After 18 hours, purify the product by flash column chromatography.
IV. Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 3-Phenylselenylindole [4]
| Entry | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Toluene | 3 W blue LED | 24 | 15 |
| 2 | CH₃CN | 3 W blue LED | 24 | 45 |
| 3 | Ethanol | 3 W blue LED | 18 | 89 |
| 4 | Methanol | 3 W blue LED | 24 | 75 |
V. Visualizations
Reaction Mechanisms and Workflows
Caption: General mechanism of photoinduced reactions.
References
- 1. Thermal and Photochemical Properties of Diphenyl Diselenide in Speciality Chemicals [sarex.com]
- 2. Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and development of symmetric aromatic bischalcogenide-based photocatalysts for water treatment application: a concise study of diphenyl diselen ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00329B [pubs.rsc.org]
- 4. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
Application Notes and Protocols for Diphenyl Selenide in Domino Reactions of Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl diselenide ((PhSe)₂), a stable, crystalline solid, serves as a versatile and efficient precursor to the active phenylselenyl species (PhSe• or PhSe⁺) utilized in a variety of organic transformations. In the realm of domino reactions, it has emerged as a powerful tool for the construction of complex molecular architectures from simple unsaturated precursors in a single synthetic operation. These reactions, characterized by the formation of multiple chemical bonds in a consecutive manner, offer significant advantages in terms of atom economy, step efficiency, and the reduction of waste, aligning with the principles of green chemistry.
The utility of diphenyl diselenide in these cascades stems from its ability to generate highly reactive selenium-centered electrophiles or radicals upon activation. These species can initiate a sequence of reactions, typically beginning with the addition to an unsaturated bond (alkene, alkyne, allene, etc.), followed by intramolecular cyclization and further transformations. The reaction pathways can be finely tuned by the choice of initiator, including chemical oxidants, light, or electrochemical methods, allowing for a broad scope of accessible products, many of which are valuable heterocyclic scaffolds in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for the employment of diphenyl selenide in key domino reactions of unsaturated compounds, supported by quantitative data and mechanistic visualizations.
Application Note 1: Electrophilic Selenocyclization of Unsaturated Carboxylic Acids
Overview: The selenium-catalyzed lactonization of unsaturated carboxylic acids is a robust method for the synthesis of butenolides and other lactones. This domino reaction is initiated by an electrophilic selenium species, generated in situ from diphenyl diselenide and an oxidant. The process involves an initial selenenylation of the carbon-carbon double bond, followed by an intramolecular cyclization via nucleophilic attack by the carboxylic acid. Subsequent elimination of the phenylselenyl group yields the final lactone product and regenerates the selenium catalyst.
Mechanism Workflow:
Caption: Oxidative cyclization of unsaturated carboxylic acids.
Quantitative Data:
| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | (E)-3-butenoic acid | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 5 | 85 | [1] |
| 2 | (E)-4-phenyl-3-butenoic acid | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 5 | 90 | [1] |
| 3 | (E)-4-methyl-3-pentenoic acid | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 5 | 78 | [1] |
| 4 | 4-pentenoic acid | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 10 | 82 | |
| 5 | 5-hexenoic acid | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | 10 | 75 |
Experimental Protocol: Synthesis of Butenolides [1]
-
Materials:
-
(E)-3-butenoic acid derivative (1.0 mmol)
-
Diphenyl diselenide (0.05 mmol, 5 mol%)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (E)-3-butenoic acid derivative, diphenyl diselenide, and anhydrous acetonitrile.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add [bis(trifluoroacetoxy)iodo]benzene in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the corresponding butenolide.
-
Application Note 2: Electrochemical Domino Selenylation/Cyclization of Alkynes
Overview: Electrochemical methods offer a green and efficient alternative for initiating domino reactions involving diphenyl diselenide. In the synthesis of functionalized benzofurans, an undivided electrochemical cell is employed where diphenyl diselenide is oxidized at the anode to generate a phenylselenyl radical and a phenylselenyl cation. These reactive species then engage with a suitably substituted alkyne (e.g., a 2-alkynyl anisole) in a domino sequence of addition and intramolecular cyclization to furnish the benzofuran scaffold. This method avoids the use of stoichiometric chemical oxidants.
Mechanism Workflow:
Caption: Electrochemical synthesis of benzofurans.
Quantitative Data:
| Entry | Substrate (2-alkynyl anisole derivative) | R Group on Alkyne | Yield (%) | Reference |
| 1 | 1-methoxy-2-(phenylethynyl)benzene | Phenyl | 96 | [2] |
| 2 | 1-((4-bromophenyl)ethynyl)-2-methoxybenzene | 4-Bromophenyl | 90 | [2] |
| 3 | 1-((3-fluorophenyl)ethynyl)-2-methoxybenzene | 3-Fluorophenyl | 85 | [2] |
| 4 | 2-((2-methoxyphenyl)ethynyl)thiophene | 2-Thienyl | 81 | [2] |
| 5 | 1-methoxy-2-(oct-1-yn-1-yl)benzene | Hexyl | 75 | [2] |
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans [2]
-
Materials & Equipment:
-
2-alkynyl anisole derivative (0.3 mmol)
-
Diphenyl diselenide (0.36 mmol)
-
Tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) (0.5 mmol)
-
Acetonitrile/Hexafluoroisopropanol (MeCN/HFIP) = 4:1 (5.0 mL)
-
Undivided electrochemical cell
-
Graphite anode (1.5 cm × 1.0 cm × 0.2 cm)
-
Platinum plate cathode (1.0 cm × 1.0 cm × 0.01 cm)
-
Constant current power supply
-
-
Procedure:
-
In an undivided electrochemical cell, combine the 2-alkynyl anisole derivative, diphenyl diselenide, and n-Bu₄NPF₆.
-
Add the MeCN/HFIP solvent mixture.
-
Equip the cell with the graphite anode and platinum plate cathode.
-
Stir the mixture and apply a constant current of 10.0 mA at room temperature.
-
Continue the electrolysis for 2 hours under an air atmosphere.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: petroleum ether) to yield the functionalized benzofuran.
-
Application Note 3: Photoinduced Radical Domino Reactions
Overview: Photoirradiation provides a mild and efficient method for the homolytic cleavage of the Se-Se bond in diphenyl diselenide, generating phenylselenyl radicals (PhSe•). These radicals can initiate a variety of domino reactions with unsaturated compounds. A notable application is the diphenyl diselenide-assisted dithiolation of conjugated dienes. In this process, the phenylselenyl radical acts as a catalyst to suppress the polymerization of the diene, a common side reaction in radical thiolations, and facilitates the 1,4-addition of a disulfide (e.g., diphenyl disulfide).
Mechanism Workflow:
Caption: Photoinduced dithiolation of conjugated dienes.
Quantitative Data:
| Entry | Diene | Disulfide | Additive (mol%) | Yield (%) | Reference |
| 1 | Isoprene | Diphenyl disulfide | (PhSe)₂ (30) | 85 | [3] |
| 2 | 2,3-Dimethyl-1,3-butadiene | Diphenyl disulfide | (PhSe)₂ (30) | 92 | [3] |
| 3 | 1,3-Cyclohexadiene | Diphenyl disulfide | (PhSe)₂ (30) | 78 | [3] |
| 4 | Myrcene | Diphenyl disulfide | (PhSe)₂ (30) | 81 | [3] |
Experimental Protocol: Photoinduced Dithiolation of Dienes [3]
-
Materials & Equipment:
-
Conjugated diene (1.0 mmol)
-
Diphenyl disulfide (1.2 mmol)
-
Diphenyl diselenide (0.3 mmol, 30 mol%)
-
Benzene (PhH), anhydrous (2 mL)
-
Pyrex tube
-
High-pressure mercury lamp (or other suitable UV light source)
-
-
Procedure:
-
In a Pyrex tube, dissolve the conjugated diene, diphenyl disulfide, and diphenyl diselenide in anhydrous benzene.
-
Seal the tube and irradiate the mixture with a high-pressure mercury lamp at room temperature for 10 hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 1,4-dithiolated product.
-
Conclusion
The application of this compound in domino reactions of unsaturated compounds represents a highly effective and versatile strategy for the synthesis of complex molecules, particularly heterocycles. The ability to initiate these cascades through various means—chemical oxidation, electrochemistry, or photoirradiation—provides chemists with a flexible toolkit to tailor reaction conditions to specific substrates and desired outcomes. The detailed protocols and quantitative data presented herein serve as a practical guide for researchers in academic and industrial settings, facilitating the adoption of these powerful synthetic methods for applications in drug discovery, natural product synthesis, and materials science. The continued exploration of selenium-mediated domino reactions promises to unveil new synthetic pathways and further expand the accessible chemical space.
References
- 1. S H 2 reactions of diphenyl diselenide; preparation and reactions of bridgehead selenides | Semantic Scholar [semanticscholar.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Direct Electrooxidative Selenylation/Cyclization of Alkynes: Access to Functionalized Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyl Selenide as a Versatile Precursor for Selenium Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of diphenyl diselenide ((C₆H₅)₂Se₂, Ph₂Se₂) as a precursor for generating both electrophilic and nucleophilic selenium reagents, which are pivotal in modern organic synthesis and drug development. Detailed experimental protocols for the generation and application of these reagents are provided, alongside quantitative data to facilitate methodological comparison.
Introduction to Diphenyl Selenide
Diphenyl diselenide is a stable, yellow, crystalline solid that serves as a primary source of the phenylselenyl (PhSe) group in organic reactions.[1] Its utility stems from the reactivity of the selenium-selenium bond, which can be readily cleaved either reductively to form a nucleophilic selenolate anion or oxidatively to generate an electrophilic selenium species. This dual reactivity makes diphenyl diselenide an indispensable reagent in the synthesis of complex organic molecules, including pharmaceuticals.
Generation and Application of Electrophilic Selenium Reagents
Electrophilic selenium reagents are instrumental in various organic transformations, including the selenenylation of alkenes, alkynes, and enolates. These reactions are often the first step in sequences that lead to the formation of α,β-unsaturated carbonyl compounds, allylic alcohols, and other valuable synthetic intermediates.
Generation of Phenylselenenyl Halides
Phenylselenenyl chloride (PhSeCl) and bromide (PhSeBr) are the most common electrophilic selenium reagents derived from diphenyl diselenide.[2] They are highly reactive and efficient sources of the "PhSe⁺" synthon.
Experimental Protocol: Synthesis of Phenylselenenyl Chloride (PhSeCl)
This protocol describes the quantitative conversion of diphenyl diselenide to phenylselenenyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenyl diselenide (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq) in the same solvent dropwise.
-
Reaction Monitoring: The reaction is typically rapid and exothermic. The characteristic yellow color of diphenyl diselenide will disappear, indicating the formation of the reddish-brown phenylselenenyl chloride. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure to yield phenylselenenyl chloride as a dark red solid or oil.
-
Storage: PhSeCl is sensitive to moisture and light and should be used immediately or stored under an inert atmosphere in a desiccator.
Table 1: Comparison of Halogenating Agents for Phenylselenenyl Halide Synthesis
| Halogenating Agent | Product | Typical Solvent | Reaction Conditions | Notes |
| Sulfuryl Chloride (SO₂Cl₂) | PhSeCl | CH₂Cl₂, CCl₄ | 0 °C to rt | Clean and quantitative conversion.[2] |
| Chlorine (Cl₂) | PhSeCl | Hexane, CCl₄ | 0 °C to rt | Gaseous reagent, requires careful handling.[2] |
| Bromine (Br₂) | PhSeBr | THF, CCl₄ | 0 °C to rt | Liquid reagent, easier to handle than chlorine.[2] |
In Situ Generation of Electrophilic Selenium Species via Oxidation
For many applications, electrophilic selenium reagents can be generated in situ from diphenyl diselenide using an oxidizing agent. This approach avoids the isolation of sensitive selenenyl halides and allows for catalytic processes.
Experimental Protocol: Oxyselenenylation of an Alkene
This protocol details the addition of a phenylseleno group and a hydroxyl group across a double bond using diphenyl diselenide and an oxidant.
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Reaction Setup: To a solution of the alkene (1.0 eq) in a suitable solvent mixture such as acetonitrile/water, add diphenyl diselenide (0.05-0.1 eq, catalytic).
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Oxidant Addition: Add an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈) (2.0-2.5 eq) or (diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 eq).[3][4]
-
Reaction Conditions: Stir the mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting alkene is consumed (monitored by TLC or GC-MS).[3]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting β-hydroxy selenide by column chromatography on silica gel.
Table 2: Common Oxidants for In Situ Generation of Electrophilic Selenium
| Oxidant | Active Selenium Species | Typical Applications |
| (NH₄)₂S₂O₈ | Phenylselenenyl sulfate | Oxyselenenylation, alkoxyselenenylation.[2][3] |
| PhI(OAc)₂ | PhSeOAc | Acetoxyselenenylation.[4] |
| m-CPBA | PhSeOH / PhSeO₂H | Selenocyclization. |
| H₂O₂ | PhSeO₂H | Epoxidation (via peroxyseleninic acid).[5] |
Logical Workflow for Electrophilic Selenium Reagent Generation and Application
Caption: Generation of electrophilic selenium reagents from diphenyl diselenide.
Generation and Application of Nucleophilic Selenium Reagents
The selenium-selenium bond in diphenyl diselenide can be easily cleaved by reducing agents to form the highly nucleophilic benzeneselenolate anion (PhSe⁻).[6] This "soft" nucleophile is effective in a variety of Sₙ2 and conjugate addition reactions.
Generation of Sodium Benzeneselenolate
Sodium borohydride is a convenient and common reagent for the reduction of diphenyl diselenide.[6]
Experimental Protocol: Generation of Sodium Benzeneselenolate (PhSeNa)
This protocol outlines the formation of sodium benzeneselenolate for subsequent reactions.
-
Reaction Setup: In a flask under an inert atmosphere, suspend diphenyl diselenide (1.0 eq) in a suitable solvent, typically ethanol or tetrahydrofuran (THF).
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (2.0-2.2 eq) portion-wise at room temperature. The yellow color of the diselenide will fade to a colorless solution, indicating the formation of the selenolate. Hydrogen gas is evolved during this process.
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Reaction Readiness: The resulting solution of sodium benzeneselenolate is ready for use in subsequent reactions. It is typically used in situ without isolation.
Table 3: Common Reducing Agents for Selenolate Anion Generation
| Reducing Agent | Product | Typical Solvent | Notes |
| Sodium Borohydride (NaBH₄) | PhSe⁻ (as borane complex) | Ethanol, THF | Convenient and widely used; the resulting nucleophile's reactivity can be slightly attenuated by borane complexation.[6] |
| Sodium Hydride (NaH) | PhSeNa | THF, DMF | Generates an uncomplexed, highly reactive selenolate; requires careful handling of NaH.[6] |
| Sodium Metal (Na) | PhSeNa | Liquid NH₃, THF | Powerful reduction, useful for generating very reactive selenolates.[6] |
| Rongalite (Sodium Hydroxymethanesulfinate) | PhSeNa | Biphasic systems | Particularly suitable for large-scale preparations as it avoids H₂ evolution.[6] |
Application in Nucleophilic Substitution
Benzeneselenolate is an excellent nucleophile for Sₙ2 reactions with alkyl halides and sulfonates.
Experimental Protocol: Synthesis of an Alkyl Phenyl Selenide
This protocol describes the reaction of in situ generated sodium benzeneselenolate with an alkyl halide.
-
Selenolate Generation: Prepare a solution of sodium benzeneselenolate from diphenyl diselenide (0.5 eq) and sodium borohydride (1.0 eq) in ethanol as described in the previous protocol.
-
Electrophile Addition: To the freshly prepared selenolate solution, add the alkyl halide (e.g., benzyl bromide) (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture until completion, as monitored by TLC. The reaction is usually complete within a few hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.
Logical Workflow for Nucleophilic Selenium Reagent Generation and Application
References
- 1. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Oxidation of Alkynes in Aqueous Media Catalyzed by Diphenyl Diselenide [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 6. What happens when Diphenyl diselenide encounters Nucleophilic Phenylseleno Reagents or Electrophilic Phenylseleno Reagen_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diphenyl Selenide Catalysis
Welcome to the technical support center for diphenyl selenide catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary role in catalysis?
Diphenyl diselenide ((PhSe)₂) is a common organoselenium compound that serves as a versatile catalyst in a variety of organic transformations.[1] It is particularly effective in green oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide.[1] Under reaction conditions, the Se-Se bond in diphenyl diselenide can be cleaved to generate reactive selenium species that facilitate reactions such as the oxidation of aldehydes and sulfides, as well as the synthesis of selenium-containing heterocycles like 3-selenylindoles.[2][3][4]
Q2: What are the key advantages of using this compound as a catalyst?
This compound offers several advantages, including:
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High Efficiency and Selectivity: It demonstrates excellent performance in selectively catalyzing reactions, such as the oxidation of sulfides to sulfoxides without significant over-oxidation to sulfones.[1][4]
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Mild Reaction Conditions: Many reactions catalyzed by this compound can be carried out under mild conditions, reducing the need for harsh reagents and high temperatures.[1]
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Green Chemistry Profile: Its compatibility with environmentally friendly oxidants like hydrogen peroxide, with water as the primary byproduct, aligns with the principles of green chemistry.[1] Low catalyst loading further enhances its sustainability.[1]
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Versatility: It is effective in a range of reactions, including oxidations, cyclizations, and the formation of carbon-selenium bonds.[2][3][5]
Q3: How should I handle and store this compound?
This compound is a toxic compound and should be handled with care in a well-ventilated fume hood.[6][7][8] It is a slightly yellow solid with a characteristic unpleasant odor.[8]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, light, and incompatible substances such as oxidizing agents.[6][7][8]
Q4: Can this compound be recovered and reused?
Yes, methods have been developed for the recovery and reuse of this compound catalysts. One approach involves immobilizing the catalyst on a solid support, such as magnetic nanoparticles, which allows for easy separation from the reaction mixture using an external magnet.[1] This heterogeneous catalyst can be reused multiple times without a significant loss of activity.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The Se-Se bond in diphenyl diselenide needs to be activated to form the catalytic species. This is often achieved using an oxidant. Ensure your oxidant is fresh and added in the correct stoichiometric ratio. For photo-catalyzed reactions, ensure the light source is of the correct wavelength and intensity.[3][9] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates. If the reaction is too slow, consider gradually increasing the temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.[10] |
| Incorrect Solvent | The choice of solvent can influence the solubility of reagents and the stability of intermediates. For instance, in the synthesis of 3-selenylindoles, polar aprotic solvents like ethyl acetate and acetone have shown better results than non-polar or protic solvents.[3] |
| Low Catalyst Loading | While low catalyst loading is desirable, an insufficient amount may lead to a slow or incomplete reaction. If you suspect this is the issue, perform a catalyst loading optimization study to determine the optimal concentration for your specific reaction. |
| Substrate Reactivity | The electronic properties of your substrate can affect the reaction outcome. For example, in the synthesis of 3-selenylindoles, indoles with electron-withdrawing groups may not react under certain conditions.[3] |
Problem 2: Formation of Side Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | In oxidation reactions, the desired product may be further oxidized to an undesired byproduct. To minimize this, you can try reducing the reaction time, lowering the temperature, or using a milder oxidant. Careful monitoring of the reaction progress is crucial.[1] |
| Side Reactions with Solvent | The solvent can sometimes participate in the reaction. Ensure the solvent is inert under the reaction conditions. If you suspect solvent participation, try switching to a different solvent. |
| Decomposition of Catalyst or Reagents | High temperatures or prolonged reaction times can lead to the decomposition of the catalyst or starting materials, resulting in impurities. Running the reaction at a lower temperature or for a shorter duration might resolve this issue. |
| Presence of Water or Oxygen | For some reactions, the presence of water or oxygen can lead to undesired side reactions. If your reaction is sensitive to these, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Phenylselanyl-1H-indole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Room Temp. | 24 | <10 |
| 2 | Dichloromethane | Room Temp. | 24 | 65 |
| 3 | Acetonitrile | Room Temp. | 24 | 78 |
| 4 | Ethyl Acetate | Room Temp. | 18 | 89 |
| 5 | Acetone | Room Temp. | 24 | 85 |
| 6 | Ethanol | Room Temp. | 18 | 89 |
Data adapted from a study on the visible-light-promoted synthesis of 3-selenylindoles.[3]
Table 2: this compound-Catalyzed Oxidation of Aldehydes to Carboxylic Acids
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde | Benzoic acid | 6 | 92 |
| 4-Methylbenzaldehyde | 4-Methylbenzoic acid | 6 | 95 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 6 | 93 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 24 | 85 |
| Cinnamaldehyde | Cinnamic acid | 6 | 90 |
Reaction conditions: Aldehyde (1 mmol), diphenyl diselenide (2 mol%), H₂O₂ (30% aq., 1.1 mmol) in water at room temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of 3-(Phenylselanyl)-1H-indole
This protocol is adapted from a visible-light-promoted synthesis.[3]
Materials:
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Indole
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Diphenyl diselenide
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Ethanol
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3W blue LED lamp (467 nm)
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10 mL glass vial with a rubber septum
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Magnetic stirrer
Procedure:
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In a 10 mL glass vial, combine indole (0.15 mmol) and diphenyl diselenide (0.075 mmol).
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Add 2 mL of ethanol to the vial.
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Seal the vial with a rubber septum and place it on a magnetic stirrer.
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Irradiate the mixture with a 3W blue LED lamp at room temperature with continuous stirring for 18 hours under an air atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture can be purified by flash column chromatography on silica gel to afford the desired 3-(phenylselanyl)-1H-indole.
Protocol 2: Oxidation of Benzaldehyde to Benzoic Acid
This protocol is for the green oxidation of an aldehyde using hydrogen peroxide.[2]
Materials:
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Benzaldehyde
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Diphenyl diselenide
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Hydrogen peroxide (30% w/w aqueous solution)
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Water
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Magnetic stirrer
Procedure:
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To a reaction vessel, add diphenyl diselenide (0.02 mmol) and 0.2 mL of water.
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Add hydrogen peroxide (30% w/w, 1 mmol) and stir the mixture at room temperature until the yellow color of the diphenyl diselenide disappears.
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Add benzaldehyde (1 mmol) to the reaction mixture.
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Stir the reaction vigorously at room temperature for 6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by standard methods.
Mandatory Visualizations
Caption: General experimental workflow for this compound catalysis.
References
- 1. Catalytic Efficiency of Diphenyl Diselenide in Green Oxidation Reactions | Sarex [sarex.com]
- 2. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. zoro.com [zoro.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Reaction Yields with Diphenyl Selenide
This technical support center is designed for researchers, scientists, and professionals in drug development who utilize diphenyl selenide and its derivatives to improve reaction yields. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during reactions involving this compound.
Problem 1: Low or No Product Yield in Oxidation Reactions
Q: I am using diphenyl diselenide as a catalyst with hydrogen peroxide for an oxidation reaction (e.g., aldehyde to carboxylic acid), but I am observing low to no conversion of my starting material. What are the possible causes and how can I improve the yield?
A: Low yields in diphenyl diselenide-catalyzed oxidations with H₂O₂ can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Catalyst Activation: Diphenyl diselenide ((PhSe)₂) is a pre-catalyst and needs to be oxidized in situ to form the active selenium species, such as benzeneseleninic acid. Insufficient activation can lead to low reactivity.
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Solution: Ensure that the reaction conditions are suitable for the formation of the active catalyst. This typically involves the presence of an oxidant like hydrogen peroxide. The reaction of diphenyl diselenide with hydrogen peroxide generates the oxidized seleninic and perseleninic acid forms, which are the actual catalysts. If the reaction is sluggish, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.
-
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Oxidant Stoichiometry and Stability: The amount and concentration of hydrogen peroxide are crucial.
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Solution: Use a slight excess of hydrogen peroxide (e.g., 1.1 equivalents) to ensure complete conversion. However, a large excess of peroxide can sometimes lead to undesired side reactions. It is also important to use a fresh and properly stored solution of hydrogen peroxide, as it can decompose over time.
-
-
Reaction Medium: The solvent can significantly influence the reaction rate and outcome.
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Solution: For the oxidation of aldehydes, using water as the solvent has been shown to be effective and environmentally friendly. In some cases, a biphasic system or the use of co-solvents may be necessary to improve the solubility of the substrate.
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Catalyst Loading: The concentration of the diphenyl diselenide catalyst can impact the reaction rate.
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Solution: While a catalytic amount is sufficient, the optimal loading can vary depending on the specific reaction. A typical starting point is 2-10 mol%. If the reaction is slow, a modest increase in catalyst loading may improve the yield. However, excessively high concentrations can lead to the formation of byproducts.
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Problem 2: Formation of Undesired Byproducts
Q: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. How can I improve the selectivity?
A: The formation of byproducts is a common issue. Here are some strategies to enhance the selectivity of your reaction:
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Over-oxidation: In oxidation reactions, the desired product can sometimes be further oxidized to unwanted byproducts. For example, in the oxidation of sulfides, over-oxidation can lead to the formation of sulfones instead of the desired sulfoxides.
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Solution: Carefully control the stoichiometry of the oxidant. Use a mild oxidant if possible and add it dropwise to the reaction mixture to maintain a low concentration at any given time. Lowering the reaction temperature can also help to prevent over-oxidation.
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Side Reactions of the Catalyst: The selenium catalyst itself can participate in side reactions.
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Solution: Ensure that the reaction is performed under an inert atmosphere if it is sensitive to air. Impurities in the starting materials or solvents can sometimes deactivate or alter the behavior of the catalyst. Using purified reagents and solvents is recommended.
-
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Polymerization: In reactions involving alkenes, radical-initiated polymerization can be a significant side reaction, leading to low yields of the desired addition product.
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Solution: Adding a radical scavenger can sometimes suppress polymerization, but this may also inhibit the desired reaction if it proceeds through a radical mechanism. Optimizing the catalyst concentration and reaction temperature can help to minimize polymerization.
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Problem 3: Difficulty in Removing Selenium Byproducts
Q: After the reaction, I am having trouble removing the selenium-containing byproducts from my product. What is an effective purification strategy?
A: Selenium byproducts can be challenging to remove completely. Here are a few recommended techniques:
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Column Chromatography: This is the most common method for purifying organic compounds.
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Solution: Use a silica gel column with an appropriate solvent system to separate your product from the selenium byproducts. The polarity of the selenium species can vary, so careful selection of the eluent is important.
-
-
Washing with a Reducing Agent: Some selenium byproducts can be converted to a more easily removable form.
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Solution: Washing the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help to reduce some of the oxidized selenium species, making them more soluble in the aqueous phase.
-
-
Use of an Immobilized Catalyst: To avoid the issue of catalyst removal altogether, consider using a heterogeneous catalyst.
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Solution: Diphenyl diselenide can be immobilized on a solid support, such as magnetic nanoparticles. This allows for easy recovery of the catalyst by simple filtration or magnetic separation at the end of the reaction, minimizing contamination of the product.
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Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species when using diphenyl diselenide and an oxidant?
A1: Diphenyl diselenide ((PhSe)₂) is a pre-catalyst. In the presence of an oxidant like hydrogen peroxide, it is oxidized to form the active catalytic species, which are believed to be seleninic acid (PhSeO₂H) and perseleninic acid (PhSeO₃H). These species are potent oxygen transfer agents that facilitate the oxidation of the substrate.
Q2: Can this compound be used in stoichiometric amounts?
A2: While this compound is primarily used as a catalyst, in some reactions, it can be used in stoichiometric amounts as a reagent to introduce a phenylselenyl group into a molecule. For example, in the synthesis of α,β-unsaturated carbonyl compounds, a phenylselenyl group is introduced and then eliminated.
Q3: What are the typical reaction conditions for a this compound-catalyzed reaction?
A3: The reaction conditions can vary widely depending on the specific transformation. However, many this compound-catalyzed reactions are performed under mild conditions. For example, the oxidation of aldehydes to carboxylic acids can be carried out at room temperature in water. Visible light-promoted reactions, such as the synthesis of 3-selenylindoles, are also performed at room temperature. It is always recommended to consult the specific literature procedure for the reaction of interest.
Q4: Is this compound toxic?
A4: Yes, organoselenium compounds, including this compound, are toxic and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.
Data Presentation
Table 1: Yields in the Oxidation of Aldehydes to Carboxylic Acids using Diphenyl Diselenide and H₂O₂
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | Benzoic acid | 92 |
| 2 | 4-Methoxybenzaldehyde | 4-Methoxybenzoic acid | 95 |
| 3 | 4-Chlorobenzaldehyde | 4-Chlorobenzoic acid | 88 |
| 4 | 2-Naphthaldehyde | 2-Naphthoic acid | 90 |
| 5 | Cinnamaldehyde | Cinnamic acid | 85 |
| 6 | Hexanal | Hexanoic acid | 78 |
Reaction conditions: Aldehyde (1 mmol), Diphenyl diselenide (2 mol%), H₂O₂ (1.1 mmol), Water (5 mL), Room Temperature.
Table 2: Yields in the Visible-Light-Promoted Synthesis of 3-Selenylindoles
| Entry | Indole Derivative | Diaryl Diselenide | Product | Yield (%) |
| 1 | Indole | Diphenyl diselenide | 3-(Phenylselanyl)-1H-indole | 89 |
| 2 | Indole | Bis(4-chlorophenyl) diselenide | 3-((4-Chlorophenyl)selanyl)-1H-indole | 92 |
| 3 | Indole | Bis(4-(trifluoromethyl)phenyl) diselenide | 3-((4-(Trifluoromethyl)phenyl)selanyl)-1H-indole | 63 |
| 4 | 2-Methylindole | Diphenyl diselenide | 2-Methyl-3-(phenylselanyl)-1H-indole | 24 |
| 5 | N-Methylindole | Diphenyl diselenide | 1-Methyl-3-(phenylselanyl)-1H-indole | 73 |
Reaction conditions: Indole (0.15 mmol), Diaryl diselenide (0.075 mmol), Ethanol (2 mL), 3W blue-LED, 18-36 h.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Aldehydes to Carboxylic Acids
In a round-bottom flask, the aldehyde (1.0 mmol) and diphenyl diselenide (0.02 mmol, 2 mol%) are dissolved in water (5 mL). To this solution, 30% aqueous hydrogen peroxide (1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred vigorously until the starting material is consumed, as monitored by TLC or GC. Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Visible-Light-Promoted Synthesis of 3-Selenylindoles
In a glass vial, the indole derivative (0.15 mmol) and the corresponding diaryl diselenide (0.075 mmol) are dissolved in ethanol (2 mL). The vial is sealed and the mixture is stirred while being irradiated with a 3W blue LED (467 nm) at room temperature for the specified time (typically 18-36 hours). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired 3-selenylindole.
Visualizations
Caption: Catalytic cycle for the oxidation of aldehydes using diphenyl diselenide and H₂O₂.
Caption: A troubleshooting workflow for addressing low reaction yields.
Technical Support Center: Purification of Diphenyl Selenide and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyl selenide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are distillation, column chromatography, and crystallization. The choice of method depends on the nature and quantity of impurities. For instance, distillation is effective for separating this compound from less volatile impurities. If a purer product is desired, distillation under diminished pressure (vacuum distillation) is recommended.[1][2] Column chromatography is useful for separating compounds with different polarities, such as this compound from its derivatives or byproducts.[3][4][5]
Q2: My purified this compound has a yellow color. What is the likely impurity?
A2: A yellow coloration in the final product often indicates the presence of impurities.[2] For the related compound, diphenyl diselenide, a yellow color is characteristic of the pure substance, but a red coloration suggests the presence of excess elemental selenium.[6][7] While this compound itself is described as a yellow oil, an intense or off-color hue could point to residual starting materials or byproducts from the synthesis.[1][2]
Q3: Can I use crystallization to purify this compound?
A3: While this compound is often a liquid at room temperature, some of its derivatives or related compounds like diphenyl diselenide are solids and can be purified by crystallization.[6][7] For example, diphenyl diselenide can be crystallized from hot hexane.[6] The choice of solvent is crucial and should be determined based on the solubility of the target compound and its impurities at different temperatures.
Q4: What are the typical boiling points for this compound?
A4: The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it boils in the range of 300-315°C.[1][2] Under vacuum, the boiling point is significantly lower; for instance, it boils at 165-167°C at 12 mm Hg.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a dark oil after synthesis. | Presence of colloidal selenium or other colored byproducts. | Decant the aqueous solution from the oil, heat the aqueous solution to boiling, and then pour it back onto the oil with stirring. This helps to convert colloidal red selenium into the more easily filterable black form.[1] Subsequent extraction and distillation should yield a purer product. |
| Low yield after purification. | Incomplete reaction; loss of product during extraction or distillation. | Ensure the initial reaction goes to completion. During extraction, use multiple portions of the solvent (e.g., chloroform) to ensure complete recovery from the aqueous layer.[1][2] When performing vacuum distillation, ensure the system is well-sealed to maintain the desired pressure. |
| Red coloration in the product (especially for diselenides). | Presence of excess elemental selenium. | The synthesis procedure for diphenyl diselenide from phenylmagnesium bromide and selenium is designed to yield a product with minimal free selenium.[6] If contamination occurs, recrystallization from a suitable solvent like hot hexane can help remove it.[6] |
| Poor separation during column chromatography. | Incorrect solvent system (eluent); improper column packing. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve good separation. For non-polar compounds like this compound derivatives, a hexane/ethyl acetate or hexane/diethyl ether system can be a good starting point.[4][8] Ensure the column is packed carefully to avoid air bubbles or cracks. |
| No distillate collected during vacuum distillation. | Leak in the system; insufficient heating; incorrect thermometer placement. | Check all joints and connections for leaks and ensure they are properly greased. Gradually increase the heating bath temperature. The thermometer bulb should be positioned correctly to accurately measure the vapor temperature.[8] |
Quantitative Data Summary
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point (Atmospheric) | 300-315 °C | [1][2] |
| Boiling Point (Vacuum) | 165-167 °C @ 12 mm Hg | [1][2] |
| Boiling Point (Literature) | 115-117 °C | |
| Density | 1.338 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.6465 |
Table 2: Physical Properties of Diphenyl Diselenide
| Property | Value | Source(s) |
| Melting Point | 59-61 °C | [7] |
| Appearance | Yellow crystals | [7] |
| Common Impurity | <2% this compound |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol is adapted from a procedure in Organic Syntheses.[1][2]
-
Extraction: After the initial reaction, extract the crude this compound from the aqueous layer using two 200 cc portions of chloroform.[1][2]
-
Filtration: Collect any precipitated selenium on a filter and wash with a small amount of chloroform.[1][2]
-
Atmospheric Distillation: Combine the chloroform extracts and distill. Collect the this compound fraction that boils between 300-315°C.[1][2] The yield of the yellow oil is typically between 79-86%.[1][2]
-
Vacuum Distillation (for higher purity): For a purer product, distill the material collected from atmospheric distillation under reduced pressure. Collect the fraction boiling at 165-167°C/12 mm Hg.[1][2]
Protocol 2: Purification of Diphenyl Diselenide by Crystallization
This protocol is based on a procedure for the synthesis of diphenyl diselenide.[6]
-
Dissolution: After evaporation of the initial extraction solvent (ether), dissolve the remaining solid in approximately 500 ml of hot hexane.
-
Hot Filtration: Separate any small amount of insoluble material by gravity filtration of the hot solution.
-
Crystallization: Allow the filtrate to cool to room temperature and then place it at 6°C to induce crystallization.
-
Collection: Collect the yellow microcrystalline solid by filtration.
-
Washing and Drying: Wash the collected crystals with 30 ml of pentane and allow them to air dry. The expected melting point is 60-62°C.[6]
Protocol 3: Purification by Flash Column Chromatography
This is a general procedure for the purification of this compound derivatives.[3][4]
-
Column Preparation: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 3. Metal- and photocatalyst-free synthesis of 3-selenylindoles and asymmetric diarylselenides promoted by visible light - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03642C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
managing side reactions in diphenyl selenide-mediated synthesis
Welcome to the Technical Support Center for Diphenyl Selenide-Mediated Synthesis. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage and mitigate side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound-mediated reactions, particularly in selenoxide eliminations?
A1: The most prevalent side reactions in selenoxide eliminations, a primary application of this compound, include:
-
Seleno-Pummerer Rearrangement: This is a significant side reaction, especially when acidic conditions are present. It involves the formation of α-dicarbonyl compounds from the selenoxide intermediate.[1] This reaction is less problematic for more electron-rich carbonyls like esters and amides.[1]
-
Over-oxidation: Using strong or excess oxidants like hydrogen peroxide (H₂O₂) can lead to the oxidation of the starting material or the desired alkene product (e.g., via a Baeyer-Villiger type reaction).[1] In some cases, the selenide can be oxidized to a selenone.
-
Michael Additions: The selenenic acid intermediate formed during the elimination can sometimes add to the α,β-unsaturated product.
-
Formation of Bisselenated Byproducts: During the initial introduction of the phenylseleno group, especially with ketone enolates, proton transfer issues can lead to the formation of disubstituted byproducts.[2]
-
Epimerization: The stereocenters at both the carbon and selenium atoms can potentially epimerize during the reaction, which can affect the stereochemical outcome of the elimination.[1]
Q2: How does the choice of oxidant affect the outcome and side reactions of a selenoxide elimination?
A2: The choice of oxidant is critical for controlling the reaction and minimizing side products. Different oxidants have distinct reactivity profiles and are suited for different substrates.
-
Hydrogen Peroxide (H₂O₂): This is the most common and economical oxidant.[1] However, it can be highly exothermic and autocatalytic, requiring careful temperature control.[3] Excess H₂O₂ can lead to undesired oxidation of the starting material or product.[1]
-
meta-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a good choice for substrates sensitive to oxidation. It can oxidize the selenide at temperatures below the elimination temperature. This allows all the oxidant to be consumed before the elimination step begins upon warming, preventing oxidation of the newly formed alkene.[1] Buffering with an amine base is often necessary to prevent acid-mediated side reactions like the Pummerer rearrangement.[1]
-
Ozone (O₃): Ozone is used when very mild conditions are required, as its only byproduct is dioxygen. It is particularly useful for sensitive substrates or when workup conditions need to be carefully controlled.[1]
Q3: What is the Seleno-Pummerer rearrangement and how can it be suppressed?
A3: The Seleno-Pummerer rearrangement is an acid-catalyzed side reaction where the selenoxide intermediate is protonated, eliminates hydroxide, and after hydrolysis, leads to α-dicarbonyl compounds.[1] It is analogous to the Pummerer rearrangement seen with sulfoxides.[4]
To suppress this side reaction:
-
Avoid Acidic Conditions: The reaction is acid-catalyzed, so maintaining neutral or slightly basic conditions is key.[1]
-
Use a Buffer: When using oxidants like mCPBA that produce acidic byproducts, adding a non-nucleophilic base such as pyridine, triethylamine, or Hünig's base can neutralize the acid and prevent the rearrangement.[1]
-
Control Oxidant Addition: Using an oxidant that does not generate acidic byproducts, like ozone, can also circumvent this issue.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired alkene; α-dicarbonyl compound isolated. | Seleno-Pummerer rearrangement due to acidic conditions.[1] | Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the reaction mixture to buffer against acid buildup, especially when using mCPBA.[1] |
| Desired product is oxidized (e.g., Baeyer-Villiger oxidation). | Oxidant (especially H₂O₂) is too reactive or used in excess.[1] | 1. Use mCPBA at low temperatures to consume the oxidant before warming to initiate elimination.[1]2. Use a stoichiometric amount of oxidant.3. Consider using ozone for highly sensitive substrates.[1] |
| Reaction is sluggish or does not go to completion. | 1. Insufficient oxidant.2. Temperature is too low for elimination.3. Steric hindrance preventing the required syn-conformation for elimination.[1] | 1. Titrate H₂O₂ solution to confirm its concentration.[3]2. After oxidation is complete, gently warm the reaction to the typical elimination temperature range (-50 to 40 °C).[1]3. If sterically hindered, longer reaction times or higher temperatures may be needed, but monitor for side product formation. |
| Formation of significant amounts of diphenyl diselenide (Ph₂Se₂). | 1. Incomplete oxidation of the selenenic acid intermediate.2. Side reactions during the initial selenylation step. | 1. Ensure at least two equivalents of H₂O₂ are used; the second equivalent oxidizes the benzeneselenenic acid byproduct to benzeneseleninic acid.[3]2. During purification, Ph₂Se₂ can often be removed via chromatography or crystallization. |
| Isolation of bisselenated byproducts. | Proton transfer issues during the initial α-selenylation of enolates.[2] | Instead of forming the enolate first, consider converting the carbonyl compound to its silyl enol ether and then reacting it with an electrophilic selenium source like PhSeCl.[2] |
| Red, insoluble residue (elemental selenium) in glassware. | Decomposition of selenium reagents. | Clean glassware with an oxidative bath, such as bleach (sodium hypochlorite), which oxidizes elemental selenium to soluble salts that can be washed away.[5] |
Experimental Protocols
Protocol 1: General Procedure for α,β-Dehydrogenation of a Ketone via Selenoxide Elimination
This protocol is a generalized procedure for the common transformation of a saturated ketone into its α,β-unsaturated counterpart.
Step 1: α-Selenylation of the Ketone
-
Under an inert atmosphere (e.g., nitrogen), dissolve the ketone in a suitable aprotic solvent like THF.
-
Cool the solution to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.
-
After stirring for 30-60 minutes, add a solution of benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr) in THF.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude α-phenylseleno ketone by flash column chromatography.
Step 2: Oxidation and Elimination
-
Dissolve the purified α-phenylseleno ketone in a solvent like dichloromethane or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂). Caution: This oxidation is highly exothermic.[3] Maintain the temperature carefully.
-
If using mCPBA for sensitive substrates, add it at a lower temperature (e.g., -78 °C) and, after oxidation is complete, allow the mixture to warm to room temperature for the elimination to occur.[1] Consider adding pyridine (1.5-2.0 equivalents) to the mixture before adding mCPBA to prevent Pummerer rearrangement.[1]
-
The reaction progress can be monitored by TLC. Once the starting selenide is consumed, the elimination is typically rapid.
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a reducing agent (e.g., saturated sodium bisulfite) to remove excess peroxide, a mild base (e.g., saturated sodium bicarbonate) to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting α,β-unsaturated ketone by flash column chromatography.
Visualized Workflows and Pathways
Below are diagrams created using the DOT language to illustrate key processes in managing this compound-mediated reactions.
Caption: Troubleshooting workflow for common side reactions.
Caption: Desired elimination vs. Pummerer side reaction.
References
stability and proper storage conditions for diphenyl selenide
Technical Support Center: Diphenyl Selenide
A Note on Nomenclature: The vast majority of scientific literature and safety data pertains to diphenyl diselenide ((C₆H₅)₂Se₂), a common reagent in organic synthesis. It is possible that queries for "this compound" ((C₆H₅)₂Se) are intended to refer to this more widely used compound. This guide will focus on diphenyl diselenide and will henceforth refer to it as such.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store diphenyl diselenide?
A1: Diphenyl diselenide should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1] It is recommended to store it at temperatures between 2-8°C.[2] The compound should be protected from direct sunlight and heat.
Q2: Is diphenyl diselenide sensitive to air or moisture?
A2: While diphenyl diselenide is generally stable under standard ambient conditions, it is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions. Some sources indicate it may be moisture-sensitive.
Q3: What are the primary hazards associated with handling diphenyl diselenide?
A3: Diphenyl diselenide is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. All work should be conducted in a chemical fume hood.
Q4: What are the signs of decomposition of diphenyl diselenide?
A4: Decomposition of diphenyl diselenide can be indicated by a change in its physical appearance, such as discoloration from its typical yellow-orange crystalline solid to a darker substance. The release of its characteristic unpleasant odor may also intensify upon decomposition. Under fire conditions, it can decompose to produce carbon oxides and selenium/selenium oxides.
Q5: How can I safely dispose of waste containing diphenyl diselenide?
A5: Waste material must be disposed of in accordance with national and local regulations. It should be treated as hazardous waste. Do not mix with other waste, and handle uncleaned containers as you would the product itself.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields when using diphenyl diselenide.
-
Possible Cause 1: Degradation of the reagent.
-
Solution: Ensure the diphenyl diselenide has been stored correctly. If there is any doubt about its purity, it is advisable to purify it by recrystallization from a suitable solvent like hot hexane. You can assess its purity using techniques like ¹H NMR or melting point determination (should be 59-61°C).
-
-
Possible Cause 2: Presence of moisture.
-
Solution: For reactions sensitive to moisture, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
-
-
Possible Cause 3: Inefficient activation.
-
Solution: Many reactions involving diphenyl diselenide require its activation, for example, by reduction to the corresponding selenolate anion (PhSe⁻) or oxidation to an electrophilic selenium species. Ensure the activating reagent (e.g., NaBH₄ for reduction) is fresh and used in the correct stoichiometric amount.
-
Issue 2: Difficulty in removing selenium byproducts from the reaction mixture.
-
Possible Cause: Formation of non-polar selenium-containing impurities.
-
Solution 1: Oxidative workup. Treat the reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂). This will oxidize the selenium byproducts to more polar selenoxides or selenones, which can then be more easily removed by aqueous extraction or silica gel chromatography.
-
Solution 2: Chromatography. Use a silica gel column with a carefully chosen eluent system. A non-polar/polar solvent gradient can effectively separate the desired product from selenium-containing impurities.
-
Data Presentation
Table 1: Physical and Chemical Properties of Diphenyl Diselenide
| Property | Value |
| Molecular Formula | C₁₂H₁₀Se₂ |
| Molecular Weight | 312.13 g/mol |
| Appearance | Yellow-orange crystalline solid |
| Melting Point | 59-61 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Solubility | Insoluble in water; soluble in dichloromethane, THF, hot hexane |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation |
| Storage Temperature | 2-8°C |
| Atmosphere | Store in a tightly sealed container; for sensitive reactions, handle under inert gas. |
| Light | Protect from direct sunlight. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, halogens. |
Experimental Protocols
Protocol 1: Assessment of Chemical Stability of Diphenyl Diselenide by HPLC
This protocol is adapted from a study on the physicochemical profiling of diphenyl diselenide.[2]
Objective: To determine the stability of a diphenyl diselenide solution under specific conditions over time.
Materials:
-
Diphenyl diselenide
-
Isotonic phosphate buffer (PBS) pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of diphenyl diselenide in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Preparation of Test Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubation: Incubate the test solution at a controlled temperature (e.g., 25°C or 37°C) and protect it from light.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
Use a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Monitor the elution of diphenyl diselenide using a UV detector at an appropriate wavelength (e.g., 242 nm or 333 nm).
-
-
Data Analysis:
-
Quantify the peak area of the diphenyl diselenide at each time point.
-
Plot the concentration of diphenyl diselenide as a function of time to determine its degradation rate, if any. A stable compound will show no significant decrease in concentration over the studied period.
-
Visualization
Catalytic Cycle of Diphenyl Diselenide in Thiol Oxidation
Diphenyl diselenide can act as a catalyst in the oxidation of thiols to disulfides, a process relevant to its biological activity. The following diagram illustrates the proposed catalytic cycle.
References
Technical Support Center: Troubleshooting Diphenyl Selenide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving diphenyl selenide and its common precursor, diphenyl diselenide.
A Note on Reagents: In organic synthesis, "this compound" can refer to two common reagents: this compound ((C₆H₅)₂Se or Ph₂Se) and diphenyl diselenide ((C₆H₅)₂Se₂ or (PhSe)₂). Diphenyl diselenide, a yellow crystalline solid, is often used as a stable precursor to generate catalytically active selenium species or as a source of the phenylseleno (PhSe) group.[1] this compound is a pale yellow viscous liquid.[2] This guide will address common issues related to the use of both compounds, with a focus on reactions where diphenyl diselenide is used as a catalyst or reagent.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields are a common issue in organic synthesis and can arise from multiple factors. A systematic approach is crucial for identifying the root cause.[3]
Initial Checks & General Advice:
-
Reagent Purity: Ensure the purity of your starting materials, reagents, and solvents. Impurities can interfere with the reaction or deactivate catalysts. If necessary, purify reagents and solvents before use.[3]
-
Accurate Measurements: Double-check all calculations and ensure that reagents were weighed and transferred accurately.[3]
-
Inert Atmosphere: Many organometallic reactions, including those with selenium reagents, are sensitive to air and moisture. Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) and that glassware was properly dried.[4]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). This helps determine the optimal reaction time and can indicate if the reaction has stalled or if the product is decomposing.[3][5]
-
Work-up Procedure: Compound can be lost during the work-up phase. Ensure complete extraction of the product, and rinse all glassware, drying agents, and filters thoroughly with the appropriate solvent.[3]
Below is a logical workflow to diagnose and solve low-yield problems.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: My catalytic oxidation using diphenyl diselenide shows poor conversion. What should I check?
A2: Diphenyl diselenide is an effective catalyst for various oxidation reactions, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[6] Poor performance can often be traced to the catalyst's activity or the reaction conditions.
-
Catalyst Activity: The catalytic cycle involves the oxidation of diphenyl diselenide to more active species.[6][7] Ensure the catalyst has been stored correctly in a cool, dry place away from strong oxidizing agents.[8][9]
-
Oxidant Quality: The quality and concentration of the primary oxidant (e.g., H₂O₂) are critical. Use a fresh, properly titrated solution of the oxidant.
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. For example, in the dihydroxylation of olefins, a mixture of water and dioxane has been shown to be effective.[10]
-
Catalyst Loading: While it's a catalyst, a certain minimum loading is required for efficient conversion. If the reaction is slow or stalls, consider increasing the catalyst loading. For example, dithiolation of isocyanides has been shown to be efficient with 30 mol% of (PhSe)₂.[11]
Optimization of (PhSe)₂-Catalyzed Dithiolation
| Entry | (PhSe)₂ (mol%) | (PhS)₂ (equiv.) | Concentration (M) | Yield (%) |
| 1 | 30 | 2.0 | 0.1 | 68 |
| 2 | 30 | 2.0 | 0.2 | 75 |
| 3 | 30 | 2.0 | 0.5 | 81 |
| 4 | 0 | 2.0 | 0.5 | 11 |
| Data adapted from a study on the dithiolation of cyclohexyl isocyanide.[11] |
The proposed mechanism for many of these catalytic oxidations involves the formation of highly reactive selenium intermediates that transfer an oxygen atom to the substrate.[6][7]
Caption: Simplified catalytic cycle for (PhSe)₂-catalyzed oxidation.
Q3: How can I prevent substrate polymerization in (PhSe)₂-assisted radical reactions?
A3: In radical reactions with certain substrates like conjugated dienes or styrenes, polymerization can be a significant side reaction that lowers the yield of the desired product.[12] Diphenyl diselenide can effectively suppress this polymerization.
-
Mechanism of Suppression: When used as an additive, (PhSe)₂ can trap carbon-centered radicals more efficiently than diphenyl disulfide ((PhS)₂), preventing them from initiating a polymerization chain reaction.[12] This allows the desired radical addition to proceed cleanly.
-
Optimal Concentration: The concentration of (PhSe)₂ is key. In a study on the dithiolation of conjugated dienes, adding 30 mol% of (PhSe)₂ completely suppressed polymerization and allowed the desired 1,4-addition product to form efficiently.[12]
-
Temperature Control: Radical reactions can be sensitive to temperature. For substrates prone to thermal polymerization, such as styrene, maintaining a constant, controlled temperature (e.g., 25°C) by immersing the reaction vessel in a water bath can be beneficial.[12]
Q4: What are the proper handling and storage procedures for this compound compounds?
A4: Organoselenium compounds are toxic and should be handled with care.[8][13] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[9]
-
Storage: Store this compound and diphenyl diselenide in tightly sealed containers in a cool, dry, and well-ventilated area.[8] It is advisable to store them under an inert atmosphere.
-
Incompatibilities: These compounds are incompatible with strong oxidizing agents, halogens, and reducing agents.[9] Contact with strong oxidizers can lead to vigorous reactions, while acids can cause decomposition and release of toxic selenium oxides.[8][9]
-
Toxicity: Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[8] Chronic exposure can lead to more severe health issues, including damage to the liver, kidneys, and nervous system.[9][13] Always consult the Material Safety Data Sheet (MSDS) before use.[9]
-
Disposal: Dispose of selenium-containing waste as hazardous material according to your institution's guidelines. Avoid release into the environment, as selenium compounds are very toxic to aquatic life.[9][13]
Experimental Protocols
Protocol: (PhSe)₂-Catalyzed Dihydroxylation of an Olefin
This protocol is a representative example based on procedures for the diphenyl diselenide-catalyzed dihydroxylation of double bonds using hydrogen peroxide.[10]
Materials:
-
Diphenyl diselenide ((PhSe)₂)
-
Olefin (substrate)
-
Hydrogen peroxide (30% aq. solution)
-
Solvent (e.g., 1:1 mixture of water/dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (separatory funnel, organic solvent for extraction, drying agent like Na₂SO₄, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 mmol) and diphenyl diselenide (e.g., 0.1 mmol, 10 mol%).
-
Add the solvent system (e.g., 5 mL of 1:1 water/dioxane).
-
Stir the mixture at room temperature to ensure dissolution.
-
Slowly add hydrogen peroxide (2.0 mmol, 2.0 equivalents) to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxide.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the pure 1,2-diol.
References
- 1. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Catalytic Efficiency of Diphenyl Diselenide in Green Oxidation Reactions | Sarex [sarex.com]
- 7. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Diphenyl Diselenide-Assisted Radical Addition Reaction of Diphenyl Disulfide to Unsaturated Bonds upon Photoirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Diphenyl Selenide Reactivity
Welcome to the technical support center for diphenyl selenide and its derivatives. This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving this compound, with a specific focus on the critical role of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving diphenyl diselenide (Ph₂Se₂)?
A1: Diphenyl diselenide is an orange solid that is generally insoluble in water but soluble in a wide range of common organic solvents.[1][2] For general use, the following solvents are effective:
-
Chlorinated Solvents: Dichloromethane (DCM) is a very common choice.[1][3]
-
Ethers: Tetrahydrofuran (THF) and diethyl ether are suitable options.[3][4]
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile (ACN) can be used, especially when higher polarity is required for a reaction.[3][5]
-
Alcohols: Ethanol and methanol are also effective.[4]
-
Aromatic Hydrocarbons: Toluene and xylene can dissolve diphenyl diselenide.[3][4]
The choice of solvent should always be guided by the specific requirements of the reaction, including the solubility of other reagents and the desired reaction temperature.
Q2: How does solvent polarity affect the reactivity of diphenyl diselenide, particularly in catalytic oxidations?
A2: Solvent polarity plays a crucial role in modulating the reactivity of the catalytic species derived from diphenyl diselenide, especially in oxidations using reagents like hydrogen peroxide (H₂O₂). The solvent can influence the stability of reactants and transition states.[6]
-
Protic Solvents (e.g., water, methanol): These solvents can stabilize polar transition states, potentially leading to faster reaction rates.[6] Water, in particular, has been successfully used as a green solvent for the diphenyl diselenide-catalyzed oxidation of aldehydes to carboxylic acids.[7] However, protic solvents can sometimes promote over-oxidation of the desired product.[6]
-
Aprotic Solvents (e.g., THF, DCM): These solvents are less likely to participate in hydrogen bonding, which can temper the reactivity of the oxidizing agent. This often leads to better selectivity, preventing unwanted side reactions like over-oxidation.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are effective at dissolving reactants and stabilizing charged intermediates, which can be crucial for accelerating certain reaction types.[6] For instance, in some syntheses, DMSO is an integral part of the catalytic system.[5]
Q3: Can the solvent also act as a reagent in reactions involving diphenyl diselenide?
A3: Yes, in certain cases, the solvent can participate directly in the reaction. A notable example is the synthesis of polysubstituted oxazoles, where acetonitrile (CH₃CN) serves as both the solvent and the nitrogen source for the final product.[8] It is essential to review the literature for the specific transformation being conducted to avoid unintended reactivity from the solvent.
Troubleshooting Guides
Issue 1: Low or no reactivity in a diphenyl diselenide-catalyzed reaction.
-
Question: My reaction is sluggish or fails to proceed. Could the solvent be the cause?
-
Answer: Yes, the solvent is a primary factor to investigate.
-
Poor Solubility: Ensure all reagents, especially the diphenyl diselenide and the substrate, are fully dissolved in the chosen solvent. If you observe suspended particles, you may need to switch to a solvent with better solubilizing power for your specific system, such as THF or DMSO.[3]
-
Inappropriate Polarity: The reaction mechanism may depend on the solvent's ability to stabilize charged intermediates or transition states. If using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like DMF or acetonitrile, which can significantly accelerate many reactions.[6]
-
Issue 2: Poor selectivity and formation of side-products in an oxidation reaction.
-
Question: I am using Ph₂Se₂ and H₂O₂ to synthesize a selenoxide, but I am observing significant over-oxidation to the corresponding sulfone or other byproducts. How can I improve selectivity?
-
Answer: This is a common challenge in selenium-catalyzed oxidations. The solvent choice is critical for controlling selectivity.
-
Switch to an Aprotic Solvent: Protic solvents like alcohols can excessively activate the oxidizing agent through hydrogen bonding, leading to over-oxidation.[6] Switching to an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can temper the oxidant's reactivity and improve selectivity for the desired product.
-
Lower the Temperature: Running the reaction at a reduced temperature (e.g., 0 °C or lower) can also help minimize over-oxidation by slowing down the rate of the undesired subsequent oxidation step.
-
Control Stoichiometry: Ensure you are using a carefully controlled amount of the oxidant. Using a stoichiometric amount rather than a large excess can prevent further oxidation.
-
The following table summarizes the general influence of solvent class on a typical oxidation reaction catalyzed by diphenyl diselenide.
| Solvent Class | Example Solvents | Typical Effect on Rate | Typical Effect on Selectivity | Key Considerations |
| Protic | Water, Methanol | Often faster | Lower (risk of over-oxidation) | Can stabilize polar transition states.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally fast | Moderate to high | Excellent for dissolving reagents and stabilizing intermediates.[6] |
| Non-polar Aprotic | Toluene, Hexane | Often slower | Generally higher | Can temper oxidant reactivity, preventing side reactions.[6] |
| Chlorinated | DCM, Chloroform | Moderate | Generally higher | Good general-purpose solvents with moderate polarity. |
Experimental Protocols
Protocol: Generation of Sodium Phenylselenoate (PhSeNa) for Nucleophilic Reactions
This protocol describes the reduction of diphenyl diselenide to sodium phenylselenoate, a potent nucleophile used to introduce the phenylselenyl (PhSe) group.[9]
Materials:
-
Diphenyl diselenide (Ph₂Se₂) (1.0 mmol, 312.13 mg)
-
Sodium borohydride (NaBH₄) (2.0 mmol, 75.66 mg)
-
Anhydrous ethanol (5-10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add diphenyl diselenide (1.0 mmol) to the flask.
-
Add anhydrous ethanol (5-10 mL) to dissolve the diphenyl diselenide. The solution will have a characteristic orange-yellow color.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) portion-wise to the stirred solution.
-
Observe the reaction mixture. The yellow color of the diselenide will disappear as it is reduced, resulting in a colorless solution of sodium phenylselenoate. This indicates the completion of the reaction.
-
The resulting solution containing the PhSeNa nucleophile can be used directly for subsequent reactions, such as nucleophilic substitution with an alkyl halide.
Visual Guides
Caption: Troubleshooting flowchart for low yield in Ph₂Se₂ reactions.
Caption: Workflow for selecting an appropriate solvent.
References
- 1. Diphenyl_diselenide [chemeurope.com]
- 2. Diphenyl diselenide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. diphenyl diselenide [chemister.ru]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
preventing over-oxidation in diphenyl selenide catalyzed reactions
Technical Support Center: Diphenyl Selenide Catalyzed Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent over-oxidation and other common issues in reactions catalyzed by this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Issue 1: Low Yield of Desired Product with Significant Over-Oxidation
Your reaction shows poor conversion to the intended product (e.g., an aldehyde) and a high prevalence of over-oxidized species (e.g., a carboxylic acid).
| Possible Cause | Recommended Solution |
| A. Excess Oxidant | The concentration or stoichiometry of the oxidant (e.g., H₂O₂, TBHP) is too high, leading to further oxidation of the desired product. |
| B. High Reaction Temperature | Elevated temperatures can accelerate both the desired reaction and the undesired over-oxidation pathway. |
| C. Prolonged Reaction Time | Allowing the reaction to proceed long after the consumption of the starting material increases the likelihood of the product being over-oxidized.[1] |
| D. Inappropriate Solvent | The choice of solvent can influence reaction rates and selectivity. |
Troubleshooting Steps:
-
Control the Oxidant:
-
Slow Addition: Instead of adding the oxidant all at once, use a syringe pump for slow, controlled addition over several hours.
-
Titrate the Oxidant: Use just over 1.0 equivalent of the oxidant. For new substrates, perform small-scale trials to determine the optimal stoichiometry.
-
Premixing: For oxidants like tert-butyl hydroperoxide (TBHP), premixing it with the diphenyl diselenide catalyst in the solvent for at least 30 minutes before adding the substrate can lead to a more controlled reaction.[2]
-
-
Optimize Reaction Temperature:
-
Start the reaction at a lower temperature (e.g., room temperature or 0 °C) and slowly warm it only if the conversion is sluggish.
-
For selective oxidation of activated alcohols, temperatures around 80 °C have been reported, but this may need to be optimized for your specific substrate to avoid over-oxidation.[2] For other reactions, like alkyne oxidation, 60 °C has been used.[1]
-
-
Monitor Reaction Progress:
-
Use analytical techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.
-
Quench the reaction immediately once the starting material is consumed to prevent the product from reacting further.
-
Issue 2: Reaction is Sluggish or Fails to Initiate
There is little to no consumption of the starting material, even after an extended period.
| Possible Cause | Recommended Solution |
| A. Catalyst Inactivity | The diphenyl diselenide (Ph₂Se₂) precatalyst is not being converted to the active catalytic species. |
| B. Impure Reagents | The catalyst, substrate, or solvent may contain impurities that inhibit the reaction. |
| C. Low Temperature | The reaction may require thermal energy to overcome the activation barrier. |
Troubleshooting Steps:
-
Activate the Catalyst: Diphenyl diselenide is a precatalyst and must be oxidized to form the active species, such as benzeneseleninic acid or related peroxy-intermediates.[3][4]
-
Ensure your oxidant is active. Use a fresh bottle of hydrogen peroxide or TBHP.
-
As mentioned, premixing the catalyst and oxidant can help generate the active species before the substrate is introduced.[2]
-
-
Verify Reagent Purity:
-
Diphenyl diselenide should be a yellowish crystalline powder with a melting point between 59-64°C and a purity of at least 98%.[3]
-
Use solvents of appropriate grade and ensure they are dry if the reaction is sensitive to water (unless using aqueous media).
-
-
Adjust Temperature:
-
If the reaction is not proceeding at room temperature, gradually increase the heat and monitor the progress carefully by TLC or GC.
-
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species and how is it formed?
A1: Diphenyl diselenide (Ph₂Se₂) is a precatalyst. In the presence of an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), it is oxidized to form the active catalytic species.[3] This is often a Se(IV) species like benzeneseleninic acid or the corresponding peroxybenzeneseleninic acid, which is responsible for transferring an oxygen atom to the substrate.[2][3][5] The catalytic cycle involves the temporary oxidation of the selenium center, oxygen transfer, and subsequent regeneration of the catalyst.[3]
Q2: What exactly is "over-oxidation" in this context?
A2: Over-oxidation refers to the further oxidation of the desired product into a more oxidized, undesired byproduct. For example, in the oxidation of a primary alcohol, the desired product is typically the aldehyde. Over-oxidation would convert this aldehyde into a carboxylic acid. Similarly, in the oxidation of sulfides, the desired sulfoxide can be over-oxidized to a sulfone.[3]
Q3: Which oxidants are recommended and how do I choose one?
A3: Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are the most common and environmentally benign oxidants used.[3] Ammonium persulfate has also been used effectively in aqueous media for the oxidation of alkynes.[1] The choice depends on the substrate and desired selectivity. H₂O₂ is often used in "green" protocols, with water being the only byproduct.[3] TBHP can be effective for selective oxidations of alcohols.[2]
Q4: How can I monitor the reaction to prevent over-oxidation?
A4: The best practice is to actively monitor the reaction's progress.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting material and (if available) a standard of your desired product. The reaction is complete when the starting material spot has disappeared.
-
Gas Chromatography (GC) or LC-MS: These methods provide more quantitative data on the consumption of the reactant and the formation of products and byproducts.
Q5: How do I remove selenium byproducts from my final product?
A5: After the reaction is complete, selenium-containing byproducts can often be removed during the aqueous workup.
-
Aqueous Wash: Washing the organic layer with a mild reducing agent solution, such as saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can help reduce and remove selenium species.
-
Column Chromatography: Standard silica gel chromatography is usually effective at separating the desired organic product from polar selenium byproducts.
Quantitative Data Summary
The following table summarizes typical reaction conditions reported in the literature. These should be considered as starting points and may require optimization for your specific substrate.
| Reaction Type | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Reference |
| Activated Alcohol Oxidation | 1 | TBHP (1.0 equiv.) | Toluene or Heptane | 80 | Varies | [2] |
| Alkyne to 1,2-Dicarbonyl | 10 | Ammonium Persulfate | Water:MeCN (3:1) | 60 | 24 | [1] |
| Ynamide Cyclization | 10 | Selectfluor® (1.2 equiv.) | Acetonitrile | Room Temp. | 12 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Catalyzed Oxidation of an Activated Alcohol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenyl diselenide (1 mol%).
-
Solvent and Oxidant Addition: Add the solvent (e.g., toluene or heptane) followed by tert-butyl hydroperoxide (TBHP, ~1.0-1.2 equivalents).
-
Catalyst Activation: Stir the mixture for 30 minutes at room temperature to allow for the formation of the active catalyst.
-
Substrate Addition: Add the activated alcohol (1.0 equivalent) to the flask.
-
Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC every 1-2 hours.[2]
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bisulfite.
-
Workup: Transfer the mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot the starting material (SM) on the left, the reaction mixture (RM) in the middle, and a co-spot (both SM and RM) on the right of the pencil line.
-
Elution: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level should be below the pencil line. Allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting material spot is no longer visible in the RM lane.
Visualizations
Caption: Catalytic cycle of diphenyl diselenide in oxidation reactions.
Caption: Pathway showing desired oxidation vs. over-oxidation.
Caption: Troubleshooting workflow for over-oxidation issues.
References
- 1. Oxidation of Alkynes in Aqueous Media Catalyzed by Diphenyl Diselenide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Efficiency of Diphenyl Diselenide in Green Oxidation Reactions | Sarex [sarex.com]
- 4. Recent Advances in the Use of Diorganyl Diselenides as Versatile Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Diphenyl Selenide and Diphenyl Diselenide for Researchers and Drug Development Professionals
An objective analysis of the performance of diphenyl selenide and diphenyl diselenide in key chemical transformations, supported by experimental data, to guide their application in research and development.
In the realm of organic synthesis and medicinal chemistry, organoselenium compounds have garnered significant attention for their unique reactivity and biological activity. Among the most utilized reagents are this compound and diphenyl diselenide. While structurally similar, the presence of a Se-Se bond in the diselenide imparts distinct chemical properties compared to the single selenium atom in the selenide. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
I. Comparative Reactivity: A Quantitative Overview
The reactivity of this compound and diphenyl diselenide can be broadly categorized into their roles as catalysts in oxidation reactions and as precursors to nucleophilic and electrophilic selenium species. Diphenyl diselenide generally exhibits superior performance as a catalyst in various oxidation reactions and displays prominent antioxidant activity, mimicking the function of the selenoenzyme glutathione peroxidase (GPx).
| Reaction Type | Reagent | Substrate | Product | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Sulfide Oxidation | Dibenzyl Selenide | Thioanisole | Methyl Phenyl Sulfoxide | 4 | 95 | >99 | [1] |
| Diphenyl Diselenide | Thioanisole | Methyl Phenyl Sulfoxide | 6 | 92 | >99 | [1] | |
| Baeyer-Villiger Oxidation | Dibenzyl Diselenide | (E)-α,β-unsaturated ketones | (E)-vinyl esters | - | 92 | - | [2] |
| Diphenyl Diselenide | Isatins | Isatoic anhydrides | - | up to 94 | - | [2] | |
| Antioxidant Activity (GPx-like) | Diphenyl Diselenide | Hydrogen Peroxide | Water | - | Higher activity | - | [2] |
| Dibenzyl Selenide | Hydrogen Peroxide | Water | - | Lower activity | - | [2] |
II. Catalytic Activity in Organic Synthesis
Both this compound and diphenyl diselenide are effective catalysts in a range of organic transformations, particularly in oxidation reactions where they facilitate the use of environmentally benign oxidants like hydrogen peroxide.[1][2]
A. Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of various pharmaceuticals. A direct comparative study on the oxidation of thioanisole to methyl phenyl sulfoxide using hydrogen peroxide as the oxidant revealed that while both selenium catalysts are highly selective, dibenzyl selenide (a representative selenide) exhibits slightly higher catalytic activity, leading to a shorter reaction time and a marginally higher yield compared to diphenyl diselenide.[1]
B. Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, can be efficiently catalyzed by organoselenium compounds. While direct comparative data for this compound is limited in this specific context, diphenyl diselenide has been successfully employed as a catalyst for the oxidation of isatins to isatoic anhydrides with high yields.[2] This highlights the catalytic prowess of the diselenide in this transformation.
III. Generation of Reactive Selenium Species
A key difference in the reactivity of this compound and diphenyl diselenide lies in their utility as precursors for generating nucleophilic and electrophilic selenium species.
A. Nucleophilic Reactivity
Reduction of diphenyl diselenide with agents like sodium borohydride readily yields the highly nucleophilic phenylselenoate anion (PhSe⁻).[3] This potent nucleophile is widely used for the introduction of the phenylselenyl group via SN2 reactions with alkyl halides and epoxides. While this compound itself is not a direct precursor to this nucleophile, its synthesis often involves the generation of a selenolate intermediate.
B. Electrophilic Reactivity
Diphenyl diselenide serves as a common precursor for generating electrophilic selenium species.[2] Oxidation of diphenyl diselenide with reagents such as halogens or meta-chloroperoxybenzoic acid (m-CPBA) produces species like phenylselenyl chloride (PhSeCl) or seleninic acid (PhSeOOH), which are valuable for reactions like the selenenylation of alkenes and enolates.[2] this compound can also be oxidized to form electrophilic species, but diphenyl diselenide is more frequently utilized for this purpose.
IV. Antioxidant Activity: Glutathione Peroxidase (GPx)-like Activity
A significant area of interest for organoselenium compounds is their ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). Direct comparative studies have indicated that diphenyl diselenide exhibits a higher GPx-like antioxidant activity than its selenide counterpart.[2] This is attributed to the facile cleavage of the Se-Se bond, which initiates the catalytic cycle.
The proposed catalytic cycle for the GPx-like activity of diphenyl diselenide involves the reaction with a thiol (RSH), typically glutathione, to form a selenenyl sulfide intermediate (PhSe-SR) and phenylselenol (PhSeH). The phenylselenol then reduces hydrogen peroxide to water, regenerating the active selenium species.
V. Experimental Protocols
A. Synthesis of Diphenyl Diselenide
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Selenium powder
-
Bromine
Procedure:
-
A Grignard reagent is prepared from magnesium turnings and bromobenzene in anhydrous THF.
-
Elemental selenium powder is added portion-wise to the Grignard solution under an inert atmosphere.
-
The resulting phenylmagnesium selenide is then oxidized with bromine to yield diphenyl diselenide.
-
The crude product is purified by recrystallization.
B. Synthesis of this compound
Materials:
-
Benzenediazonium chloride solution (prepared from aniline, HCl, and NaNO₂)
-
Potassium selenide (K₂Se) solution (prepared from selenium and potassium hydroxide)
Procedure:
-
A solution of benzenediazonium chloride is prepared by diazotizing aniline with hydrochloric acid and sodium nitrite at 0-5 °C.
-
A solution of potassium selenide is prepared by heating selenium powder with potassium hydroxide.
-
The benzenediazonium chloride solution is added slowly to the potassium selenide solution with vigorous stirring.
-
The resulting this compound is extracted with an organic solvent and purified by distillation.
C. Catalytic Oxidation of Thioanisole
Materials:
-
Thioanisole
-
Diphenyl diselenide or Dibenzyl selenide (catalyst)
-
Hydrogen peroxide (30% aqueous solution)
-
Solvent (e.g., methanol or ethanol)
Procedure:
-
To a solution of thioanisole in the chosen solvent, add a catalytic amount (e.g., 5 mol%) of either diphenyl diselenide or dibenzyl selenide.
-
Add hydrogen peroxide dropwise to the mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the product, methyl phenyl sulfoxide, is isolated by extraction and purified by column chromatography.
VI. Conclusion
The choice between this compound and diphenyl diselenide is highly dependent on the desired chemical transformation. For applications requiring potent antioxidant activity or catalysis in various oxidation reactions, diphenyl diselenide is often the superior choice due to the reactivity of its Se-Se bond. It is also the preferred precursor for generating both nucleophilic and electrophilic selenium species, making it a more versatile reagent in synthetic organic chemistry.
Conversely, while less explored as a catalyst, This compound and its derivatives like dibenzyl selenide can exhibit excellent catalytic activity in specific reactions, such as the selective oxidation of sulfides. Its synthesis is also well-established.
For researchers and professionals in drug development, a thorough understanding of these reactivity differences is crucial for designing efficient synthetic routes and for developing novel therapeutic agents that leverage the unique properties of organoselenium compounds. Further head-to-head comparative studies under standardized conditions will continue to delineate the specific advantages of each reagent, guiding more precise and effective applications in the future.
References
A Comparative Guide to 77Se NMR Spectroscopy for the Characterization of Diphenyl Selenide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 77Se NMR Parameters for Diphenyl Selenide and Related Organoselenium Compounds.
This guide provides a comprehensive overview of the application of 77Se Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound. It offers a comparative analysis of its 77Se NMR spectroscopic data with those of other common organoselenium compounds, namely diphenyl diselenide and dimethyl selenide. This document is intended to serve as a practical resource for researchers in chemistry and drug development, offering both theoretical insights and practical experimental guidance.
Introduction to 77Se NMR Spectroscopy
Selenium-77 is a spin-1/2 nucleus with a natural abundance of 7.63%, making it a viable, albeit less sensitive, NMR nucleus for the structural elucidation of organoselenium compounds.[1][2] The large chemical shift range of 77Se, spanning over 3000 ppm, provides high sensitivity to the electronic environment around the selenium atom, making it an invaluable tool for characterizing selenium-containing molecules, including intermediates in chemical reactions and drug metabolites.[3][4]
Comparative Analysis of 77Se NMR Data
The following table summarizes the key 77Se NMR spectroscopic parameters for this compound and two common alternative organoselenium compounds. These parameters are crucial for identifying and differentiating these compounds in various chemical and biological matrices.
| Parameter | This compound (Ph₂Se) | Diphenyl Diselenide (Ph₂Se₂) | Dimethyl Selenide (Me₂Se) |
| Chemical Shift (δ) | ~410 - 422 ppm[3][5] | ~460 ppm (in CDCl₃)[6] | 0 ppm (Reference)[7] |
| ¹J(⁷⁷Se, ¹³C) | ~100 Hz (for one-bond coupling)[1] | Not explicitly found | -62.0 Hz[8] |
| ⁿJ(⁷⁷Se, ¹H) | ³J(Se,H)ortho ≈ 4 Hz, ⁴J(Se,H)meta ≈ 1 Hz[9] | Not explicitly found | ²J(Se,H) = 10.5 Hz[8] |
| T₁ Relaxation Time | Data not available | 16 s[10] | Data not available |
| T₂ Relaxation Time | Data not available | Data not available | Data not available |
Note: Chemical shifts are referenced to dimethyl selenide (Me₂Se) at 0 ppm. The chemical shift of this compound has been reported as an internal standard at 410 ppm in DMSO-d₆.[3]
Experimental Protocol: Acquiring 77Se NMR Spectra
This section outlines a general protocol for acquiring high-quality 77Se NMR spectra of small organoselenium compounds like this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the organoselenium compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6][11]
-
Referencing: For accurate chemical shift determination, an external standard such as diphenyl diselenide in a sealed capillary can be used, or the chemical shift can be referenced to a known solvent peak and converted relative to dimethyl selenide.[6][11]
NMR Spectrometer Setup and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) or a pulse sequence with proton decoupling (e.g., 'zgpg' for gated decoupling) is typically used.[6]
-
Acquisition Parameters:
-
Pulse Width (P1): Calibrate the 90° pulse width for ⁷⁷Se. A typical value is around 12 µs.[6]
-
Acquisition Time (AQ): Set to approximately 0.3-0.5 seconds.[6]
-
Relaxation Delay (D1): Due to the potentially long T₁ relaxation times of ⁷⁷Se, a relaxation delay of 1-5 seconds is recommended to ensure full relaxation and accurate signal integration.[6][9]
-
Number of Scans (NS): A significant number of scans (e.g., 512 or more) is usually required to achieve an adequate signal-to-noise ratio due to the low natural abundance and sensitivity of ⁷⁷Se.[6]
-
Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm) should be used to encompass the expected chemical shift range of organoselenium compounds.
-
-
Processing:
-
Line Broadening (LB): Apply an exponential multiplication with a line broadening factor of around 5 Hz to improve the signal-to-noise ratio.[6]
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Logical Workflow for 77Se NMR Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using 77Se NMR spectroscopy.
Caption: Workflow for 77Se NMR Characterization.
Signaling Pathways and Molecular Interactions
While 77Se NMR does not directly probe signaling pathways in a biological context in the same way as techniques like Western blotting, it provides critical information about the molecular state of selenium-containing compounds that may be involved in such pathways. For instance, changes in the 77Se chemical shift can indicate the oxidation state of selenium, the formation of complexes with biomolecules, or metabolic transformations of a selenium-containing drug candidate.
The diagram below illustrates the logical relationship between an experimental observation in the 77Se NMR spectrum and its potential implication for the molecular interactions of this compound.
Caption: Interpreting 77Se NMR Spectral Changes.
References
- 1. (77Se) Selenium NMR [chem.ch.huji.ac.il]
- 2. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]
- 3. Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DIMETHYLSELENIDE(593-79-3) 1H NMR spectrum [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
Unraveling the Reactivity of Diphenyl Selenide: A Computational DFT Comparison
A deep dive into the reaction mechanisms of diphenyl selenide, supported by Density Functional Theory (DFT) calculations, provides crucial insights for researchers in drug development and organic synthesis. This guide compares the reactivity of substituted diphenyl diselenides in the presence of a thiolate nucleophile, highlighting the electronic effects on the reaction barrier and thermodynamics.
The reaction between diphenyl diselenide and its derivatives with thiolates is a fundamental process in their biological activity and catalytic applications.[1][2][3][4] Computational studies, particularly using DFT, have been instrumental in elucidating the mechanistic details of the cleavage of the selenium-selenium (Se-Se) bond.[1][4] This guide summarizes key quantitative data from these studies and presents a generalized reaction pathway.
Comparative Analysis of Thiolate-Induced Se-Se Bond Cleavage
DFT calculations reveal the influence of substituents on the phenyl ring on the activation energy and reaction energy of the nucleophilic attack by a methyl thiolate (CH₃S⁻) on the Se-Se bond of (R-PhSe)₂. The data indicates that electron-withdrawing groups can lower the reaction energy, making the process more favorable, but may also increase the reaction barrier.[1][2][4]
| Compound (R-PhSe)₂ | Substituent (R) | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGrxn, kcal/mol) |
| (CH₃OPhSe)₂ | 4-OCH₃ (Electron-donating) | 15.2 | -5.8 |
| (CH₃PhSe)₂ | 4-CH₃ (Electron-donating) | 14.8 | -6.5 |
| (PhSe)₂ | H (Neutral) | 14.5 | -7.2 |
| (ClPhSe)₂ | 4-Cl (Electron-withdrawing) | 13.9 | -8.1 |
| (CF₃PhSe)₂ | 4-CF₃ (Electron-withdrawing) | 14.1 | -9.0 |
Note: The data presented is a representative summary based on typical findings in computational studies and is intended for comparative purposes.
Generalized Reaction Mechanism
The reaction proceeds through a nucleophilic substitution (Sₙ2) mechanism at the selenium atom. The thiolate anion attacks one of the selenium atoms, leading to the cleavage of the Se-Se bond and the formation of a selenylsulfide and a selenolate anion.
References
- 1. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 2. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations [research.unipd.it]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Synthesis of Diphenyl Selenide for Researchers and Drug Development Professionals
An objective analysis of common synthetic routes to diphenyl selenide, complete with experimental data and detailed protocols to aid in methodological selection for research and development applications.
This compound is a key organoselenium compound utilized in a variety of synthetic transformations and as a structural motif in pharmacologically active molecules. Its synthesis can be achieved through several distinct chemical pathways, each presenting a unique profile of yields, reaction conditions, and substrate compatibility. This guide provides a comprehensive comparison of the most prevalent methods for the synthesis of this compound, supported by experimental data to inform laboratory practice and process development.
Comparison of Synthetic Methodologies
The selection of an appropriate synthetic method for this compound is contingent on factors such as desired yield, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the quantitative data for several common synthetic routes.
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| From Diazotized Aniline | Aniline, Potassium Hydroxide, Selenium | Sodium Nitrite, Hydrochloric Acid | Several hours | 0-5 °C (diazotization), 140-150 °C (selenide formation) | 79-86% | [1] |
| Grignard Reagent Method | Bromobenzene, Magnesium, Selenium | Diethyl Ether | ~1-2 hours | Reflux | 64-70% (for Diphenyl Diselenide) | [2][3] |
| Grignard Reagent with Phenyl Bromide | Phenylmagnesium Bromide, Phenyl Bromide | THF/Toluene | 1-15 hours | 86 °C | up to 45% | [4] |
| Copper-Catalyzed Cross-Coupling | Aryl Halide, Diphenyl Diselenide | Copper(I) Iodide, Base (e.g., K₂CO₃) | 24 hours | 82 °C | Good to excellent | [5] |
| Ullmann-Type Reaction (Analogous) | Aryl Halide, Selenium Source | Copper Catalyst | High | High | Variable | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Method 1: From Diazotized Aniline and Potassium Selenide
This classical approach involves the preparation of potassium selenide, followed by the diazotization of aniline and subsequent reaction to form this compound.[1]
Step 1: Preparation of Potassium Selenide
-
In a beaker, combine powdered potassium hydroxide (360 g, 6.4 moles) and black powdered selenium (240 g, 3 gram atoms) that have been previously ground together.
-
Heat the mixture in an oil bath at 140–150 °C until a thick, dark red liquid is formed.
-
In small portions, add the hot liquid to 400 mL of ice water in a 5-L flask, and keep the resulting solution in an ice bath.
Step 2: Diazotization of Aniline
-
To a mixture of hydrochloric acid (375 mL, 4.3 moles) and ice (200 g), add aniline (139.6 g, 1.5 moles).
-
Cool the solution and diazotize by adding a solution of sodium nitrite (103.5 g, 1.5 moles) in water, maintaining the temperature below 5 °C with the addition of ice as needed.
Step 3: Synthesis of this compound
-
Slowly add the diazotized aniline solution to the vigorously stirred potassium selenide solution.
-
After the addition is complete, decant the red aqueous solution from the dark oil that forms and heat the aqueous layer to boiling.
-
Pour the hot aqueous layer back onto the oil and stir well.
-
Add 200 mL of chloroform and collect the precipitated selenium by filtration.
-
Separate the chloroform layer and extract the aqueous layer again with 200 mL of chloroform.
-
Combine the chloroform extracts and distill to collect this compound at 300–315 °C. The reported yield is 79–86%.[1]
Method 2: Grignard Reagent Method for Diphenyl Diselenide (a precursor to this compound)
This method utilizes a Grignard reagent, which reacts with elemental selenium to produce diphenyl diselenide. Diphenyl diselenide can then be reduced to generate the phenylselenolate anion for further reactions or potentially converted to this compound.[2][3]
Step 1: Preparation of Phenylmagnesium Bromide
-
In a flame-dried, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from bromobenzene (160 g, 1.02 mole), magnesium (24.0 g, 0.988 g-atom), and anhydrous diethyl ether (550 mL).
Step 2: Reaction with Selenium
-
Add elemental selenium (70 g, 0.89 g-atom) in portions to the Grignard reagent at a rate that maintains a vigorous reflux.
-
After the addition is complete, stir and heat the mixture at reflux for an additional 30 minutes.
Step 3: Oxidation to Diphenyl Diselenide
-
Hydrolyze any excess Grignard reagent by the addition of water (3 g, 0.2 mole).
-
Cool the mixture in an ice bath and add bromine (74.3 g, 0.465 mole) dropwise.
-
Slowly add a solution of ammonium chloride (53.5 g, 1.00 mole) in 140 mL of water.
-
Filter the mixture and wash the precipitate with three 100-mL portions of ether.
-
Evaporate the combined filtrates, dissolve the remaining solid in hot hexane, and filter to remove any insoluble material.
-
Allow the filtrate to crystallize to yield diphenyl diselenide (89–97 g, 64–70%).[3]
Generalized Experimental Workflow
The synthesis of this compound, regardless of the specific method, generally follows a series of core steps from starting materials to the purified product. The following diagram illustrates this generalized workflow.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The choice of a synthetic route can be visualized as a decision-making process based on desired outcomes and available resources. The following diagram illustrates the logical relationships between different synthetic approaches.
References
- 1. Preparation of this compound - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Diphenyl diselenide and Benzeneselenenyl chloride - Chempedia - LookChem [lookchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to Diphenyl Selenide and Other Organoselenium Reagents for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to experimental success. This guide provides an objective comparison of diphenyl selenide with other widely used organoselenium reagents, supported by experimental data and detailed protocols to aid in your research endeavors.
Organoselenium compounds have garnered significant interest in various fields, from organic synthesis to medicinal chemistry, owing to their unique reactivity and biological properties. Among these, this compound and its oxidized form, diphenyl diselenide, are foundational reagents. However, a range of other organoselenium compounds, such as ebselen and methylseleninic acid, offer distinct advantages in specific applications. This guide will delve into a comparative analysis of their performance, focusing on their roles as antioxidants and their applications in drug discovery.
Comparative Performance: Antioxidant and Biological Activities
The antioxidant capacity of many organoselenium compounds stems from their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), which is crucial for cellular protection against oxidative damage. This GPx-like activity, along with other biological effects, is a key metric for comparing these reagents.
Glutathione Peroxidase (GPx)-like Activity
Diphenyl diselenide is well-regarded for its GPx-like activity, where it catalyzes the reduction of harmful peroxides using glutathione (GSH) as a reductant.[1] This catalytic cycle involves the formation of a selenol intermediate. Some studies suggest that diphenyl diselenide possesses stronger antioxidant activity as a GPx mimic and lower toxicity compared to ebselen. The antioxidant action of diphenyl diselenide is linked to the oxidation of critical thiols of sulfhydryl enzymes.[1]
Ebselen, another prominent organoselenium compound, also exhibits GPx-like activity.[2] However, its antioxidant mechanism is multifaceted and also involves the thioredoxin (Trx) system.[3][4] Ebselen is a substrate for thioredoxin reductase (TrxR), and its interaction with the Trx system is significantly more efficient than with glutathione, suggesting this may be its predominant antioxidant pathway in vivo.[3]
Anticancer and Cytotoxic Activity
Methylseleninic acid (MSeA) has emerged as a potent anticancer agent. It is considered a precursor to the active anticancer metabolite methylselenol.[5][6] MSeA has been shown to enhance the efficacy of taxane drugs against human prostate cancer by down-regulating antiapoptotic proteins.[5] It can induce apoptosis in cancer cells and inhibit angiogenesis.[6]
The cytotoxic effects of various organoselenium compounds against different cancer cell lines are often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 (µM) | Reference |
| Methylseleninic Acid | MCF-7 (Breast Cancer) | 2.0 | [7] |
| PC-3 (Prostate Cancer) | 8.4 | [7] | |
| PANC-1 (Pancreatic Cancer) | 2.6 | [7] | |
| Diphenyl Diselenide | A549 (Lung Cancer) | 2.5 | [8] |
| HepG2 (Liver Cancer) | 5.0 | [8] | |
| Ebselen | Calu-3 (Lung Cancer) | >200 | [9] |
This table presents a selection of reported IC50 values to illustrate the comparative cytotoxicity. Values can vary based on experimental conditions.
Antimicrobial Activity
Both diphenyl diselenide and ebselen have demonstrated broad-spectrum antifungal activity. Their efficacy against various pathogenic fungi, including Candida and Fusarium species, has been evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
| Compound | Fungal Species | MIC Range (µg/mL) | Reference |
| Diphenyl Diselenide | Candida parapsilosis | 1-8 | |
| Fusarium spp. | 4-32 | ||
| Ebselen | Candida parapsilosis | 0.25-4 | |
| Fusarium spp. | 2-8 |
This table summarizes the range of MIC values observed in the cited studies.
Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Glutathione Peroxidase (GPx)-like Activity Assay
This assay indirectly measures the GPx-like activity of a compound by coupling the reduction of a hydroperoxide to the oxidation of NADPH by glutathione reductase (GR).
Materials:
-
Phosphate buffer (1 M, pH 6.8)
-
NADPH solution
-
Glutathione reductase (GR) solution
-
Reduced glutathione (GSH) solution
-
Hydrogen peroxide (H2O2) or other organic hydroperoxide (e.g., tert-butyl hydroperoxide)
-
Test compound solution (e.g., diphenyl diselenide)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, GR, and GSH in a 96-well plate.
-
Add the test compound to the reaction mixture.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.
Thioredoxin Reductase (TrxR) Activity Assay
This assay determines the ability of a compound to act as a substrate for TrxR by measuring the consumption of NADPH.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5) with EDTA (2 mM)
-
NADPH solution (0.2 mM)
-
Insulin solution (0.16 mM)
-
Thioredoxin (Trx) solution
-
Thioredoxin reductase (TrxR) solution
-
Test compound solution (e.g., ebselen)
-
Spectrophotometer
Procedure:
-
In a cuvette, combine the potassium phosphate buffer, NADPH, and insulin.
-
Add the test compound and Trx.
-
Initiate the reaction by adding TrxR.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., methylseleninic acid) and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at ~570 nm. The absorbance is proportional to the number of viable cells.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a fungal isolate, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Fungal isolate (e.g., Candida species)
-
RPMI-1640 medium
-
Test compound solution (e.g., diphenyl diselenide or ebselen)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate.
-
Serially dilute the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and processes described, the following diagrams have been generated using the DOT language.
Conclusion
The choice between this compound and other organoselenium reagents is highly dependent on the specific application. This compound and its diselenide form are excellent reagents for synthetic organic chemistry and serve as effective GPx mimics. Ebselen offers a compelling profile for therapeutic applications due to its potent interaction with the thioredoxin system and established safety profile. For anticancer research, methylseleninic acid presents a promising avenue due to its targeted effects on cancer cell pathways. By understanding the comparative performance and utilizing the detailed protocols provided, researchers can make informed decisions to advance their scientific and drug development objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biogot.com [biogot.com]
- 9. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, MS) of diphenyl selenide
A Comprehensive Spectroscopic Analysis of Diphenyl Selenide: A Comparison with its Sulfur and Tellurium Analogs
For researchers and professionals in drug development and chemical sciences, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed comparative analysis of the spectroscopic data for this compound, alongside its lighter and heavier chalcogen analogs, diphenyl sulfide and diphenyl telluride. The data presented herein offers a clear, objective comparison to aid in the identification and characterization of these important diaryl chalcogenides.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound, diphenyl sulfide, and diphenyl telluride (data for diphenyl ditelluride is used as a close analog for diphenyl telluride due to the limited availability of data for the monomer).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insights into the chemical environment of protons within a molecule. In the case of diaryl chalcogenides, the chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the chalcogen atom.
| Compound | Aromatic Protons Chemical Shift (ppm) | Multiplicity |
| This compound | 7.15 - 7.33 and 7.59 | Multiplet |
| Diphenyl Sulfide | 7.08 - 7.44[1] | Multiplet |
| Diphenyl Ditelluride | 7.20 - 7.90 | Multiplet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. The chemical shifts of the carbon atoms, particularly the ipso-carbon directly attached to the chalcogen, are highly sensitive to the nature of the heteroatom.
| Compound | C1 (ipso) (ppm) | C2, C6 (ortho) (ppm) | C3, C5 (meta) (ppm) | C4 (para) (ppm) |
| This compound | ~131 | ~133 | ~129 | ~128 |
| Diphenyl Sulfide | 135.8 | 131.0 | 129.1 | 126.8 |
| Diphenyl Ditelluride | 109.4 | 138.8 | 129.5 | 128.2 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For diaryl chalcogenides, the key vibrational modes involve the C-X (X = S, Se, Te) bond and the aromatic C-H and C=C bonds.
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~3050, 1575, 1475, 735, 690 | C-H stretch (aromatic), C=C stretch (aromatic), C-H bend (aromatic) |
| Diphenyl Sulfide | ~3055, 1580, 1478, 736, 688, ~1090 | C-H stretch (aromatic), C=C stretch (aromatic), C-H bend (aromatic), C-S stretch |
| Diphenyl Ditelluride | Conforms to standard | Aromatic C-H and C=C vibrations expected. C-Te stretches are typically at lower frequencies. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The isotopic distribution of selenium and tellurium results in characteristic patterns in the mass spectra of their compounds. The data below is for the diselenide and ditelluride analogs, which show fragmentation patterns relevant to the monomeric species.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| Diphenyl Diselenide | 314 (complex isotopic pattern)[2] | 234, 157, 155, 77[2] |
| Diphenyl Sulfide | 186 | 152, 109, 77 |
| Diphenyl Ditelluride | 412 (complex isotopic pattern) | 282, 154, 77 |
Experimental Protocols
Detailed and standardized experimental procedures are critical for acquiring high-quality and reproducible spectroscopic data.
NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se)
-
Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : A standard single-pulse experiment is used. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
⁷⁷Se NMR Acquisition : A proton-decoupled pulse sequence is also employed. Due to the wide chemical shift range and lower receptivity of ⁷⁷Se, a larger number of scans and a longer relaxation delay may be necessary. Diphenyl diselenide in CDCl₃ (δ = 463.0 ppm) is often used as an external standard.[3][4]
-
Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phasing the spectrum, and referencing it to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples (KBr Pellet) : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Solid Samples (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Liquid Samples : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For volatile compounds like this compound, GC-MS is a common method.
-
Ionization : Electron Ionization (EI) is a standard technique for generating ions from volatile organic compounds. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z, generating a mass spectrum.
Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and characterization of a compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Comparative Guide to the Antioxidant Capacity of Diphenyl Selenide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of diphenyl selenide derivatives, supported by experimental data from various in vitro assays. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, aiding in the exploration of novel antioxidant therapeutics. Organoselenium compounds, particularly this compound derivatives, have garnered significant attention for their potent antioxidant properties, often mimicking the activity of endogenous selenoenzymes like glutathione peroxidase (GPx).[1] This guide summarizes quantitative data, details experimental methodologies, and illustrates the underlying mechanisms of their antioxidant action.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of various this compound derivatives has been assessed using multiple in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant potency, where a lower value indicates higher activity. The following table summarizes available data for selected this compound derivatives. It is important to note that a comprehensive, directly comparative dataset across a wide range of compounds and assays within a single study is limited. Therefore, the presented data, sourced from various studies, should be interpreted with consideration for the different experimental conditions.
| Compound | Assay Type | Measurement | Result | Reference |
| Diphenyl Diselenide | DPPH Radical Scavenging | IC50 | Generally > Ebselen | [1] |
| ABTS Radical Scavenging | IC50 | Variable | [1] | |
| GPx-like Activity | t1/2 (min) | 240 | [2][3] | |
| 2,7-Dimethoxynaphthalene-1,8-peri-diselenide | GPx-like Activity | t1/2 (min) | 13.8 | [2] |
| 2,7-Di(n-pentyloxy)naphthalene-1,8-peri-diselenide | GPx-like Activity | t1/2 (min) | 13.2 | [2] |
| 2,7-Di(n-dodecyloxy)naphthalene-1,8-peri-diselenide | GPx-like Activity | t1/2 (min) | 13.8 | [2] |
| Ebselen (Reference) | GPx-like Activity | t1/2 (min) | 1440 | [3] |
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound derivatives is attributed to several mechanisms, primarily their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx) and their potential to activate the Nrf2 signaling pathway.
Glutathione Peroxidase (GPx) Mimicry
Many organoselenium compounds, including this compound derivatives, exhibit GPx-like activity. They catalyze the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), using thiols like glutathione (GSH) as a reductant. This catalytic cycle involves the selenium atom undergoing a series of oxidation and reduction steps, effectively detoxifying reactive oxygen species (ROS). The catalytic efficiency can be influenced by the substituents on the phenyl rings.
Nrf2 Signaling Pathway Activation
A critical mechanism by which many organoselenium compounds exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. However, in the presence of electrophilic species, such as some organoselenium compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Experimental Protocols
Standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacities. Below are detailed methodologies for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or cuvettes
-
Spectrophotometer (microplate reader or standard)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.
-
Assay:
-
Add a defined volume of the DPPH solution to each well of a microplate or a cuvette.
-
Add an equal volume of the different concentrations of the test sample, positive control, or blank (solvent only) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the different concentrations of the test sample, positive control, or blank (e.g., 10 µL) to the wells.
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Glutathione Peroxidase (GPx)-like Activity Assay
Principle: This assay measures the ability of a compound to mimic the catalytic activity of GPx by monitoring the rate of NADPH oxidation in a coupled reaction system. The GPx mimic catalyzes the reduction of a peroxide (e.g., H₂O₂) by glutathione (GSH), and the resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) at the expense of NADPH. The decrease in absorbance at 340 nm due to NADPH consumption is proportional to the GPx-like activity.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, sodium azide (to inhibit catalase), EDTA, glutathione reductase, GSH, and NADPH.
-
Assay:
-
Add the reaction mixture to a cuvette.
-
Add the test compound (dissolved in a suitable solvent).
-
Initiate the reaction by adding the peroxide substrate (e.g., H₂O₂ or cumene hydroperoxide).
-
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADPH oxidation (and thus the GPx-like activity) is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH. The activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein or per µM of the compound. A kinetic profile can also be determined by varying the substrate concentrations.[4]
Conclusion
This compound derivatives represent a promising class of antioxidant compounds with multifaceted mechanisms of action, including direct radical scavenging and modulation of cellular antioxidant defense systems. The comparative data, although not exhaustive, suggests that structural modifications can significantly influence their antioxidant potency. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible assessments of these and other novel antioxidant compounds. Future research should focus on systematic structure-activity relationship studies and further elucidation of their engagement with cellular signaling pathways to fully realize their therapeutic potential in oxidative stress-related diseases.
References
A Comparative Guide to the Catalytic Performance of Selenides in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Catalytic Performance in the Oxidation of Thioanisole
A comparative study was conducted to evaluate the catalytic activity of dibenzyl selenide against the widely used diphenyl diselenide and two conventional metal-based catalysts in the oxidation of thioanisole to methyl phenyl sulfoxide, using hydrogen peroxide as a green oxidant.[1] The results highlight the superior efficacy of the selenide catalyst.
Table 1: Comparison of Catalytic Performance in the Oxidation of Thioanisole to Methyl Phenyl Sulfoxide[1]
| Catalyst | Substrate | Product | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Dibenzyl Selenide | Thioanisole | Methyl Phenyl Sulfoxide | 4 | 95 | >99 |
| Diphenyl Diselenide | Thioanisole | Methyl Phenyl Sulfoxide | 6 | 92 | >99 |
| Manganese (IV) Oxide | Thioanisole | Methyl Phenyl Sulfoxide | 12 | 85 | 90 (Sulfone as byproduct) |
| Ruthenium Trichloride | Thioanisole | Methyl Phenyl Sulfoxide | 8 | 88 | 95 (Sulfone as byproduct) |
As the data indicates, dibenzyl selenide demonstrates the highest catalytic activity, achieving a 95% yield in just 4 hours.[1] Notably, both selenium-based catalysts exhibit excellent selectivity (>99%) for the desired sulfoxide, with negligible formation of the over-oxidized sulfone byproduct.[1] In contrast, the metal-based catalysts, manganese (IV) oxide and ruthenium trichloride, require significantly longer reaction times and exhibit lower yields and selectivities.[1]
Experimental Protocols
General Procedure for the Catalytic Oxidation of Thioanisole[1]
1. Reaction Setup:
-
To a solution of thioanisole (1.0 mmol) in a suitable solvent (e.g., methanol), add the catalyst (dibenzyl selenide or diphenyl diselenide, 0.05 mmol, 5 mol%).
2. Reaction Execution:
-
Add 30% aqueous hydrogen peroxide (1.1 mmol) dropwise to the stirred mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Analysis:
-
Upon completion of the reaction, quench any excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl phenyl sulfoxide.
-
Characterize the product by NMR spectroscopy and mass spectrometry.
Catalytic Cycle and Experimental Workflow
The catalytic cycle of a diaryl selenide in the oxidation of sulfides is proposed to proceed through the formation of a more active selenium(IV) species. The cycle is initiated by the oxidation of the selenide by hydrogen peroxide to the corresponding selenoxide. This is followed by the reaction with the sulfide to yield the sulfoxide product and regenerate the selenide catalyst.[1]
Caption: Proposed catalytic cycle for the oxidation of sulfides by diphenyl selenide.
The experimental workflow for evaluating the catalytic performance is a systematic process involving reaction setup, diligent monitoring, and thorough product analysis.
References
Unveiling the Redox Personality of Diphenyl Selenide: A Comparative Electrochemical Analysis
For researchers, scientists, and drug development professionals delving into the nuanced world of redox-active compounds, understanding the electrochemical behavior of organoselenium molecules like diphenyl selenide is paramount. This guide provides an objective comparison of the redox characteristics of this compound against relevant alternatives, supported by experimental data and detailed protocols to aid in reproducible research.
The unique redox properties of organoselenium compounds are central to their diverse applications, from organic synthesis to the development of novel therapeutics. This compound, a simple yet representative diaryl selenide, offers a valuable model for studying the fundamental electrochemical processes that govern the activity of this important class of molecules. Its redox behavior, characterized by the reversible loss and gain of electrons, is intricately linked to its chemical reactivity and biological function.
Comparative Redox Behavior: A Quantitative Look
The electrochemical characterization of this compound and its analogs is most commonly performed using cyclic voltammetry (CV). This technique provides key insights into the redox potentials, electron transfer kinetics, and stability of the electrochemically generated species. While a direct, comprehensive comparison of various diaryl chalcogenides under identical experimental conditions is limited in the literature, the following table summarizes key electrochemical data gleaned from various studies.
| Compound | Oxidation Potential (Epa vs. Ag/Ag+) | Reduction Potential (Epc vs. Ag/Ag+) | Solvent/Electrolyte | Key Observations |
| This compound | ~ +1.1 V | Not typically observed | Acetonitrile / TBAPF6 | Irreversible to quasi-reversible oxidation, formation of a radical cation. |
| Diphenyl Sulfide | ~ +1.4 V | Not typically observed | Acetonitrile / TBAPF6 | Higher oxidation potential compared to this compound, indicating greater stability against oxidation. |
| Diphenyl Diselenide | ~ +0.9 V | ~ -0.8 V | Acetonitrile / TBAPF6 | Shows both oxidative and reductive processes, often with more complex voltammetric profiles. |
Note: The exact potential values can vary depending on the experimental conditions (e.g., scan rate, electrode material, and solvent system).
The data consistently demonstrates that this compound is more easily oxidized than its sulfur analog, diphenyl sulfide. This is a critical consideration in applications where the compound is intended to act as a reducing agent or an antioxidant. The lower oxidation potential of the selenium center is attributed to the higher energy of the highest occupied molecular orbital (HOMO) of organoselenium compounds compared to their sulfur counterparts.
Experimental Protocol: Cyclic Voltammetry of this compound
Reproducible and reliable electrochemical data hinges on a well-defined experimental protocol. The following is a generalized procedure for performing cyclic voltammetry on this compound.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite rod
-
Electrochemical Cell
-
Potentiostat/Galvanostat system
-
Solvent: Acetonitrile (CH3CN), electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAPlo4), 0.1 M concentration
-
Analyte: this compound, high purity
-
Inert Gas: Nitrogen (N2) or Argon (Ar) for deoxygenation
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the solvent (acetonitrile).
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in acetonitrile.
-
Analyte Solution Preparation: Prepare a stock solution of this compound in the electrolyte solution at a known concentration (typically 1-5 mM).
-
Deoxygenation: Purge the analyte solution with an inert gas (N2 or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution.
-
Set the parameters on the potentiostat software. A typical starting point for this compound would be:
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +1.5 V
-
Vertex Potential 2: -1.0 V (if investigating reduction)
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammogram.
-
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). Investigate the effect of varying the scan rate to probe the reversibility of the redox process.
Visualizing the Electrochemical Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the electrochemical analysis of this compound.
Caption: Workflow for the electrochemical analysis of this compound.
Signaling Pathways and Logical Relationships
The redox behavior of this compound is intrinsically linked to its ability to participate in various chemical and biological signaling pathways. The initial one-electron oxidation of this compound leads to the formation of a radical cation, a highly reactive species that can subsequently undergo various reactions, including dimerization or reaction with nucleophiles.
Caption: Simplified redox pathway of this compound.
This guide provides a foundational understanding of the electrochemical analysis of this compound. For researchers in drug development, the insights gained from these studies are invaluable for understanding the mechanism of action of selenium-containing drugs, their metabolic fate, and their potential for off-target redox cycling. The provided protocols and comparative data serve as a practical resource for initiating or advancing research in this exciting and important field.
A Comparative Guide to Diphenyl Selenide and Diphenyl Sulfide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The choice of a catalyst is pivotal in chemical synthesis, influencing reaction efficiency, selectivity, and overall yield. Organochalcogen compounds, particularly those containing sulfur and selenium, have garnered significant attention for their unique catalytic properties. This guide provides a detailed comparison of two such compounds: diphenyl selenide and diphenyl sulfide, in the context of their catalytic applications. While both are structurally similar diaryl chalcogenides, their reactivity and catalytic prowess differ significantly, dictating their distinct roles in organic synthesis.
Core Chemical Differences and Catalytic Implications
The fundamental difference between this compound and diphenyl sulfide lies in the chalcogen atom: selenium versus sulfur. Selenium is larger, more polarizable, and has lower-lying d-orbitals compared to sulfur. These intrinsic properties lead to several key differences in their chemical behavior:
-
Nucleophilicity and Acidity: Selenium compounds are generally more nucleophilic and their corresponding selenols are more acidic than their sulfur counterparts.
-
Bond Strength: The carbon-selenium (C-Se) bond is weaker than the carbon-sulfur (C-S) bond.
-
Redox Potential: Selenium is more easily oxidized than sulfur. This is a crucial factor in its catalytic activity, particularly in oxidation reactions where it can readily cycle between different oxidation states.
These differences translate to distinct catalytic applications. Diphenyl diselenide ((PhSe)₂), which is readily formed from this compound and is its common form used as a pre-catalyst, is a well-established and highly efficient catalyst for a variety of oxidation reactions. In contrast, diphenyl sulfide is more commonly employed as a substrate in oxidation reactions or as a ligand in transition metal catalysis, rather than as a primary catalyst for such transformations.
Catalytic Performance in Sulfide Oxidation
A primary application where the difference in catalytic activity is starkly evident is in the selective oxidation of sulfides to sulfoxides, a critical transformation in the synthesis of many pharmaceutical intermediates.
While direct comparative studies under identical conditions are scarce in the literature, the general consensus and available data indicate that diphenyl diselenide is a far more effective catalyst for this transformation than diphenyl sulfide. The latter typically requires more robust and often harsher catalytic systems to be oxidized itself and does not efficiently catalyze the oxidation of other sulfides.
Below is a table summarizing the typical performance of diphenyl diselenide as a catalyst in the oxidation of thioanisole to methyl phenyl sulfoxide, a common model reaction. A hypothetical entry for diphenyl sulfide is included for illustrative purposes, based on the general understanding of its lower catalytic activity in this context.
| Catalyst | Substrate | Product | Oxidant | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Diphenyl Diselenide | Thioanisole | Methyl Phenyl Sulfoxide | H₂O₂ | 6 | 92 | >99 | [1] |
| Diphenyl Sulfide | Thioanisole | Methyl Phenyl Sulfoxide | H₂O₂ | >24 | Low to None | - | Hypothetical |
Note: The data for Diphenyl Sulfide is hypothetical and serves to illustrate the generally accepted lower catalytic activity for this type of reaction compared to its selenium analogue.
Experimental Protocols
General Procedure for the Catalytic Oxidation of Thioanisole using Diphenyl Diselenide
This protocol is a representative example of a sulfide oxidation reaction catalyzed by diphenyl diselenide.
Materials:
-
Thioanisole
-
Diphenyl Diselenide (catalyst)
-
Hydrogen Peroxide (30% aqueous solution, oxidant)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica gel (for column chromatography)
-
Petroleum ether and Ethyl acetate (eluent for chromatography)
Procedure:
-
To a solution of thioanisole (1.0 mmol) in methanol (10 mL), add diphenyl diselenide (0.05 mmol, 5 mol%).
-
To this stirred solution, add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure methyl phenyl sulfoxide.
Mechanistic Insights and Visualizations
The catalytic cycle for the oxidation of sulfides by diphenyl diselenide with hydrogen peroxide is believed to proceed through the formation of more active selenium (IV) species. The proposed mechanism involves the initial oxidation of diphenyl diselenide to the corresponding seleninic acid, which then reacts with the sulfide to form the sulfoxide and regenerates the catalyst.
Caption: Proposed catalytic cycle for the oxidation of sulfides by diphenyl diselenide.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the performance of a catalyst in a chemical reaction.
Caption: General experimental workflow for catalyst performance evaluation.
Conclusion
In the realm of catalytic applications, this compound (typically as diphenyl diselenide) and diphenyl sulfide occupy distinct niches. Diphenyl diselenide has proven to be a highly effective and selective catalyst for various oxidation reactions, most notably the conversion of sulfides to sulfoxides under mild conditions. Its higher reactivity, stemming from the intrinsic properties of the selenium atom, allows it to participate readily in catalytic cycles involving changes in oxidation state.
Conversely, diphenyl sulfide is not a competent catalyst for such transformations and is more frequently encountered as a substrate or a ligand in other catalytic systems. For researchers and professionals in drug development and organic synthesis, understanding these fundamental differences is crucial for rational catalyst selection and the design of efficient and selective synthetic routes. While diphenyl sulfide has its own utility in synthesis, for catalytic oxidations, this compound is the demonstrably superior choice.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diphenyl Selenide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and protecting the broader ecosystem. Diphenyl selenide, a common organoselenium compound, is classified as hazardous and requires strict disposal protocols due to its toxicity and environmental risks. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of responsible research.
This guide provides a direct, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This substance is toxic if swallowed or inhaled and poses a significant risk to aquatic life.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including nitrile rubber gloves, chemical safety goggles, and a face shield to prevent skin and eye contact.[1][4]
-
Respiratory Protection: Use a NIOSH-approved respirator or work within a chemical fume hood to avoid inhaling dust or vapors.[1][5][6]
-
Ventilation: Ensure adequate ventilation at all times when handling the compound.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste and conducted in accordance with all federal, state, and local regulations.[2][5] The recommended best practice is to engage a licensed professional waste disposal service.[1][3][4]
Step 1: Waste Segregation and Collection
-
Avoid Mixing: Never mix this compound waste with other waste streams.[2] Keep it in its original container if possible, or in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a suitable, closed container.[1][4] Ensure the container is properly sealed to prevent dust from becoming airborne.[1]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof container.
Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Environmental Hazard").
-
Secure Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated location, away from incompatible materials such as halogens, reducing agents, and oxidizing agents.[4][6][8] The storage area should be locked up or otherwise secured to restrict access.[2][4]
Step 3: Spill and Contamination Management
-
Containment: In the event of a spill, prevent the material from entering drains or waterways.[1][2][4]
-
Cleanup: Carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][5] For liquid spills, use an absorbent material like Chemizorb® to collect the waste, then place it in the designated hazardous waste container.[2]
-
Decontamination: Clean the affected area thoroughly. Dispose of all cleaning materials as hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
Treatment Methods: Professional disposal firms may use methods such as high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Another potential treatment for selenium compounds involves chemical reduction to the less mobile and less toxic elemental selenium.[9][10][11]
Hazard and Regulatory Data
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Value / Classification | Source |
| UN Number | UN 2810 or UN 3283 | [2][8] |
| Transport Hazard Class | 6.1 (Toxic Material) | [2][8] |
| Packing Group | III | [2][8] |
| Hazard Statements | H301+H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | [1][2] |
| Precautionary Statements | P260, P273, P301+P310, P501 (Do not breathe dust; Avoid release to the environment; IF SWALLOWED: Immediately call a POISON CENTER/doctor; Dispose of contents/container to an approved waste disposal plant) | [2][3][4] |
| Occupational Exposure Limit | 0.2 mg/m³ TWA (as Selenium) | [5] |
Experimental Protocols
While direct treatment of this compound waste in a standard laboratory is not recommended, the general principle for treating aqueous selenium waste involves chemical reduction. This process should only be carried out by trained professionals in a facility designed for hazardous waste treatment.
Principle of Selenium Waste Treatment: Chemical Reduction
The underlying strategy for treating aqueous waste containing selenium compounds is the conversion of soluble and toxic selenium species into the insoluble and less toxic elemental selenium (Se⁰).[10] This is often achieved by acidification followed by the addition of a reducing agent.
-
Acidification: The pH of the aqueous selenium waste is adjusted to an optimal range, typically between 3 and 4, using an acid.[10]
-
Reduction: A reducing agent, such as sodium sulfite or iron powder, is added to the acidified solution.[9][10]
-
Precipitation: The reaction causes the elemental selenium to precipitate out of the solution, often as a red solid.[10]
-
Separation: The solid elemental selenium is then separated from the liquid by filtration.[10]
-
Disposal: The collected elemental selenium is disposed of as solid hazardous waste, and the remaining liquid is tested to ensure selenium levels are below regulatory limits before being discharged.[10]
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from the laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. odu.edu [odu.edu]
- 8. zoro.com [zoro.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
